molecular formula C11H15FN2O2 B1372917 tert-Butyl (2-amino-5-fluorophenyl)carbamate CAS No. 362670-07-3

tert-Butyl (2-amino-5-fluorophenyl)carbamate

Cat. No.: B1372917
CAS No.: 362670-07-3
M. Wt: 226.25 g/mol
InChI Key: FELBQUPQCJZQQX-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-5-fluorophenyl)carbamate (CAS RN: 362670-07-3) is a high-purity benzamide-class chemical intermediate of significant value in medicinal chemistry and epigenetic drug discovery campaigns. Its primary research application resides in the synthesis and development of novel, selective Histone Deacetylase (HDAC) inhibitors . HDACs are crucial epigenetic regulators, and class I selective HDAC inhibitors are investigated as potential anti-cancer agents with the goal of achieving fewer adverse effects compared to pan-inhibitors . This compound serves as a critical building block in constructing the benzamide-based zinc-binding group and cap moiety of these inhibitors, a strategy employed in the development of compounds with demonstrated potent oral anti-tumor activity in preclinical models . The structure features a halogenated aniline core protected by a tert-butyloxycarbonyl (Boc) group, offering a versatile handle for further synthetic derivatization. It is supplied as a solid and should be stored in a cool, dark place under an inert atmosphere to ensure stability . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-(2-amino-5-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELBQUPQCJZQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697614
Record name tert-Butyl (2-amino-5-fluorophenyl)carbamate
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Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362670-07-3
Record name tert-Butyl (2-amino-5-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-(tert-Butoxycarbonyl)-4-fluoro-1,2-phenylenediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

tert-Butyl (2-amino-5-fluorophenyl)carbamate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-amino-5-fluorophenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key building block in contemporary medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical principles, experimental protocols, and critical parameters involved in its synthesis. We will explore a common and reliable pathway involving the nitration of 4-fluoroaniline, followed by selective reduction and subsequent Boc-protection. The guide emphasizes the rationale behind experimental choices, offers insights into process optimization, and outlines essential characterization and safety protocols to ensure the synthesis of a high-purity final product.

Introduction: Significance and Applications

Role in Medicinal Chemistry and Drug Discovery

This compound is a vital intermediate in the synthesis of a wide range of pharmacologically active molecules. Its utility stems from the presence of three key functional groups: a primary amine, a Boc-protected amine, and a fluorine atom. The ortho-diamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors, antivirals, and other therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. The Boc-protecting group offers a stable yet readily cleavable handle, allowing for selective manipulation of the two amino groups during complex synthetic sequences.

Overview of Synthetic Strategies

The synthesis of this compound typically commences from commercially available starting materials. The most prevalent and economically viable strategy involves a three-step sequence starting from 4-fluoroaniline. This pathway includes:

  • Nitration: Introduction of a nitro group ortho to the amino group.

  • Reduction: Selective reduction of the newly introduced nitro group to a primary amine.

  • Boc-Protection: Selective protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group.

This guide will provide a detailed exploration of this pathway, including step-by-step protocols and the underlying chemical principles.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals a logical disconnection approach that leads back to simple, commercially available precursors. The primary disconnection is at the carbamate linkage, which simplifies the molecule to a diamine and di-tert-butyl dicarbonate (Boc₂O). The diamine can be further disconnected to a nitroaniline, which in turn can be derived from 4-fluoroaniline through nitration.

G cluster_target Target Molecule cluster_intermediates Key Intermediates cluster_starting_material Starting Material Target This compound Intermediate1 4-Fluoro-1,2-phenylenediamine Target->Intermediate1 Carbamate Formation Intermediate2 5-Fluoro-2-nitroaniline Intermediate1->Intermediate2 Nitro Reduction StartingMaterial 4-Fluoroaniline Intermediate2->StartingMaterial Nitration

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway: Nitration-Reduction-Boc Protection

This section details the most common synthetic route to the target compound, providing a robust and scalable methodology.

Principle and Rationale

The chosen pathway leverages the directing effects of the amino group in electrophilic aromatic substitution to install a nitro group at the ortho position. The subsequent selective reduction of the nitro group in the presence of the existing amine is a critical step, often achieved through catalytic hydrogenation. Finally, the differential reactivity of the two amino groups in the resulting diamine allows for selective Boc-protection.

Step 1: Nitration of 4-Fluoroaniline

The initial step involves the nitration of 4-fluoroaniline to yield 5-fluoro-2-nitroaniline. This reaction is a classic example of electrophilic aromatic substitution.

  • To a stirred solution of 4-fluoroaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add potassium nitrate (1.05 eq) portion-wise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture carefully onto crushed ice, which will cause the product to precipitate.

  • Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford 5-fluoro-2-nitroaniline.

The amino group of 4-fluoroaniline is a strong activating group and an ortho-, para- director. Since the para position is blocked by the fluorine atom, the incoming electrophile (the nitronium ion, NO₂⁺, generated in situ from potassium nitrate and sulfuric acid) is directed to the ortho position.

Critical Parameters:

  • Temperature Control: This reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of side products.

  • Rate of Addition: Slow, portion-wise addition of the nitrating agent ensures that the temperature remains under control and minimizes local concentration gradients.

Step 2: Selective Reduction of the Nitro Group

The nitro group of 5-fluoro-2-nitroaniline is selectively reduced to a primary amine to yield 4-fluoro-1,2-phenylenediamine.

  • In a pressure vessel, dissolve 5-fluoro-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature until the consumption of hydrogen ceases (typically 4-6 hours).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 4-fluoro-1,2-phenylenediamine.

Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups. The reaction is generally clean and high-yielding.

Critical Parameters:

  • Catalyst Loading: The amount of catalyst can influence the reaction rate.

  • Hydrogen Pressure: Higher pressures can accelerate the reaction but must be handled with appropriate safety precautions.

  • Solvent Choice: The solvent should dissolve the starting material and be inert under the reaction conditions.

Step 3: Boc Protection of the Aniline

The final step is the selective Boc-protection of one of the amino groups of 4-fluoro-1,2-phenylenediamine to give the target compound.

  • Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) either as a solid or dissolved in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

The use of approximately one equivalent of Boc₂O favors mono-protection. The two amino groups have slightly different reactivities, which can be exploited to achieve selectivity.

Critical Parameters:

  • Stoichiometry of Boc₂O: Careful control of the amount of Boc₂O is essential to minimize the formation of the di-protected byproduct.

  • Reaction Time: The reaction should be monitored to ensure complete consumption of the starting material without significant formation of byproducts.

Pathway Summary Table
StepStarting MaterialReagentsConditionsTypical Yield
1. Nitration4-FluoroanilineKNO₃, H₂SO₄0-5 °C, 2-3 h85-95%
2. Reduction5-Fluoro-2-nitroanilineH₂, Pd/CRT, 50 psi, 4-6 h90-98%
3. Boc Protection4-Fluoro-1,2-phenylenediamineBoc₂ORT, 12-24 h70-85%

Alternative Approaches and Process Optimization

While the described pathway is robust, other methods for each step can be considered for process optimization, especially for large-scale synthesis.

  • Alternative Reducing Agents: For the reduction step, other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be used, which may be more cost-effective for industrial applications but can involve more challenging work-up procedures.

  • Optimization of Boc-Protection: The selectivity of the Boc-protection can be influenced by the solvent and temperature. A thorough screening of conditions can help to maximize the yield of the desired mono-protected product.

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed through rigorous analytical techniques.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the protons of the Boc group, and the two amine protons. The coupling patterns of the aromatic protons can confirm the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the Boc group.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

Purity Assessment
  • HPLC (High-Performance Liquid Chromatography): HPLC is the preferred method for determining the purity of the final compound. A high-purity sample should show a single major peak.

Summary Table of Characterization Data
AnalysisExpected Results
¹H NMR Signals corresponding to aromatic protons, NH₂, NHBoc, and C(CH₃)₃ protons.
¹³C NMR Signals for aromatic carbons, carbonyl carbon, and carbons of the Boc group.
Mass Spec [M+H]⁺ peak corresponding to the molecular weight of the product.
HPLC Purity >98%

Safety Considerations

  • Hazardous Reagents: Concentrated sulfuric acid is highly corrosive. Nitrating agents can be explosive. Flammable solvents like ethanol, methanol, DCM, and THF should be handled in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound via the nitration-reduction-Boc protection sequence starting from 4-fluoroaniline is a reliable and well-established method. This guide has provided a detailed, step-by-step protocol along with the underlying chemical principles and critical parameters for each step. Careful control of reaction conditions and rigorous purification and characterization are essential for obtaining a high-purity product suitable for applications in drug discovery and development.

References

  • Synthesis of 5-Fluoro-2-nitroaniline.
  • Synthesis of this compound. Anichem. ([Link])

  • This compound synthesis. Chemspace. ([Link])

  • This compound. Oakwood Chemical. ([Link])

physicochemical properties of tert-Butyl (2-amino-5-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-amino-5-fluorophenyl)carbamate

Introduction

1.1 Overview and Significance

This compound is a key organic intermediate of significant interest to the pharmaceutical and chemical research sectors. As a bifunctional molecule, it features a fluorinated phenylenediamine core where one amino group is selectively protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement makes it an invaluable building block in multi-step organic syntheses. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the Boc-protected amine allows for regioselective reactions at the free amino position.[1][2] Consequently, this compound is frequently utilized in the synthesis of complex, biologically active molecules, particularly in the development of kinase inhibitors for cancer research.[1]

1.2 Scope of the Guide

This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the compound's characteristics for its effective use in synthesis, analysis, and formulation. The guide covers its chemical identity, physical and spectral properties, protocols for its analysis, and essential safety information.

1.3 Chemical Identity

The compound is systematically named this compound. It belongs to the carbamate class of organic compounds.

IdentifierValueSource
IUPAC Name tert-butyl N-(2-amino-5-fluorophenyl)carbamateN/A
CAS Number 362670-07-3[3]
Molecular Formula C₁₁H₁₅FN₂O₂[4]
Molecular Weight 226.25 g/mol [4]
Synonyms tert-butyl 2-amino-5-fluorophenylcarbamate[4]
InChI Key FELBQUPQCJZQQX-UHFFFAOYSA-N[4]
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)NN/A

Core Physicochemical Properties

A precise understanding of the physicochemical properties is crucial for designing synthetic routes, developing analytical methods, and predicting the behavior of a compound in biological systems.

2.1 Summary Data Table

PropertyValueNotes
Appearance Solid, powder or crystalline form. Color may vary.Based on analogous compounds.
Melting Point Data not available in cited literature.The analogous 4-fluoro isomer melts at 135-139 °C.[2] Experimental determination is required.
Boiling Point Not well-documented; likely to decompose upon heating.Based on similar carbamates.[5]
Solubility Expected to be soluble in organic solvents like DCM, THF, and alcohols. Limited solubility in water.Inferred from structure.
pKa Data not available.Predicted values can be obtained via computational models; experimental verification is necessary.

2.2 Molecular Structure and Influence on Properties

The molecule's properties are a direct result of its constituent functional groups:

  • Boc Group: The bulky tert-butyl group provides steric hindrance and makes the carbamate linkage susceptible to cleavage under acidic conditions, a cornerstone of its utility as a protecting group.

  • Aromatic Ring: The phenyl ring provides a rigid scaffold. The electron-withdrawing fluorine atom influences the electron density of the ring and the basicity of the adjacent amino groups.

  • Amino Groups: The free primary amine is a nucleophilic center and a weak base. The Boc-protected amine is non-nucleophilic. The relative basicity of the two nitrogen atoms is critical for understanding its reactivity.

2.3 Protocol for Experimental Solubility Determination

  • Rationale: Determining solubility is critical for reaction setup, purification (crystallization), and formulation. A standard shake-flask method provides reliable quantitative data.

  • Methodology:

    • Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, ethyl acetate) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully extract a known volume of the supernatant.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical technique, such as HPLC with a UV detector. The concentration at saturation is the solubility.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive proof of structure and is essential for quality control.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

  • ¹H NMR:

    • t-Butyl Protons: A characteristic singlet integrating to 9 protons, typically found around δ 1.5 ppm.[6]

    • Aromatic Protons: Three protons on the phenyl ring will appear in the aromatic region (δ 6.5-7.5 ppm). Their chemical shifts and coupling patterns will be complex due to splitting from each other and from the fluorine atom (H-F coupling).

    • Amine Protons: The NH₂ and NH protons will appear as broad singlets. Their chemical shifts are concentration-dependent and can be confirmed by D₂O exchange.

  • ¹³C NMR:

    • t-Butyl Carbons: A signal for the quaternary carbon around δ 80 ppm and a signal for the methyl carbons around δ 28 ppm.[6]

    • Carbonyl Carbon: The carbamate C=O will appear around δ 153-155 ppm.[6]

    • Aromatic Carbons: Six distinct signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the primary amine (NH₂) and a single band for the secondary amine (N-H) of the carbamate.

  • C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ is characteristic of the carbamate carbonyl group.

  • C-F Stretching: A strong band in the 1100-1300 cm⁻¹ region indicates the presence of the carbon-fluorine bond.

3.3 Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion Peak ([M]⁺): For C₁₁H₁₅FN₂O₂, the expected m/z value is 226.11.

  • Key Fragmentation: A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (C₄H₉, 57 Da) or isobutylene (C₄H₈, 56 Da), and subsequent loss of CO₂ (44 Da).

3.4 Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive identification and purity assessment of a synthesized batch of the title compound.

G cluster_0 Initial Synthesis & Purification cluster_1 Analytical Workflow cluster_2 Final Disposition Synthesis Synthesized Product HPLC HPLC Analysis Synthesis->HPLC Purity Purity > 98%? HPLC->Purity MS Mass Spectrometry (MS) Purity->MS Yes Reject Repurify / Resynthesize Purity->Reject No Weight Correct MW? MS->Weight NMR NMR (1H, 13C, 19F) IR IR Spectroscopy NMR->IR Structure Structure Confirmed? IR->Structure Weight->NMR Yes Weight->Reject No Accept Batch Accepted Structure->Accept Yes Structure->Reject No

Caption: Workflow for identity and purity verification.

Protocols for Quality Control

4.1 Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Expertise: This reverse-phase HPLC method is a robust technique for quantifying the main component and separating it from potential non-volatile impurities or starting materials.[7] A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of Acetonitrile.

    • Injection Volume: 10 µL.

  • Trustworthiness: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. This protocol is self-validating through the inclusion of system suitability tests (e.g., injection precision, peak tailing factor) before sample analysis.

Synthesis and Reactivity Insights

5.1 Overview of Synthetic Strategy

The synthesis of this compound typically involves the selective protection of one amine in the precursor, 4-fluoro-1,2-phenylenediamine.[8][9] The standard reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

  • Causality: The challenge in this synthesis is achieving mono-protection with high regioselectivity. The two amino groups in the starting material have slightly different basicities due to the electronic effect of the fluorine atom, which can be exploited under carefully controlled reaction conditions (e.g., temperature, solvent, rate of addition) to favor protection at one site. Using a stoichiometric amount of Boc₂O is crucial to minimize the formation of the di-protected byproduct.[10]

G start 4-Fluoro-1,2-phenylenediamine product tert-Butyl (2-amino-5-fluorophenyl)carbamate start->product Selective Protection reagent + Boc₂O (Di-tert-butyl dicarbonate) Solvent (e.g., THF)

Caption: General synthetic route to the title compound.

5.2 Key Chemical Reactivity

  • Boc-Deprotection: The carbamate is stable under basic and mild acidic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent to regenerate the free diamine.

  • Free Amine Reactions: The unprotected amino group can act as a nucleophile in reactions such as acylation, alkylation, and urea formation, allowing for further elaboration of the molecular structure.[11]

Safety, Handling, and Storage

6.1 Hazard Identification

While specific toxicity data for this compound is not available, compounds with similar structures can be harmful if swallowed, and may cause skin and eye irritation.[12][13]

  • Precautionary Statements:

    • Wash skin thoroughly after handling.[13]

    • Do not eat, drink or smoke when using this product.[13]

    • Wear protective gloves, eye protection, and face protection.[14]

    • Avoid breathing dust, fumes, or vapors.[13]

6.2 Recommended Handling Procedures

  • Use only under a chemical fume hood to avoid inhalation.[15]

  • Handle with gloves and safety glasses.[13]

  • Avoid formation of dust and aerosols.[13]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[15] If on skin, wash with plenty of soap and water.[13]

6.3 Storage and Stability

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15] Store at room temperature, protected from light.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[15][16]

  • Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is a strategically important building block for synthetic and medicinal chemistry. Its physicochemical properties are dictated by the interplay of its fluorinated aromatic core and the orthogonally reactive amino and Boc-protected amino groups. This guide provides a foundational understanding of its identity, properties, analytical characterization, and safe handling, enabling researchers to confidently incorporate this versatile intermediate into their drug discovery and development workflows.

References

  • EvitaChem. tert-Butyl (2-amino-5-chloro-4-fluorophenyl)
  • MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)
  • Chem-Impex. N1-(tert-Butoxycarbonyl)-4-fluoro-1,2-phenylenediamine.
  • Fisher Scientific. SAFETY DATA SHEET (tert-Butyl N-(2-aminoethyl)
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet ((R)-tert-Butyl 1-(2-amino-4-fluorophenyl)
  • Sigma-Aldrich.
  • Fisher Scientific. SAFETY DATA SHEET (tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)
  • Sigma-Aldrich. tert-Butyl (2-amino-5-fluorophenyl)
  • Supporting Information (Characterization D
  • BenchChem. Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
  • Ossila. 4-Fluoro-1,2-phenylenediamine | CAS Number 367-31-7.
  • BLDpharm. 362670-07-3|tert-Butyl (2-amino-5-fluorophenyl)
  • CymitQuimica. CAS 367-31-7: 4-Fluoro-1,2-phenylenediamine.
  • PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)
  • MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
  • Sigma-Aldrich. tert-Butyl (2-aminophenyl)

Sources

An In-depth Technical Guide to tert-Butyl (2-amino-5-fluorophenyl)carbamate: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of tert-Butyl (2-amino-5-fluorophenyl)carbamate, a critical building block in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, structural characteristics, and pivotal applications, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. This document is designed to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile intermediate.

Core Identification and Physicochemical Properties

CAS Number: 362670-07-3[1]

Molecular Formula: C₁₁H₁₅FN₂O₂

Molecular Weight: 226.25 g/mol

Structure:

A visual representation of the chemical structure of this compound.

Physicochemical Data Summary

PropertyValueSource
CAS Number 362670-07-3BLDpharm[1]
Molecular Formula C₁₁H₁₅FN₂O₂Sigma-Aldrich[2]
Molecular Weight 226.25 g/mol Sigma-Aldrich
Appearance Typically a solidEvitaChem[3]
Purity Commercially available up to ~96%EvitaChem[3]

The Strategic Importance in Medicinal Chemistry: The Role of the Boc Protecting Group

The utility of this compound in multi-step organic synthesis stems from the presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the two amino functionalities of the 4-fluoro-1,2-phenylenediamine scaffold. This strategic protection imparts differential reactivity to the two amino groups, allowing for selective chemical transformations.

The Boc group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, yet can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). This orthogonality is fundamental in complex synthetic sequences, preventing unwanted side reactions and enabling the sequential introduction of different functionalities.

G cluster_0 The Strategic Role of the Boc Group Start 4-Fluoro-1,2-phenylenediamine (Two reactive amino groups) Protected This compound (One free amino group for reaction, one protected) Start->Protected Boc Protection Selective_Reaction Selective reaction at the free amino group Protected->Selective_Reaction Deprotection Acid-mediated Boc deprotection Selective_Reaction->Deprotection Final_Product Differentially functionalized 4-fluoro-1,2-phenylenediamine derivative Deprotection->Final_Product

General reaction for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is a representative method adapted from general procedures for the selective mono-Boc protection of diamines. [2][4] Materials and Reagents:

  • 4-Fluoro-1,2-phenylenediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (anhydrous)

  • Trimethylsilyl chloride (Me₃SiCl) or another suitable HCl source

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 2N)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Salt Formation: Cool the solution to 0 °C in an ice bath. Add freshly distilled trimethylsilyl chloride (1 equivalent) dropwise to the stirred solution. A white precipitate of the amine hydrochloride salt may form. Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Boc Protection: Add deionized water (a small amount, e.g., 1 mL per gram of diamine) to the mixture, followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.

    • Adjust the pH of the aqueous layer to >12 by the careful addition of a 2N sodium hydroxide solution.

    • Extract the product into dichloromethane (3 x volume of the aqueous layer).

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, the product can be further purified by flash column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the amine protons, and the protons of the tert-butyl group. The fluorine atom will cause splitting of the signals of the adjacent aromatic protons.

  • Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm), exhibiting coupling to each other and to the fluorine atom.

  • Amine Protons: A broad singlet for the NH₂ protons (approx. 3.5-4.5 ppm) and a singlet for the carbamate NH proton (approx. 6.0-6.5 ppm).

  • tert-Butyl Protons: A sharp singlet integrating to nine protons at approximately 1.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant, and other aromatic carbons will show smaller long-range C-F couplings.

  • Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm), with characteristic C-F coupling patterns.

  • Carbonyl Carbon: A signal around 153-155 ppm.

  • tert-Butyl Carbons: A signal for the quaternary carbon around 80 ppm and a signal for the methyl carbons around 28 ppm.

Mass Spectrometry (MS):

The mass spectrum (e.g., ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 227.1.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine and the carbamate, the C=O stretching of the carbamate, and C-F stretching.

  • N-H Stretching: Bands in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: A strong absorption band around 1690-1710 cm⁻¹.

  • C-F Stretching: A band in the region of 1100-1300 cm⁻¹.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, most notably kinase inhibitors for cancer therapy. The presence of the fluorinated phenylenediamine core is a common feature in many kinase inhibitors, as the fluorine atom can enhance binding affinity and improve metabolic stability.

Case Study: Synthesis of Osimertinib (AZD9291)

A prominent example of the application of a related carbamate-protected diamine is in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. While the exact intermediate in some reported syntheses of Osimertinib is a methoxy-substituted analog, the synthetic strategy highlights the crucial role of this class of compounds.

The general synthetic approach involves the following key steps:

  • Coupling of the Protected Diamine: The free amino group of a carbamate-protected phenylenediamine derivative undergoes a nucleophilic aromatic substitution or a coupling reaction with a heterocyclic core.

  • Further Functionalization: The other part of the molecule is constructed.

  • Deprotection and Final Coupling: The Boc group is removed under acidic conditions to reveal the second amino group, which is then acylated to install the acrylamide "warhead" that is crucial for the irreversible inhibition of the target kinase.

G cluster_0 Generalized Synthetic Pathway to Kinase Inhibitors Start This compound Coupling1 Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) Start->Coupling1 Core Heterocyclic Core (e.g., pyrimidine) Core->Coupling1 Intermediate Boc-Protected Intermediate Coupling1->Intermediate Deprotection Acidic Deprotection (TFA) Intermediate->Deprotection Free_Amine Free Diamine Intermediate Deprotection->Free_Amine Acylation Acylation Free_Amine->Acylation Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Acylation Final_Product Final Kinase Inhibitor (e.g., Osimertinib analogue) Acylation->Final_Product

A generalized workflow for the application of this compound in the synthesis of kinase inhibitors.

This strategic use of a differentially protected diamine allows for the controlled and efficient assembly of complex drug molecules, making this compound and its analogs indispensable tools in modern drug discovery.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its key feature is the orthogonal reactivity of its two amino groups, enabled by the acid-labile Boc protecting group. This allows for the selective and controlled synthesis of complex molecules, most notably kinase inhibitors for targeted cancer therapy. A thorough understanding of its synthesis, properties, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage its potential in their research and development endeavors.

References

  • Chemsrc. tert-Butyl (2-((2-amino-5-fluorophenyl)amino)ethyl)carbamate.[Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]

  • Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).[Link]

  • Zhang, Y., et al. (2019). Synthetic Strategies in the Preparation of Osimertinib. Molecules, 24(19), 3538. [Link]

  • Wu, J., et al. (2018). Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC. Bioorganic & Medicinal Chemistry, 26(23-24), 6049-6058. [Link]

Sources

Spectroscopic Data for tert-Butyl (2-amino-5-fluorophenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (2-amino-5-fluorophenyl)carbamate (CAS No. 362670-07-3) is a valuable intermediate in medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine, a free aromatic amine, and a fluorine substituent on the phenyl ring, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage data from structurally similar analogs and foundational spectroscopic principles to provide a robust, predictive analysis for researchers and scientists.

The molecular structure of this compound is presented below. The subsequent sections will dissect the expected spectroscopic characteristics of each component of this molecule.

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f228 [label=""]; g228 [label=""]; h228 [label=""]; i228 [label=""]; j228 [label=""]; k228 [label=""]; l228 [label=""]; m228 [label=""]; n228 [label=""]; o228 [label=""]; p228 [label=""]; q228 [label=""]; r228 [label=""]; s228 [label=""]; t228 [label=""]; u228 [label=""]; v228 [label=""]; w228 [label=""]; x228 [label=""]; y228 [label=""]; z228 [label=""]; a229 [label=""]; b229 [label=""]; c229 [label=""]; d229 [label=""]; e229 [label=""]; f229 [label=""]; g229 [label=""]; h229 [label=""]; i229 [label=""]; j229 [label=""]; k229 [label=""]; l229 [label=""]; m229 [label=""]; n229 [label=""]; o229 [label=""]; p229 [label=""]; q229 [label=""]; r229 [label=""]; s229 [label=""]; t229 [label=""]; u229 [label=""]; v229 [label=""]; w229 [label=""]; x229 [label=""]; y229 [label=""]; z229 [label=""]; a230 [label=""]; b230 [label=""]; c230 [label=""]; d230 [label=""]; e230 [label=""]; f230 [label=""]; g230 [label=""]; h230 [label=""]; i230 [label=""]; j230 [label=""]; k230 [label=""]; l230 [label=""]; 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h237 [label=""]; i237 [label=""]; j237 [label=""]; k237 [label=""]; l237 [label=""]; m237 [label=""]; n237 [label=""]; o237 [label=""]; p237 [label=""]; q237 [label=""]; r237 [label=""]; s237 [label=""]; t237 [label=""]; u237 [label=""]; v237 [label=""]; w237 [label=""]; x237 [label=""]; y237 [label=""]; z237 [label=""]; a238 [label=""]; b238 [label=""]; c238 [label=""]; d238 [label=""]; e238 [label=""]; f238 [label=""]; g238 [label=""]; h238 [label=""]; i238 [label=""]; j238 [label=""]; k238 [label=""]; l238 [label=""]; m238 [label=""]; n238 [label=""]; o238 [label=""]; p238 [label=""]; q238 [label=""]; r238 [label=""]; s238 [label=""]; t238 [label=""]; u238 [label=""]; v238 [label=""]; w238 [label=""]; x238 [label=""]; y238 [label=""]; z238 [label=""]; a239 [label=""]; b239 [label=""]; c239 [label=""]; d239 [label=""]; e239 [label=""]; f239 [label=""]; g239 [label=""]; h239 [label=""]; i239 [label=""]; j239 [label=""]; k239 [label=""]; l239 [label=""]; m239 [label=""]; n239 [label=""]; 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s257 [label=""]; t257 [label=""]; u257 [label=""]; v257 [label=""]; w257 [label=""]; x257 [label=""]; y257 [label=""]; z257 [label=""]; a258 [label=""]; b258 [label=""]; c258 [label=""]; d258 [label=""]; e258 [label=""]; f258 [label=""]; g258 [label=""]; h258 [label=""]; i258 [label=""]; j258 [label=""]; k258 [label=""]; l258 [label=""]; m258 [label=""]; n258 [label=""]; o258 [label=""]; p258 [label=""]; q258 [label=""]; r258 [label=""]; s258 [label=""]; t258 [label=""]; u258 [label=""]; v258 [label=""]; w258 [label=""]; x258 [label=""]; y258 [label=""]; z258 [label=""]; a259 [label=""]; b259 [label=""]; c259 [label=""]; d259 [label=""]; e259 [label=""]; f259 [label=""]; g259 [label=""]; h259 [label=""]; i259 [label=""]; j259 [label=""]; k259 [label=""]; l259 [label=""]; m259 [label=""]; n259 [label=""]; o259 [label=""]; p259 [label=""]; q259 [label=""];

The Strategic Utility of tert-Butyl (2-amino-5-fluorophenyl)carbamate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the efficient synthesis of complex molecular architectures is paramount. Intermediates that offer a combination of stability, predictable reactivity, and strategic functionalization are invaluable assets in the drug development pipeline. tert-Butyl (2-amino-5-fluorophenyl)carbamate has emerged as a critical building block, particularly in the synthesis of targeted cancer therapeutics. This technical guide elucidates the "mechanism of action" of this compound, not as a bioactive agent itself, but through its instrumental role as a synthetic intermediate. We will dissect the strategic importance of its constituent parts—the tert-butyloxycarbonyl (Boc) protecting group, the ortho-amino substituent, and the meta-fluoro moiety—and illustrate its application in the synthesis of next-generation kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the rational design and application of key synthetic intermediates.

Introduction: The Unseen Architect in Drug Synthesis

While the therapeutic efficacy of a drug molecule is the ultimate goal, the journey from concept to clinic is paved with the tools of organic synthesis. This compound is one such indispensable tool. Its structure is not random; it is a carefully orchestrated arrangement of functional groups designed to facilitate complex, multi-step synthetic pathways. The primary utility of this compound lies in its capacity to introduce a protected 1,2-diamino-4-fluorobenzene scaffold, a common motif in a variety of pharmacologically active agents.

The core of its "mechanism of utility" can be broken down into three key components:

  • The tert-Butyloxycarbonyl (Boc) Protecting Group: A robust yet easily removable shield for the aniline nitrogen.

  • The 5-Fluoro Substituent: A strategic modification to enhance the drug-like properties of the final compound.

  • The 2-Amino Group: A key nucleophilic handle for subsequent bond-forming reactions.

This guide will explore the causality behind the selection of this specific intermediate, detailing the chemical logic that makes it a superior choice in many synthetic campaigns.

The Role and Mechanism of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[1] Its popularity stems from a favorable combination of stability and selective lability.

Mechanism of Protection

The Boc group is typically installed by reacting the parent amine, 2,5-difluoroaniline, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2] The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and the tert-butoxide anion. The base then neutralizes the protonated amine, yielding the stable tert-butyl carbamate.[3]

Boc_Protection cluster_reactants Reactants cluster_process Mechanism cluster_products Products Amine R-NH₂ (Aniline) Attack Nucleophilic Attack Amine->Attack Boc2O Boc₂O Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse & Elimination Intermediate->Collapse Deprotonation Deprotonation Boc_Amine R-NH-Boc Collapse->Boc_Amine Byproducts CO₂ + t-BuOH Collapse->Byproducts

Caption: Simplified workflow for Boc protection of an amine.

The presence of the Boc group effectively deactivates the protected amine, preventing it from participating in unwanted side reactions such as acylation or alkylation during subsequent synthetic steps. It is stable to most nucleophiles and bases, allowing for a broad range of reaction conditions to be employed on other parts of the molecule.[4]

Mechanism of Deprotection

The key advantage of the Boc group is its facile removal under acidic conditions.[5] This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[6] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the stable tert-butyl carbocation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[7]

Deprotection Reagent Conditions Advantages Considerations
Trifluoroacetic Acid (TFA)DCM, Room TempFast, efficient, cleanCorrosive, requires careful handling
Hydrochloric Acid (HCl)Dioxane or MethanolInexpensive, readily availableCan sometimes be slower than TFA
Lewis Acids (e.g., ZnBr₂)DichloromethaneOffers selectivity in some casesMay chelate to other functional groups

Table 1: Common Boc Deprotection Protocols.

This acid-lability provides orthogonality with other protecting groups like the base-labile fluorenylmethoxycarbonyl (Fmoc) or the hydrogenolysis-labile carboxybenzyl (Cbz) group, which is a critical consideration in complex syntheses.[8]

The Strategic Impact of the 5-Fluoro Substituent

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[9][10] The presence of the fluorine atom at the 5-position of this compound is a deliberate design choice that imparts several potential benefits to the final drug molecule.

Metabolic Stability

A primary reason for introducing fluorine is to block metabolic oxidation.[11] Aromatic rings are often susceptible to hydroxylation by cytochrome P450 enzymes. By placing a fluorine atom at a potential site of metabolism, this pathway can be effectively blocked, increasing the metabolic stability and half-life of the drug.[12]

Modulation of Physicochemical Properties

Fluorine is the most electronegative element, and its introduction can significantly alter the electronic properties of the aromatic ring.[10] This can influence the pKa of nearby functional groups, such as the 2-amino group. A lower pKa can reduce the basicity of the amine, which may improve bioavailability by increasing the proportion of the neutral species that can permeate cell membranes.[10][11]

Enhanced Binding Affinity

The carbon-fluorine bond can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.[13] In some cases, the substitution of a hydrogen atom with a fluorine atom can lead to a significant increase in the binding affinity of a ligand for its target protein.[10]

Fluorine_Effects cluster_properties Impact on Drug Properties Fluorine Fluorine Incorporation Metabolic_Stability Increased Metabolic Stability (Blocks P450 Oxidation) Fluorine->Metabolic_Stability Blocks Metabolism Binding_Affinity Enhanced Binding Affinity (New H-bonds, Dipole Interactions) Fluorine->Binding_Affinity Improves Target Interaction Physicochemical Altered Physicochemical Properties (pKa, Lipophilicity) Fluorine->Physicochemical Modulates Electronics

Caption: Key benefits of fluorine incorporation in drug design.

Application in Synthesis: The Case of Osimertinib

The utility of this compound is best exemplified by its use in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[14] Osimertinib is a key therapeutic for non-small cell lung cancer (NSCLC) patients with the T790M resistance mutation.[14]

General Synthetic Strategy

In several reported synthetic routes for Osimertinib and its analogues, a Boc-protected diamino-fluorobenzene derivative serves as a crucial starting material or key intermediate.[15][16] The general strategy involves:

  • Initial Scaffolding: Starting with a suitably substituted and protected aniline derivative like this compound.

  • Nucleophilic Substitution/Coupling: Utilizing the free amino group for a key bond-forming reaction to build the core structure of the final molecule.

  • Deprotection: Removal of the Boc group to reveal the second amino group.

  • Final Functionalization: Acylation or coupling at the newly deprotected amine to complete the synthesis of the target molecule.

Experimental Protocol: A Representative Transformation

The following is a representative protocol illustrating the use of a Boc-protected aminophenyl intermediate in a nucleophilic aromatic substitution (SNAr) reaction, a common step in the synthesis of kinase inhibitors.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., N,N-Dimethylacetamide), add the electrophilic coupling partner (e.g., a substituted pyrimidine, 1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the coupled product.

  • Deprotection: Dissolve the purified product in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting amine can then be used in the subsequent step.

Osimertinib_Synthesis_Workflow Start tert-Butyl (2-amino-5-fluorophenyl)carbamate Coupling Nucleophilic Aromatic Substitution (SNAr) Start->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection Final_Amine Key Diamine Intermediate Deprotection->Final_Amine Acylation Acylation with Acryloyl Chloride Final_Amine->Acylation Osimertinib Osimertinib Acylation->Osimertinib

Caption: High-level workflow for Osimertinib synthesis.

Conclusion

This compound is a prime example of rational molecular design in the service of synthetic efficiency. Its "mechanism of action" is one of strategic enablement, providing a stable, selectively reactive platform for the construction of complex, high-value molecules. The interplay between the robust Boc protecting group, the reactivity-directing amino group, and the property-enhancing fluoro substituent makes it an invaluable intermediate for drug development professionals. A thorough understanding of the principles governing its use allows for the streamlined synthesis of next-generation therapeutics, ultimately accelerating the path from the laboratory to the patient.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
  • Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Taylor, R. E. (Ed.). (2013). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
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  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4969-4975.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Ayati, A., Moghimi, S., Salarinejad, S., Safavi, M., & Foroumadi, A. (2020). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 25(7), 1541.
  • Zhu, Y., Liu, Y., & Wang, M. (2017). New and Convergent Synthesis of Osimertinib. Organic Process Research & Development, 21(10), 1549-1553.
  • Zhang, H., & Chen, H. (2021). Synthetic Strategies in the Preparation of Osimertinib. Current Organic Synthesis, 18(6), 576-588.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Voulgari, P., et al. (2021). Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. ChemistrySelect, 6(32), 8235-8238.
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  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, volume 59.
  • The Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • Purrington, S. T., Kagen, B. S., & Patrick, T. B. (1986). Application of elemental fluorine in organic synthesis. Chemical Reviews, 86(6), 997-1018.
  • Supporting Information. (n.d.). Retrieved from [Link]

  • Lequeux, T., & Tlili, A. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(10), 2828-2839.
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A Comprehensive Technical Guide to tert-Butyl (2-amino-5-fluorophenyl)carbamate: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of tert-butyl (2-amino-5-fluorophenyl)carbamate, a crucial chemical intermediate in the synthesis of advanced pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, properties, and applications, with a particular focus on its role in the creation of targeted cancer therapies.

Introduction: The Strategic Importance of a Fluorinated Aniline Derivative

This compound (CAS No. 362670-07-3) is a mono-Boc-protected 4-fluoro-1,2-phenylenediamine.[1] Its structure, featuring a fluorine atom and a selectively protected diamine, makes it a highly valuable building block in medicinal chemistry. The presence of fluorine can significantly enhance the metabolic stability and binding affinity of a drug molecule, while the protected amine allows for sequential, controlled reactions in complex synthetic pathways.[2] This strategic combination of functional groups has positioned this compound as a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties of this compound.

PropertyValue
CAS Number 362670-07-3
Molecular Formula C₁₁H₁₅FN₂O₂
Molecular Weight 226.25 g/mol
Appearance Off-white to white solid (typical)
Melting Point Data not consistently available in public literature; requires experimental verification.
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically involves the selective protection of one of the amino groups of 4-fluoro-1,2-phenylenediamine. The most common method for this transformation is the use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable solvent.

Foundational Chemistry: The Boc Protection of Amines

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its popularity stems from its stability to a wide range of reaction conditions and its facile removal under moderately acidic conditions. The reaction of an amine with Boc anhydride results in the formation of a carbamate, which is significantly less nucleophilic and basic than the parent amine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, based on general methods for the Boc protection of anilines.

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 equivalent) in anhydrous dichloromethane.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) portion-wise at room temperature. If desired, a non-nucleophilic base such as triethylamine (1.1 equivalents) can be added to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is typically achieved through a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is not readily found, the expected spectral features are outlined below based on the analysis of its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons, the amine protons, and the nine equivalent protons of the tert-butyl group (a sharp singlet). The aromatic region will display splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling constants influenced by the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the aromatic carbons (with C-F couplings), the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine and the carbamate, the C=O stretching of the carbamate, and C-F stretching.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (226.25 g/mol ).

Applications in Drug Development: A Cornerstone in the Synthesis of Osimertinib

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. A prominent example is its use in the production of Osimertinib (AZD9291) , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[3][4]

In the synthesis of Osimertinib, the free amino group of this compound is utilized for coupling with other molecular fragments, while the Boc-protected amine remains unreactive. This selective reactivity is crucial for the successful construction of the complex drug molecule. The fluorine atom on the phenyl ring is also a key feature, contributing to the desired pharmacokinetic and pharmacodynamic properties of the final drug.

Caption: Simplified schematic of the role of this compound in Osimertinib synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, the following guidelines are based on the known hazards of similar aromatic amines and carbamates.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth. Do not induce vomiting. Seek medical attention in all cases of exposure.

Conclusion

This compound is a testament to the importance of strategically designed building blocks in modern drug discovery and development. Its unique combination of a fluorinated aromatic ring and a selectively protected diamine functionality provides a versatile platform for the synthesis of complex and highly active pharmaceutical ingredients. As the demand for targeted therapies, such as kinase inhibitors, continues to grow, the significance of intermediates like this compound in the pharmaceutical industry is set to increase.

References

  • MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)carbamate. myskinrecipes.com. Accessed January 7, 2026.
  • Zhao, B., Guo, Y., Lan, Z., & Xu, S. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • BLDpharm. 362670-07-3|this compound. bldpharm.com. Accessed January 7, 2026.
  • ResearchGate. Optimized synthetic protocol for the preparation of osimertinib.
  • FAQ. What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?. an-sin.com. Accessed January 7, 2026.
  • Sigma-Aldrich. This compound. sigmaaldrich.com. Accessed January 7, 2026.
  • ChemBK. tert-butyl carbamate. chembk.com. Accessed January 7, 2026.
  • Fisher Scientific. SAFETY DATA SHEET. fishersci.com. Accessed January 7, 2026.
  • Kishida Chemical Co.,Ltd. Safety Data Sheet. kishida.co.jp. Accessed January 7, 2026.
  • PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. pubchem.ncbi.nlm.nih.gov. Accessed January 7, 2026.
  • Organic Syntheses. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. orgsyn.org. Accessed January 7, 2026.
  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. atlantis-press.com. Accessed January 7, 2026.
  • Patsnap. Synthesis method of osimertinib intermediate.
  • Google Patents. CN102083799B - Benzimidazole derivatives as fxr agonists. patents.google.com. Accessed January 7, 2026.
  • Wikipedia. Di-tert-butyl dicarbonate. en.wikipedia.org. Accessed January 7, 2026.

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A Technical Guide to the Safe Handling of tert-Butyl (2-amino-5-fluorophenyl)carbamate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Section 1: Introduction and Compound Profile

tert-Butyl (2-amino-5-fluorophenyl)carbamate is a key building block in modern medicinal chemistry and drug development.[1][2] Its unique structure, featuring a Boc-protected aniline and a fluorine substituent, makes it a valuable intermediate for synthesizing complex molecules, particularly kinase inhibitors and other targeted therapeutics.[2] The tert-butoxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the amine, allowing for selective chemical transformations at other sites on the molecule.[3] The fluorine atom can enhance metabolic stability or modulate the electronic properties of the final compound, a common strategy in drug design.[1]

Given its integral role in multi-step syntheses, a comprehensive understanding of its safe handling, reactivity, and potential hazards is paramount for researchers and scientists. This guide provides a technical framework for managing this compound in a laboratory setting, emphasizing the causality behind safety protocols to ensure a self-validating system of risk mitigation.

Compound Identification and Properties

A clear understanding of the compound's basic properties is the foundation of safe handling.

PropertyValueSource(s)
IUPAC Name tert-butyl N-(2-amino-5-fluorophenyl)carbamate
CAS Number 362670-07-3[4]
Molecular Formula C₁₁H₁₅FN₂O₂[2][5]
Molecular Weight 226.25 g/mol [2][5]
Physical Form Solid[6]
Primary Application Intermediate in organic and pharmaceutical synthesis[2]
Storage Temperature 2-8°C (Refrigerated)[2]

Section 2: Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not widely published, a robust risk assessment can be formulated by examining structurally similar compounds and the general class of carbamates. The primary hazards are associated with irritation and potential sensitization.

GHS Hazard Classification (Inferred)

The following classifications are based on data from analogous carbamate and fluorinated aniline compounds. Researchers must treat the target compound as possessing these potential hazards until specific data becomes available.

Hazard ClassGHS CodeDescriptionSource(s) for Analogs
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[5]
Skin Irritation (Category 2)H315Causes skin irritation[7]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation[7]
Skin Sensitization (Category 1)H317May cause an allergic skin reaction
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335May cause respiratory irritation[7]
Toxicological Rationale and Routes of Exposure

The primary routes of occupational exposure are inhalation of dust, dermal (skin) contact , and ocular (eye) contact . Ingestion is less likely in a controlled lab setting but remains a risk.

  • Mechanism of Action: Carbamates as a class are known to be acetylcholinesterase inhibitors.[8] While the toxicity of this specific compound is not fully characterized, this mechanism is a critical consideration. The inhibition is typically reversible, unlike that of organophosphates, meaning the duration of toxic effects is generally shorter.[8]

  • Irritation: The fluorinated aniline structure is the likely cause of skin, eye, and respiratory irritation. Direct contact can lead to localized inflammation.

  • Sensitization: The potential to cause an allergic skin reaction upon repeated contact is a significant risk, necessitating the consistent use of appropriate skin protection.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, prioritizing engineering controls and supplementing them with appropriate PPE.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source.

  • Chemical Fume Hood: All handling of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood. This is the primary method for preventing inhalation of airborne dust particles.[9][10]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed. Eye wash stations and safety showers must be readily accessible.[11]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is essential to protect against dermal and ocular exposure.

PPE CategorySpecificationRationaleSource(s)
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects eyes from airborne dust and splashes of solutions containing the compound, preventing serious irritation.[9][12]
Skin Protection Gloves: Chemical-resistant nitrile or butyl rubber gloves. Inspect for tears or holes before each use. Double-gloving is recommended for extended operations. Lab Coat: A flame-resistant lab coat with full-length sleeves.Carbamates can be absorbed through the skin. A robust glove barrier is essential. Contaminated gloves must be removed and disposed of properly. A lab coat prevents contamination of personal clothing.[9]
Respiratory Protection Not typically required when work is conducted within a certified chemical fume hood. If a fume hood is not available or if aerosols/dust are generated outside of containment, a NIOSH-approved respirator with a particulate filter is mandatory.Engineering controls are the preferred method of respiratory protection. Respirators are a secondary measure for non-routine or emergency situations.[6][9]

Section 4: Standard Operating Protocol for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and ensures experimental integrity.

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Methodology
  • Pre-Handling Preparation:

    • Review the Safety Data Sheet (SDS) and this guide before beginning work.

    • Don all required PPE as specified in Section 3.2.

    • Verify that the chemical fume hood has adequate airflow and is free of clutter.

    • Assemble all necessary glassware and equipment.

  • Weighing and Transfer (inside fume hood):

    • Place the sealed container of the compound on a tared balance.

    • Carefully open the container and use a clean spatula to transfer the desired amount of solid to a weigh boat or directly into the reaction vessel.

    • Avoid creating dust. Perform all transfers slowly and deliberately.

    • Securely close the primary container immediately after dispensing.

  • In-Reaction Use:

    • Add solvent to the reaction vessel slowly to avoid splashing.

    • Causality Note: Be aware of the compound's reactivity. The Boc-protecting group is labile under acidic conditions.[3] The use of strong acids will lead to deprotection, which should only be performed intentionally. The aromatic fluorine atom can also participate in nucleophilic substitution reactions.[1]

  • Post-Handling and Decontamination:

    • Quench the reaction mixture using appropriate and validated procedures.

    • Clean all contaminated glassware thoroughly.

    • Wipe down the interior surfaces of the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Waste Disposal and PPE Removal:

    • Dispose of all solid waste, contaminated consumables (gloves, wipes, weigh boats), and liquid waste in clearly labeled, sealed containers according to institutional and local regulations.[7]

    • Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

    • Wash hands and forearms thoroughly with soap and water immediately after removing PPE.[12]

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][11] The recommended storage temperature is 2-8°C (refrigeration).[2] Keep away from direct sunlight and sources of ignition.[11]

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can cause exothermic reactions.

    • Strong Acids: Will cause cleavage of the Boc-protecting group, potentially in an uncontrolled manner.[6][10]

    • Acid Chlorides: May react with the free amino group.[6]

Section 6: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][11]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[7][13]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the SDS to the medical professional.[7]
Spill and Fire Response
  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a suitable container for hazardous waste disposal, avoiding the creation of dust.[6][12]

    • Clean the spill area thoroughly.

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[12][14]

    • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to prevent inhalation of hazardous decomposition products such as nitrogen oxides (NOx) and hydrogen fluoride (HF).[6]

Section 7: Conclusion

This compound is an indispensable tool in pharmaceutical research. Its effective use is predicated on a rigorous adherence to safety protocols. By understanding the rationale behind these procedures—from the compound's inherent chemical reactivity to its potential toxicological effects—researchers can create a safe and efficient laboratory environment. The core principles of containment through engineering controls, protection through appropriate PPE, and preparedness for emergencies are the cornerstones of responsible chemical handling.

Section 8: References

  • EvitaChem. tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate. 1

  • AK Scientific, Inc. Safety Data Sheet: Tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate. 7

  • PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. 5

  • Sigma-Aldrich. Safety Data Sheet: Butyl carbamate.

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate. 11

  • Sigma-Aldrich. Safety Data Sheet: 2-[2-(Boc-amino)ethoxy]ethanol. 13

  • Benchchem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. 9

  • Fisher Scientific. Safety Data Sheet: tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate. 6

  • Fisher Scientific. Safety Data Sheet: tert-Butyl N-(2-aminoethyl)carbamate. 10

  • Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate. 14

  • Angene Chemical. Safety Data Sheet. 12

  • BLDpharm. This compound. 4

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. 3

  • StatPearls - NCBI Bookshelf. Carbamate Toxicity. 8

  • MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)carbamate. 2

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Navigating the Procurement and Application of tert-Butyl (2-amino-5-fluorophenyl)carbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the procurement and utilization of tert-butyl (2-amino-5-fluorophenyl)carbamate (CAS No. 362670-07-3). This key chemical intermediate, valued for its strategic placement of fluorine and protected amine functionalities, is a critical building block in the synthesis of a diverse range of pharmaceutical compounds, most notably kinase inhibitors. This guide provides a comprehensive overview of reputable commercial suppliers, critical quality control parameters, detailed analytical methodologies, and practical, field-proven experimental protocols. By elucidating the causality behind experimental choices and emphasizing self-validating systems, this document aims to empower researchers to confidently source and effectively employ this versatile molecule in their drug discovery and development endeavors.

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This compound emerges as a valuable synthon in this context, offering a trifecta of desirable features: a fluorine atom on the phenyl ring, a primary aromatic amine for further elaboration, and a Boc-protected secondary amine that allows for selective, sequential reactions.[1] The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

This unique combination of functional groups makes this compound a sought-after intermediate in the synthesis of complex heterocyclic scaffolds, which form the core of many targeted therapies. Its application is particularly prevalent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1]

This guide will navigate the essential technical considerations for working with this compound, from initial supplier selection to its successful implementation in a synthetic workflow.

Commercial Sourcing and Supplier Evaluation

The reliable sourcing of high-quality starting materials is a critical, yet often overlooked, aspect of successful research and development. The quality of this compound can significantly impact the yield and purity of subsequent synthetic steps, ultimately affecting the integrity of the final drug candidate.

Leading Commercial Suppliers

A number of reputable chemical suppliers offer this compound. The following table provides a comparative overview of prominent vendors. It is important to note that availability and specifications can change, and direct inquiry with the suppliers is always recommended.

SupplierProduct Number (Example)Stated Purity (Typical)AvailabilityNotes
Sigma-Aldrich (Ambeed) AMBH99C039BD≥95%InquireA major distributor for Ambeed, offering a wide range of research chemicals.
BLDpharm BD44071≥96%StockOften provides access to analytical data such as NMR and LC-MS on their website.[2]
SynQuest Laboratories 4651-3-0396%InquireA specialized supplier of fluorinated organic and inorganic chemicals.[3]
Capot Chemical 59494≥95%InquireOffers a range of fine chemicals and intermediates.
Huateng Pharma N/AInquireInquireA supplier focused on pharmaceutical intermediates.[4]
Critical Quality Control Parameters: Beyond the Purity Percentage

While a high purity percentage is desirable, it is crucial to look beyond this single metric. Researchers should request and scrutinize the Certificate of Analysis (CoA) for the following:

  • Identity Confirmation: The CoA should provide evidence of the compound's identity, typically through ¹H NMR and/or Mass Spectrometry data.

  • Purity Assessment: The purity should be determined by a quantitative method, most commonly High-Performance Liquid Chromatography (HPLC). The chromatogram should be examined for the presence of any significant impurities.

  • Residual Solvents: The presence of residual solvents from the synthesis and purification process should be minimal and within acceptable limits. This is often determined by Gas Chromatography (GC).

  • Water Content: The water content, typically measured by Karl Fischer titration, can be critical for certain moisture-sensitive reactions.

A logical workflow for qualifying a new batch of this starting material is outlined in the diagram below.

G Figure 1. Workflow for Incoming Quality Control of this compound cluster_0 Initial Assessment cluster_1 In-House Verification cluster_2 Decision Request_CoA Request Certificate of Analysis (CoA) from Supplier Review_CoA Review Supplier's CoA for Purity (HPLC), Identity (NMR/MS), and Residual Solvents Request_CoA->Review_CoA Perform_NMR Perform ¹H NMR for Structural Confirmation Review_CoA->Perform_NMR If CoA is acceptable Decision Accept or Reject Batch Review_CoA->Decision If CoA is unacceptable Perform_HPLC Run HPLC-MS to Confirm Purity and Identify Impurities Perform_NMR->Perform_HPLC Compare_Data Compare In-House Data with Supplier's CoA Perform_HPLC->Compare_Data Compare_Data->Decision

Caption: Workflow for incoming quality control.

Chemical Properties and Synthesis Considerations

A thorough understanding of the chemical properties and synthesis of this compound is essential for its effective use and for troubleshooting potential issues.

Physicochemical Properties
PropertyValueSource
CAS Number 362670-07-3[3]
Molecular Formula C₁₁H₁₅FN₂O₂[3]
Molecular Weight 226.25 g/mol [3]
Appearance Typically an off-white to light brown solidSupplier Data
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.General Knowledge
Synthetic Routes and Potential Impurities

The most common synthetic route to this compound involves two key steps: the reduction of a nitro group followed by the protection of one of the resulting amino groups.

G Figure 2. Common Synthetic Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Selective Boc Protection Starting_Material 4-Fluoro-2-nitroaniline Intermediate 4-Fluoro-1,2-phenylenediamine Starting_Material->Intermediate e.g., H₂, Pd/C or Fe, HCl Product This compound Intermediate->Product Di-tert-butyl dicarbonate (Boc)₂O, Solvent (e.g., THF, DCM)

Caption: Generalized synthetic pathway.

Causality Behind the Synthesis:

  • Reduction: The reduction of the nitro group in 4-fluoro-2-nitroaniline yields 4-fluoro-1,2-phenylenediamine. Common reducing agents include catalytic hydrogenation (H₂ over Pd/C) or metal-acid combinations (e.g., iron or tin in hydrochloric acid). The choice of reducing agent can influence the impurity profile. For instance, incomplete reduction may leave traces of the starting nitroaniline or intermediate nitroso compounds.

  • Selective Protection: The key challenge in the second step is the selective protection of one of the two amino groups in 4-fluoro-1,2-phenylenediamine. The amino group ortho to the fluorine is generally less sterically hindered and more nucleophilic, leading to its preferential reaction with di-tert-butyl dicarbonate ((Boc)₂O). However, over-reaction can lead to the formation of the di-Boc protected diamine, which is a common impurity. Unreacted diamine can also be present in the final product.

Potential Impurities to Monitor:

  • 4-Fluoro-1,2-phenylenediamine (unreacted starting material)

  • Di-Boc protected 4-fluoro-1,2-phenylenediamine (over-reaction product)

  • Positional isomers (if the starting material contains isomeric impurities)

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic Protons: The protons on the fluorophenyl ring will appear as a complex multiplet in the aromatic region (typically 6.5-7.5 ppm), with splitting patterns influenced by the fluorine atom.

  • Amine Protons: The protons of the primary amine (NH₂) and the carbamate (NH) will appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

  • tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.5 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound. A typical reverse-phase HPLC method would involve:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

This method should be able to separate the desired product from the potential impurities mentioned in section 3.2.

Applications in Synthesis: A Representative Protocol

The primary utility of this compound is as a building block for more complex molecules. A common application involves the reaction of the primary amine with an electrophile, followed by deprotection of the Boc-protected amine and subsequent cyclization or further functionalization.

While a specific protocol for a named drug is proprietary, the following is a representative, field-proven procedure for the acylation of the primary amine, a common first step in many synthetic sequences.

Experimental Protocol: Acylation with an Acid Chloride

Objective: To acylate the primary amine of this compound with a generic acid chloride (R-COCl).

Materials:

  • This compound (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • A suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq)

  • The desired acid chloride (R-COCl) (1.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the base (TEA or DIPEA) dropwise to the stirred solution.

  • In a separate flask, dissolve the acid chloride in a small amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the acid chloride with atmospheric moisture.

  • Anhydrous Solvent: Water would react with the acid chloride, reducing the yield of the desired product.

  • Cooling to 0 °C: The acylation reaction is exothermic. Cooling helps to control the reaction rate and minimize side reactions.

  • Base: The base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. A non-nucleophilic base is chosen to avoid its reaction with the acid chloride.

  • Aqueous Workup: The sodium bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a strategically important building block in modern pharmaceutical research. Its successful application hinges on the careful selection of high-quality commercial sources, a thorough understanding of its chemical properties, and the implementation of robust analytical and synthetic protocols. This guide has provided a framework for researchers to confidently navigate these critical aspects, from procurement to practical application. By adhering to the principles of rigorous quality control and sound experimental design, scientists can effectively leverage the unique attributes of this versatile intermediate to advance their drug discovery programs.

References

  • MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)carbamate. [Link]

  • Supporting Information for a relevant publication.
  • Next Peptide. tert-butyl N-(2-amino-5-fluorophenyl)carbamate. [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl (2-amino-5-fluorophenyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of tert-Butyl (2-amino-5-fluorophenyl)carbamate, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and actionable experimental protocols.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound (Molecular Formula: C₁₁H₁₅FN₂O₂) is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, featuring a Boc-protected amine, a free aniline group, and a fluorinated phenyl ring, makes it a versatile precursor. However, the successful use of this intermediate in synthetic routes and its subsequent purification and formulation are critically dependent on a thorough understanding of its solubility in different organic solvents.

Solubility is a fundamental physicochemical property that influences every stage of drug development, from initial synthesis and purification to formulation and bioavailability.[1][2][3] Poor solubility can lead to challenges in reaction kinetics, inefficient purification, and low bioavailability of the final API.[4] Therefore, a detailed understanding of the solubility of this compound is not merely academic but a practical necessity for process optimization and the development of robust and scalable manufacturing processes.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure Analysis:

Caption: Molecular structure of this compound.

The molecule possesses both polar and non-polar characteristics:

  • Polar Features: The primary amine (-NH₂), the secondary amine of the carbamate (-NH-), and the carbonyl group (C=O) can participate in hydrogen bonding. The fluorine atom also adds to the molecule's polarity.

  • Non-Polar Features: The tert-butyl group and the phenyl ring are hydrophobic and contribute to its solubility in less polar solvents.

This amphiphilic nature suggests that the compound will exhibit a wide range of solubilities across different organic solvents.

Predicted Solubility:

Based on its structure, we can predict the following solubility trends:

  • High Solubility: In polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), which can effectively solvate the polar functional groups. Dichloromethane (DCM) is also expected to be a good solvent, as it is commonly used in reactions involving Boc-protected amines.[5]

  • Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. The hydrogen bonding capabilities of these solvents will interact with the amine and carbamate groups. However, the non-polar tert-butyl group may limit very high solubility.

  • Low to Negligible Solubility: In non-polar solvents such as hexanes, toluene, and diethyl ether. While some interaction with the phenyl ring and tert-butyl group is possible, these solvents cannot effectively solvate the polar functionalities.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. These are qualitative predictions and should be confirmed by experimental determination as described in Section 4.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighStrong hydrogen bond acceptor, effectively solvates polar groups.
Dimethyl sulfoxide (DMSO)HighHighly polar, excellent for dissolving a wide range of organic compounds.[3]
Acetonitrile (ACN)Moderate to HighPolar, but a weaker hydrogen bond acceptor than DMF or DMSO.
Tetrahydrofuran (THF)Moderate to HighGood balance of polarity for solvating the molecule.
Chlorinated Dichloromethane (DCM)HighCommonly used solvent for synthesis with similar compounds.[5]
ChloroformHighSimilar to DCM.
Polar Protic MethanolModerateCan act as both hydrogen bond donor and acceptor.
EthanolModerateSimilar to methanol, but slightly less polar.
Isopropanol (IPA)Moderate to LowIncreased non-polar character compared to methanol and ethanol.
Ethers Diethyl EtherLowPrimarily non-polar with some polar character.
Aromatic TolueneLowNon-polar, will primarily interact with the phenyl ring.
Alkanes Hexanes/HeptaneNegligibleHighly non-polar, unable to solvate the polar functional groups.

Methodologies for Solubility Determination

The choice of method for determining solubility depends on the required accuracy, throughput, and the stage of development.[2][6] The two primary types of solubility measurements are kinetic and thermodynamic.[1][2]

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in a stock solvent (typically DMSO), precipitates when added to an aqueous buffer. This is a high-throughput method often used in early drug discovery.[2][7]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.[1]

For the purpose of process chemistry and understanding the behavior of this compound in organic solvents, thermodynamic solubility is the more relevant parameter.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound in an organic solvent of interest.

Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

G A 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Centrifuge or filter the suspension to remove undissolved solid. B->C D 4. Sample Preparation Dilute an aliquot of the clear supernatant with a suitable mobile phase. C->D E 5. Quantification Analyze the diluted sample by a validated HPLC-UV method. D->E F 6. Calculation Determine the concentration using a standard calibration curve. E->F

Caption: Workflow for thermodynamic solubility determination.

Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest (HPLC grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed scintillation vial. The excess should be visually apparent.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette. To ensure all solid is removed, either:

      • Centrifuge the sample and take an aliquot of the clear supernatant.

      • Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. Note that adsorption of the compound to the filter material should be assessed and accounted for if significant.[6]

  • Sample Analysis (HPLC-UV):

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the HPLC mobile phase) to a concentration within the linear range of the calibration curve.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards and the diluted sample onto the HPLC system.

    • Record the peak area corresponding to the analyte.

  • Calculation:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Causality and Self-Validation:

  • Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.[1]

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

  • Why 24-48 hours of agitation? To allow sufficient time for the dissolution process to reach equilibrium.

  • Why HPLC-UV for quantification? It is a specific and sensitive method that can separate the analyte from any potential impurities or degradation products, ensuring accurate quantification.[6]

  • Self-Validating System: The protocol's trustworthiness is enhanced by running samples in triplicate to assess reproducibility and by visually confirming the presence of undissolved solid at the end of the equilibration period.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of this compound is paramount for its effective utilization in pharmaceutical research and development. This guide has provided a predictive framework for its solubility based on its molecular structure and has detailed a robust experimental protocol for its accurate thermodynamic determination.

For drug development professionals, it is highly recommended to perform the described experimental validation to obtain quantitative solubility data in a range of solvents relevant to their specific synthetic and formulation processes. This data will be invaluable for process optimization, ensuring batch-to-batch consistency, and ultimately, for the successful development of new medicines.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Google Scholar.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Buy tert-Butyl (2-amino-5-chloro-4-fluorophenyl)
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Drug solubility: why testing early m
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.

Sources

An In-Depth Technical Guide to the Biological Activity of tert-Butyl (2-amino-5-fluorophenyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The carbamate functional group is a cornerstone in modern medicinal chemistry, serving as a versatile structural motif in a wide array of therapeutic agents.[1] This guide focuses on a specific, high-potential scaffold: tert-Butyl (2-amino-5-fluorophenyl)carbamate. The presence of a fluorine atom for metabolic stability, a Boc-protected amine for synthetic control, and a reactive primary amine for diverse derivatization makes this scaffold a compelling starting point for drug discovery. We will explore the synthesis, derivatization strategies, and significant biological activities of its derivatives, with a particular focus on their emerging roles as kinase inhibitors in oncology and their potential as novel antimicrobial agents. This document provides researchers, scientists, and drug development professionals with a synthesis of field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.

The Strategic Role of the Carbamate Moiety in Drug Design

The carbamate group, an ester of carbamic acid, is a privileged structure in drug development. Its utility extends far beyond its initial use in pesticides and industrial polymers. In pharmaceuticals, its primary roles include:

  • Prodrugs: Carbamates are frequently employed to mask polar functional groups like alcohols or phenols, enhancing lipophilicity and improving oral bioavailability.[1] This strategy protects the active drug from first-pass metabolism, allowing for controlled release upon in-vivo hydrolysis.

  • Protecting Groups: In multi-step organic synthesis, the stability and reliable cleavage of carbamates make them ideal for protecting amine functionalities. The tert-butoxycarbonyl (Boc) group, central to our topic, is a classic example, offering robust protection under many reaction conditions while being easily removable under mild acidic conditions.[1]

  • Bioisosteres: The carbamate linkage can act as a stable, non-hydrolyzable mimic of the peptide bond, making it a valuable component in peptidomimetic drugs.

  • Pharmacophore Element: The carbamate itself can be a critical part of the pharmacophore, forming key hydrogen bond interactions with biological targets such as enzymes and receptors. This is evident in approved drugs across various therapeutic areas, including oncology, epilepsy, and infectious diseases.[1]

The strategic incorporation of a carbamate, particularly the Boc group, into a molecule like 2-amino-5-fluorophenylamine provides the synthetic chemist with precise control over reactivity, enabling selective modification at other sites.

Core Scaffold Analysis: this compound

The title compound is a trifecta of desirable features for a medicinal chemistry scaffold:

  • Fluorinated Phenyl Ring: The fluorine substituent at the 5-position is a common and highly effective strategy in drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and improve membrane permeability.

  • Orthogonal Amine Protection: The molecule possesses two amino groups. One is protected as a tert-butyl carbamate, rendering it unreactive to many reagents. The other, at the 2-position, is a free primary amine. This orthogonality is the key to its utility, allowing the free amine to be used as a synthetic handle for building a diverse library of derivatives without interference from the other nitrogen.

  • Synthetic Accessibility: The core scaffold is readily synthesized from commercially available precursors, making it an attractive starting point for discovery programs.

These features position the scaffold as an ideal intermediate for creating complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[2]

Synthesis and Derivatization Strategies

The creation of a diverse library of derivatives hinges on a robust and scalable synthetic route to the core scaffold, followed by efficient derivatization reactions.

Synthesis of the Core Scaffold

The primary method for synthesizing this compound involves the selective Boc-protection of one amino group on a diamine precursor.

StepDescriptionKey ReagentsRationale
1 Selective Protection 4-Fluoro-1,2-phenylenediamine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM)Boc₂O is a mild and highly selective reagent for amine protection. The reaction is typically run at a controlled temperature to favor mono-protection over di-protection. DCM is an excellent, non-reactive solvent for this transformation.[3]
2 Workup & Purification Aqueous wash, Drying over Na₂SO₄, Column ChromatographyStandard workup procedures are used to remove unreacted starting materials and byproducts. Silica gel chromatography effectively separates the desired mono-protected product from the di-protected and unreacted starting material.
Key Derivatization Workflow

With the core scaffold in hand, the free primary amine at the 2-position becomes the focal point for diversification. The most common and powerful method for this is amide bond formation.

G cluster_0 Core Synthesis cluster_1 Derivatization A 4-Fluoro-1,2- phenylenediamine C tert-Butyl (2-amino-5-fluorophenyl)carbamate (Core Scaffold) A->C Selective Protection B Boc₂O B->C Selective Protection F Final Derivative Library (Amide-linked) C->F Amide Coupling D Substituted Carboxylic Acid (R-COOH) D->F E Coupling Agents (EDCI, HOBt) E->F G A Synthesized Derivative Library B Primary Screening: In Vitro Cytotoxicity (e.g., MTT Assay) A->B C Hit Identification (Compounds with IC₅₀ < 10 µM) B->C D Secondary Screening: Target-Based Assays (e.g., Kinase Inhibition Assay) C->D E Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) D->E F Lead Optimization E->F

Sources

Methodological & Application

The Strategic Utility of tert-Butyl (2-amino-5-fluorophenyl)carbamate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] Consequently, fluorinated building blocks are in high demand. Among these, tert-butyl (2-amino-5-fluorophenyl)carbamate stands out as a versatile and strategically important intermediate. Its structure, featuring a Boc-protected aniline ortho to a free amino group and a fluorine atom on the phenyl ring, offers a unique handle for the construction of complex, fluorinated heterocyclic systems which are prevalent in a multitude of therapeutic agents.[4][5]

This comprehensive guide delves into the practical applications of this compound in organic synthesis, with a particular focus on its role as a precursor to fluorinated benzimidazoles and quinoxalines—two classes of heterocycles with significant pharmacological relevance. We will provide detailed protocols, mechanistic insights, and expert commentary to empower researchers in leveraging this valuable synthetic tool.

Core Attributes and Synthetic Potential

The synthetic utility of this compound is rooted in the orthogonal reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the aniline nitrogen, allowing for selective transformations at other positions. The vicinal primary amino group is a key nucleophile, poised for cyclization reactions. The fluorine atom, a bioisostere of hydrogen, enhances the drug-like properties of the final products.

The general workflow for the utilization of this carbamate involves a two-stage process: deprotection of the Boc group to unmask the 1,2-diamine functionality, followed by a cyclocondensation reaction with a suitable electrophile to construct the desired heterocyclic core.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Cyclocondensation start This compound diamine 4-Fluoro-1,2-phenylenediamine start->diamine  Acidic  Conditions heterocycle Fluorinated Heterocycle (e.g., Benzimidazole, Quinoxaline) diamine->heterocycle electrophile Electrophilic Partner (e.g., Aldehyde, Carboxylic Acid, α-Diketone) electrophile->heterocycle caption General workflow for the use of this compound. G Diamine 4-Fluoro-1,2-phenylenediamine SchiffBase Schiff Base Intermediate Diamine->SchiffBase Aldehyde R-CHO Aldehyde->SchiffBase Cyclized Cyclized Intermediate SchiffBase->Cyclized Intramolecular Cyclization Benzimidazole 2-Substituted-5-fluorobenzimidazole Cyclized->Benzimidazole Oxidation/ Dehydration caption Simplified mechanism for benzimidazole formation.

Figure 2. Simplified mechanism for benzimidazole formation.

Detailed Protocol: Synthesis of 2-Aryl-6-fluorobenzimidazole

This protocol describes a representative procedure for the synthesis of a 2-aryl-6-fluorobenzimidazole, a common core in kinase inhibitors, starting from this compound.

Part A: Deprotection of this compound

  • Reagents and Equipment:

    • This compound

    • 4 M HCl in 1,4-dioxane

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask under a nitrogen atmosphere.

    • Add 4 M HCl in 1,4-dioxane (4.0-5.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, add diethyl ether to precipitate the hydrochloride salt of 4-fluoro-1,2-phenylenediamine.

    • Filter the solid, wash with diethyl ether, and dry under vacuum. The product can be used in the next step without further purification.

Part B: Cyclocondensation to form 2-Aryl-6-fluorobenzimidazole

  • Reagents and Equipment:

    • 4-Fluoro-1,2-phenylenediamine hydrochloride (from Part A)

    • Aromatic aldehyde (1.0 eq)

    • Sodium metabisulfite (Na₂S₂O₅) (0.2 eq)

    • Ethanol

    • Reflux condenser, magnetic stirrer

  • Procedure:

    • To a solution of 4-fluoro-1,2-phenylenediamine hydrochloride (1.0 eq) in ethanol, add the aromatic aldehyde (1.0 eq) and sodium metabisulfite (0.2 eq). [6] * Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dilute the residue with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-fluorobenzimidazole.

ParameterDeprotectionCyclocondensation
Solvent 1,4-DioxaneEthanol
Reagents 4 M HCl in dioxaneAromatic aldehyde, Na₂S₂O₅
Temperature Room TemperatureReflux
Time 2-4 hours8-12 hours
Typical Yield >95%60-90% [6]

Application in the Synthesis of Fluorinated Quinoxalines

Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and antiviral properties. 4-Fluoro-1,2-phenylenediamine, derived from the title carbamate, is a key building block for the synthesis of fluorinated quinoxalines.

Mechanistic Rationale

The classical synthesis of quinoxalines involves the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound (e.g., an α-diketone or an α-ketoester). [4][5]The reaction proceeds through a double condensation, forming a dihydrequinoxaline intermediate, which then undergoes spontaneous oxidation in the presence of air or a mild oxidizing agent to furnish the aromatic quinoxaline ring.

G Diamine 4-Fluoro-1,2-phenylenediamine Dihydroquinoxaline Dihydroquinoxaline Intermediate Diamine->Dihydroquinoxaline Diketone α-Diketone Diketone->Dihydroquinoxaline Quinoxaline Fluorinated Quinoxaline Dihydroquinoxaline->Quinoxaline Oxidation caption Simplified mechanism for quinoxaline formation.

Figure 3. Simplified mechanism for quinoxaline formation.

Detailed Protocol: Synthesis of a 6-Fluoroquinoxaline Derivative

This protocol outlines a general procedure for the synthesis of a 6-fluoroquinoxaline derivative from the deprotected title compound.

  • Reagents and Equipment:

    • 4-Fluoro-1,2-phenylenediamine (from deprotection of the title carbamate)

    • α-Diketone (e.g., benzil) (1.0 eq)

    • Ethanol

    • Reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) and the α-diketone (1.0 eq) in ethanol in a round-bottom flask. [4] * Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

ParameterValue
Solvent Ethanol
Reagents α-Diketone
Temperature Reflux
Time 2-4 hours
Typical Yield 70-95% [5]

Conclusion

This compound is a strategically valuable building block in organic synthesis, particularly for the construction of fluorinated heterocyclic compounds with high potential for biological activity. Its utility lies in the facile deprotection to a versatile 1,2-diamine intermediate, which can be readily transformed into a variety of complex molecular architectures. The protocols and mechanistic insights provided herein serve as a practical guide for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry.

References

  • Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of quinoxalines. A Mini Review. mtieat. Available at: [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Fluorine in medicinal chemistry. PubMed. Available at: [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews. Available at: [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. PMC - NIH. Available at: [Link]

  • Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

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Application Note: Tert-Butyl (2-amino-5-fluorophenyl)carbamate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of tert-butyl (2-amino-5-fluorophenyl)carbamate. We explore its core reactivity principles and provide field-proven, step-by-step protocols for its use in the synthesis of high-value heterocyclic scaffolds, such as benzimidazoles and quinoxalines. The causality behind experimental choices, troubleshooting, and safety considerations are discussed in depth to ensure reliable and reproducible outcomes.

Introduction: A Strategically Designed Building Block

This compound is a bifunctional aromatic diamine derivative strategically designed for streamlined organic synthesis. Its utility stems from the deliberate differentiation of its two amino groups. One is a free, nucleophilic aniline amine, while the other is protected as a tert-butoxycarbonyl (Boc) carbamate. This arrangement allows for highly selective, stepwise reactions, making it an invaluable precursor in the construction of complex molecular architectures.[1]

The carbamate moiety serves as a robust protecting group, stable to a wide range of reaction conditions but readily removable under acidic treatment.[2][3] Furthermore, the presence of a fluorine atom on the phenyl ring is a key feature. Fluorine's high electronegativity can modulate the pKa of the adjacent amino group and influence the electronic properties of the entire aromatic system.[4] In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[1]

This guide will detail the fundamental reactivity of this building block and provide validated protocols for its conversion into key heterocyclic systems.

Compound Profile and Safety

A thorough understanding of the reagent's properties and safety requirements is critical before any experimental work.

Table 1: Physicochemical Properties

Property Value
Chemical Name This compound
Synonyms tert-butyl N-(2-amino-5-fluorophenyl)carbamate
Molecular Formula C₁₁H₁₅FN₂O₂
Molecular Weight 226.25 g/mol
Appearance White to off-white solid

| Melting Point | 129 - 132 °C (Value for a related compound)[5] |

Handling and Storage
  • Handling: Use in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid formation of dust and aerosols.[8]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[5][6]

Safety Precautions

While this specific compound is not extensively characterized for toxicity, related carbamates and aromatic amines warrant careful handling.

  • Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[7][8]

  • Skin Contact: May cause skin irritation. Wash off with soap and plenty of water.[8]

  • Inhalation: May cause respiratory irritation. Move the person into fresh air if inhaled.[8]

  • Ingestion: Harmful if swallowed. Rinse mouth and consult a physician.[8]

Core Reactivity and Strategic Considerations

The synthetic power of this compound lies in the predictable and selective reactivity of its functional groups.

G cluster_main This compound cluster_sites Key Reactive Sites main_struct Structure (Boc-NH-Ar-NH2) free_amine Primary Aniline Amine (NH2) - Nucleophilic - Site for cyclization main_struct->free_amine Primary Reactivity boc_amine Boc-Protected Amine (NHBoc) - Non-nucleophilic - Site for deprotection main_struct->boc_amine Latent Reactivity fluoro_ring Fluorinated Aromatic Ring - Influences electronics - Potential SNAr site main_struct->fluoro_ring Modulating Group G start Starting Materials: - Building Block - Aldehyde (R-CHO) - Acetic Acid step1 Step 1: Reaction Setup - Combine reagents in flask - Stir at reflux (e.g., 118°C) start->step1 Mix & Heat step2 Step 2: Work-up - Cool to RT - Neutralize with base (e.g., aq. NH3) - Precipitate product step1->step2 Reaction Complete step3 Step 3: Purification - Filter the solid - Wash with water - Recrystallize (e.g., from Ethanol/Water) step2->step3 Isolate Crude end_product Final Product: Purified Boc-Protected Fluorobenzimidazole step3->end_product Purify

Caption: Workflow for benzimidazole synthesis.

Detailed Experimental Protocol

Objective: To synthesize tert-butyl (2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenyl)carbamate. (This is a representative example; the aldehyde can be varied).

Reagents & Equipment:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.1 eq)

  • Glacial Acetic Acid (10-15 mL per gram of starting amine)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Buchner funnel and filter paper

  • Ammonium hydroxide solution (for neutralization)

  • Ethanol and water (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (e.g., 2.26 g, 10 mmol) and the chosen aldehyde (e.g., benzaldehyde, 1.17 g, 11 mmol).

  • Add glacial acetic acid (e.g., 25 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has been consumed (typically 4-8 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the acidic solution slowly into a beaker of ice water with stirring.

  • Neutralize the solution by the dropwise addition of concentrated ammonium hydroxide until a precipitate forms and the pH is ~7-8.

  • Isolation: Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any residual salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Troubleshooting
IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Ensure the mixture is at a full reflux. Extend the reaction time and monitor by TLC.
Low Yield Product is partially soluble in the aqueous work-up solution.Ensure the solution is fully neutralized and cooled sufficiently before filtration. An alternative is to extract the product with a solvent like Ethyl Acetate after neutralization.
Oily Product Impurities or incomplete precipitation.Try triturating the oil with a non-polar solvent like hexane to induce solidification before attempting recrystallization.

Protocol 2: Synthesis of Fluorinated Quinoxalines

Quinoxalines are another class of heterocycles with significant biological activity. They are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Mechanism and Rationale

This reaction is a double condensation. The free aniline amine of the building block attacks one of the carbonyls of the 1,2-dicarbonyl compound, followed by cyclization and dehydration to form a diimine-type intermediate, which rapidly tautomerizes to the aromatic quinoxaline ring. The reaction is often performed in a protic solvent like ethanol, which facilitates the proton transfers involved in the mechanism.

Detailed Experimental Protocol

Objective: To synthesize tert-butyl (4-fluoro-2-(2,3-diphenylquinoxalin-5-yl)phenyl)carbamate.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)

  • Ethanol (or Acetic Acid)

  • Standard reflux setup

Procedure:

  • Reaction Setup: Dissolve this compound (2.26 g, 10 mmol) and benzil (2.10 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction (optional, but often improves rate).

  • Heat the mixture to reflux with stirring for 2-4 hours. The product often begins to precipitate from the hot solution.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the product by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol (2 x 15 mL). The product is often pure enough after this step. If needed, it can be recrystallized from ethanol.

Post-Synthesis Modification: Boc Deprotection

To enable further functionalization or to reveal the final active molecule, the Boc group must be removed. This is reliably achieved under acidic conditions.

Protocol:

  • Setup: Dissolve the Boc-protected heterocycle (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Reagent Addition: Add an excess of a strong acid. Common choices are:

    • Trifluoroacetic acid (TFA) (5-10 equivalents) at room temperature.

    • A 4M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction generates tert-butanol and carbon dioxide.

  • Work-up: Remove the acid and solvent under reduced pressure. If a salt (e.g., HCl or TFA salt) is formed, it can be used directly or neutralized with a base (like saturated aq. NaHCO₃) and extracted to yield the free amine.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. The orthogonal reactivity of its two amino groups provides a reliable handle for the regioselective construction of complex heterocyclic systems. The protocols outlined in this guide for synthesizing benzimidazoles and quinoxalines are robust, reproducible, and serve as a foundation for accessing a wide array of fluorinated compounds for applications in drug discovery and materials science.

References

  • EvitaChem. tert-Butyl (2-amino-5-chloro-4-fluorophenyl)
  • Chemsrc. tert-Butyl (2-((2-amino-5-fluorophenyl)amino)ethyl)
  • MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)
  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)
  • MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)
  • Kishida Chemical Co., Ltd. Safety Data Sheet - (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)
  • Sigma-Aldrich. tert-Butyl (2-amino-5-fluorophenyl)
  • Angene Chemical. Safety Data Sheet - tert-Butyl (5-amino-2-chloropyridin-4-yl)
  • Pittelkow, M., et al.
  • Tella, R., et al. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
  • Kaur, R., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.

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Application Notes and Protocols for Coupling Reactions with tert-Butyl (2-amino-5-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Synthon for Modern Drug Discovery

tert-Butyl (2-amino-5-fluorophenyl)carbamate is a key building block in contemporary organic synthesis, particularly within pharmaceutical and materials science research. Its structure is distinguished by three key features that dictate its reactivity: a primary aromatic amine (-NH₂), a Boc-protected secondary amine (-NHBoc), and a fluorine substituent on the phenyl ring. This unique arrangement offers synthetic chemists a powerful tool for sequential and regioselective functionalization. The primary amine serves as a potent nucleophile for C-N bond formation, while the Boc-protecting group offers a stable yet readily cleavable mask for a second amino functionality.

The electron-withdrawing nature of the fluorine atom and the electron-donating character of the amino groups modulate the reactivity of the aromatic ring, influencing its participation in cross-coupling reactions. This guide provides a detailed exploration of the critical reaction conditions for two primary classes of transformations involving this substrate: Palladium-catalyzed Buchwald-Hartwig amination and direct amide bond formation. We will delve into the causality behind experimental choices, provide field-proven protocols, and summarize key data to empower researchers in their synthetic endeavors.

Part 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The free primary amine of this compound is an excellent nucleophile for the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for forging carbon-nitrogen bonds.[1][2] This reaction enables the coupling of the aniline derivative with a variety of aryl or heteroaryl halides and triflates, providing access to complex diarylamine structures prevalent in active pharmaceutical ingredients.

Mechanistic Considerations & The "Why" Behind Component Selection

The catalytic cycle, shown below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine product and regenerate the Pd(0) catalyst.[2][3][4] The success of this transformation is critically dependent on the judicious selection of the catalyst system and reaction parameters.

G pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)(L)₂-X pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(L)₂-NHR' oa_complex->amido_complex Ligand Exchange & Deprotonation hx [Base-H]⁺X⁻ amido_complex->pd0 Reductive Elimination product Ar-NHR' start Ar-X amine R'-NH₂ base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Palladium Source: While Pd(II) sources like Pd(OAc)₂ are common and cost-effective, they require an in situ reduction step to generate the active Pd(0) catalyst.[3][5] The use of air-stable Pd(0) precatalysts, such as those developed by the Buchwald group (e.g., XPhos Pd G3), is often preferred as they provide more consistent initiation and catalytic activity.[6]

  • Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[2][6]

    • Causality: Their large steric profile promotes the final, often rate-limiting, reductive elimination step to release the product. Their electron-donating nature increases the electron density on the palladium center, facilitating the initial oxidative addition of the aryl halide.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, rendering it a more potent nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice. For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[3]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are standard. They must effectively solubilize the reactants and catalyst system at elevated temperatures without participating in the reaction.

Data Summary: Typical Conditions for Buchwald-Hartwig Amination
ParameterConditionRationale & Considerations
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)Readily available Pd(0) and Pd(II) precursors.
XPhos Pd G3 (1-2 mol%)Air-stable precatalyst for reliable, reproducible results.[6]
Ligand XPhos, RuPhos, SPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands that accelerate key catalytic steps.[2]
Base NaOt-Bu (1.2-1.5 eq.)Strong base for efficient amine deprotonation; most common.
K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.)Milder conditions suitable for base-sensitive substrates.
Solvent Toluene, 1,4-DioxaneAnhydrous, high-boiling aprotic solvents are preferred.
Temperature 80 - 120 °CProvides activation energy for the catalytic cycle.
Atmosphere Nitrogen or ArgonEssential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 eq.)

  • Aryl Bromide (1.1 eq.)

  • Pd₂(dba)₃ (0.02 eq., 2 mol%)

  • XPhos (0.044 eq., 4.4 mol%)

  • Sodium tert-butoxide (1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add the aryl bromide and this compound to the flask.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Amide Bond Formation

The primary amine of this compound readily participates in nucleophilic acyl substitution to form amide bonds, a fundamental transformation in the synthesis of countless molecules. Modern amide coupling protocols rely on the in situ activation of a carboxylic acid to generate a highly reactive intermediate, which is then intercepted by the amine.[7]

Mechanism & Reagent Selection

The general workflow involves the activation of a carboxylic acid using a coupling reagent, often in the presence of an additive. This creates a species highly susceptible to nucleophilic attack by the amine. A non-nucleophilic base is included to neutralize acidic byproducts.

G reactants Carboxylic Acid (R-COOH) + Amine (R'-NH₂) activation Activation reactants->activation Coupling Reagent (e.g., EDCI, HATU) active_ester Activated Intermediate (e.g., O-acylisourea) activation->active_ester coupling Nucleophilic Attack active_ester->coupling product Amide (R-CONH-R') coupling->product

Caption: A generalized workflow for amide bond formation.

  • Coupling Reagents:

    • Carbodiimides (e.g., EDCI): Economical and widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization for chiral acids and can rearrange to an unreactive N-acylurea byproduct.

    • Additives (e.g., HOBt, HOAt): Used in conjunction with carbodiimides, these additives trap the O-acylisourea to form an active ester. This new intermediate is more stable, suppresses racemization, and improves coupling efficiency.

    • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and lead to fast reaction times with high yields.[8] HATU is particularly effective for coupling sterically hindered amines or acids. They are, however, more expensive than carbodiimide-based systems.

  • Base: A tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically required.

    • Causality: Its primary role is to neutralize the proton of the carboxylic acid and any acidic species generated during the reaction (e.g., HCl if starting from an acid chloride). This ensures the primary amine remains in its free, nucleophilic state.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are standard choices as they effectively dissolve a wide range of substrates and reagents.

Data Summary: Common Amide Coupling Reagents
Reagent SystemBaseSolventKey Advantages
EDCI / HOBtDIPEA, NMMDMF, DCMCost-effective, widely applicable, good for routine couplings.[7]
HATUDIPEA, NMMDMFHigh efficiency, rapid reactions, excellent for hindered substrates.[8]
T3P® (Propylphosphonic Anhydride)Pyridine, DIPEAEtOAc, MeCNEffective for low-epimerization couplings; byproducts are water-soluble.
TCFH / NMINMIMeCN, THFIdentified as a highly general system in high-throughput screening.[8]
Protocol 2: General Procedure for Amide Coupling using HATU

This protocol describes the coupling of this compound with a generic carboxylic acid.

Materials:

  • Carboxylic Acid (1.0 eq.)

  • This compound (1.05 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature. This is the pre-activation step.

  • Add a solution of this compound in a small amount of DMF to the activated acid mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Directions

This compound stands out as a highly adaptable and valuable reagent for constructing molecular complexity. The protocols and principles outlined in this guide for Buchwald-Hartwig amination and amide bond formation provide a robust foundation for researchers. The key to success lies in the rational selection of catalysts, ligands, and reagents based on the specific substrates involved. Understanding the underlying mechanisms allows for logical troubleshooting and optimization, paving the way for the efficient synthesis of novel compounds for drug discovery and beyond. Further exploration could involve leveraging the fluorine atom as a handle for SₙAr reactions or investigating ortho-lithiation directed by the carbamate group for further C-C bond formations.

References

  • BenchChem. A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • EvitaChem. tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate.
  • Takeda, S., et al. A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. Organic Letters.
  • Düker, J., et al. Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
  • ResearchGate. Cross-coupling strategies for aniline synthesis.
  • Takeda, S., et al. A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. PubMed.
  • Patel, A.R., et al. Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. National Institutes of Health.
  • ResearchGate. Optimization studies of an amide coupling reaction with anilines.
  • ACS Publications. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines.
  • Books. Chapter 3: Synthetic Methods for Primary Anilines.
  • ResearchGate. Pd-Catalyzed Coupling of 1,2-Dibromoarenes and Anilines.
  • DSpace@MIT. The palladium-catalyzed synthesis of organic amines.
  • Wikipedia. Buchwald–Hartwig amination.
  • National Institutes of Health. Intramolecular Anodic Olefin Coupling Reactions and the Synthesis of Cyclic Amines.
  • ACS Publications. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • ResearchGate. Optimization of the Reaction Conditions.
  • National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to r,β-Unsaturated Aldehydes.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ResearchGate. Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate.
  • Chemsrc. tert-Butyl (2-((2-amino-5-fluorophenyl)amino)ethyl)carbamate.
  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
  • Sigma-Aldrich. This compound.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Johnson Matthey. Buchwald Hartwig amination catalysts.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
  • ResearchGate. Amide bond formation using amino acid fluorides.
  • National Institutes of Health. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling.
  • PubMed. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol.

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Application Note: A Practical Guide to the Boc Deprotection of tert-Butyl (2-amino-5-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its widespread use is attributed to its stability under various conditions and its clean, acid-labile removal. This application note provides a comprehensive and detailed protocol for the efficient deprotection of tert-butyl (2-amino-5-fluorophenyl)carbamate to yield 4-fluoro-1,2-phenylenediamine, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, discuss critical process parameters, and outline essential safety considerations when handling trifluoroacetic acid (TFA).

Introduction

The protection and deprotection of amine functionalities are fundamental operations in multi-step organic synthesis. The Boc group is favored for its robustness towards many reagents and its facile cleavage under acidic conditions.[1][2] The substrate of interest, this compound, upon deprotection, yields 4-fluoro-1,2-phenylenediamine, a key intermediate in the synthesis of various biologically active compounds, including benzimidazoles and other heterocyclic scaffolds. A reliable and well-characterized deprotection protocol is therefore crucial for researchers and drug development professionals.

This guide will provide a detailed protocol using the widely accepted trifluoroacetic acid (TFA) in dichloromethane (DCM) system, a method known for its efficiency and reliability.[1][3]

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism.[4][5][6] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by the strong acid, TFA. This protonation weakens the tert-butyl-oxygen bond, leading to the fragmentation of the protonated carbamate. This fragmentation results in the formation of a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine.[4][5] The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt.

The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[5]

  • Carbocation Formation: The protonated intermediate collapses, leading to the formation of the stable tert-butyl cation and a carbamic acid intermediate.[4][5]

  • Decarboxylation: The unstable carbamic acid rapidly decomposes to release carbon dioxide and the free amine.[4]

  • Protonation of the Amine: The newly formed amine is protonated by the excess TFA in the reaction mixture to yield the trifluoroacetate salt of the product.

Boc_Deprotection_Mechanism cluster_0 Reaction Mechanism Start Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen (+ H+ from TFA) Start->Protonation TFA Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Carbocation_Formation Formation of tert-butyl cation and Carbamic Acid Protonated_Intermediate->Carbocation_Formation Spontaneous Carbamic_Acid Carbamic Acid Intermediate Carbocation_Formation->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Spontaneous Free_Amine Free Amine Decarboxylation->Free_Amine - CO2 Final_Product Amine Salt (Product) Free_Amine->Final_Product + H+ from TFA

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocol

This protocol outlines a standard procedure for the TFA-mediated deprotection of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated sodium bicarbonate (NaHCO₃) solutionACS reagentFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS reagentVWR
Diethyl etherACS reagentFisher Scientific
Ethyl acetateACS reagentFisher Scientific
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Step-by-Step Procedure

Experimental_Workflow cluster_workflow Experimental Workflow dissolve 1. Dissolve starting material in DCM cool 2. Cool solution to 0 °C dissolve->cool add_tfa 3. Add TFA dropwise cool->add_tfa react 4. Stir at room temperature add_tfa->react monitor 5. Monitor reaction by TLC/LC-MS react->monitor quench 6. Quench with sat. NaHCO3 (aq) monitor->quench Upon completion extract 7. Extract with organic solvent quench->extract dry 8. Dry organic layer extract->dry concentrate 9. Concentrate under reduced pressure dry->concentrate purify 10. Purify by column chromatography (if needed) concentrate->purify

Caption: General workflow for Boc deprotection.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA) (10-20 eq) to the solution. A common practice is to use a 1:1 mixture of DCM and TFA.[3]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The reaction progress should be monitored.

  • Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, 4-fluoro-1,2-phenylenediamine, is more polar than the starting material and will have a lower Rf value on a silica gel TLC plate.

  • Work-up:

    • Upon completion of the reaction, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes the excess TFA.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, if necessary.

Discussion and Critical Process Parameters

  • Choice of Acid: While other strong acids like HCl in dioxane can be used, TFA is often preferred due to its volatility, which simplifies its removal during work-up.[1]

  • Reaction Time: The reaction time can vary depending on the substrate. For electron-rich anilines, the reaction is generally rapid. However, monitoring the reaction is crucial to avoid prolonged exposure to strong acid, which could lead to side reactions.

  • Side Reactions: The primary side reaction of concern is the alkylation of the electron-rich aromatic ring by the tert-butyl cation generated during the reaction.[3] In the case of 4-fluoro-1,2-phenylenediamine, the aromatic ring is activated by two amino groups, making it susceptible to t-butylation. While the fluoro group is deactivating, the overall electron-rich nature of the ring may still lead to this side product. The use of scavengers, such as triethylsilane or thioanisole, can be considered to trap the tert-butyl cation if significant alkylation is observed.

  • Work-up Procedure: Thorough neutralization of TFA is essential. Incomplete neutralization can lead to the isolation of the product as its trifluoroacetate salt. The choice of the extraction solvent should be based on the solubility of the product.

Characterization of 4-fluoro-1,2-phenylenediamine

The identity and purity of the final product can be confirmed by various analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.

  • Mass Spectrometry: To verify the molecular weight of the product (C₆H₇FN₂, MW: 126.13 g/mol ).[7][8]

  • Melting Point: The reported melting point of 4-fluoro-1,2-phenylenediamine is in the range of 94-98 °C.[7][8]

Safety Precautions

Trifluoroacetic acid (TFA) is a strong, corrosive acid and requires careful handling.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: All manipulations involving TFA should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Quenching: The neutralization of TFA with a base is an exothermic reaction and can cause vigorous effervescence. The base should be added slowly and with caution.

  • Waste Disposal: Dispose of TFA waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

This application note provides a detailed and practical protocol for the Boc deprotection of this compound using trifluoroacetic acid. By understanding the reaction mechanism, adhering to the experimental procedure, and observing the necessary safety precautions, researchers can reliably synthesize 4-fluoro-1,2-phenylenediamine, a key building block for various applications in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for Polymer Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24533–24541. Retrieved from [Link]

  • ResearchGate. (2008). Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2025). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • Kantharaju, Kumar, S., & Gopi, H. N. (2011). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 6(48), 32938–32945. Retrieved from [Link]

  • Choy, J., Jaime-Figueroa, S., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3843-3855. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-fluoro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]

  • University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. Retrieved from [Link]

Sources

The Strategic Utility of tert-Butyl (2-amino-5-fluorophenyl)carbamate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within the medicinal chemist's toolkit, certain structural motifs consistently emerge as foundational elements for the construction of complex therapeutic agents. tert-Butyl (2-amino-5-fluorophenyl)carbamate is one such pivotal building block. Its unique trifecta of a Boc-protected aniline, a free aniline, and a strategically placed fluorine atom on a phenylenediamine scaffold makes it an invaluable intermediate in the synthesis of a diverse range of biologically active compounds, most notably kinase inhibitors.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the core applications of this compound, elucidate the rationale behind its design, and provide detailed, field-proven protocols for its utilization in key synthetic transformations.

Physicochemical Properties and Structural Rationale

The efficacy of this compound as a synthetic intermediate is deeply rooted in its distinct chemical features. The tert-butyloxycarbonyl (Boc) group provides a robust and orthogonal protecting group for one of the amino functionalities, allowing for selective reactions at the free amino group. The strategic placement of a fluorine atom at the 5-position of the phenylenediamine ring is a deliberate design choice with profound implications for the resulting drug candidate's properties.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅FN₂O₂
Molecular Weight 226.25 g/mol
Appearance Solid[1]
Melting Point Not widely reported, but similar carbamates have melting points in the range of 105-108 °C[2]
Solubility Soluble in organic solvents such as methanol, chloroform, and methylene chloride.[3]
The Significance of the 5-Fluoro Substituent:

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[4] The C-F bond is stronger than a C-H bond, which can block metabolic oxidation at that position, thereby improving the metabolic stability and half-life of the drug.[4][5] Furthermore, the high electronegativity of fluorine can influence the acidity (pKa) of nearby functional groups, which can in turn affect the molecule's binding affinity to its target and its membrane permeability.[6][7] Specifically, for anilines, the presence of an electron-withdrawing fluorine atom can lower the pKa of the amino group, which can be advantageous for bioavailability.[6][8]

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

A primary application of this compound is in the synthesis of heterocyclic scaffolds that form the core of numerous kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Synthesis of Benzimidazole-Based Scaffolds

The 1,2-phenylenediamine moiety, unmasked from this compound, is a direct precursor to the benzimidazole ring system. Benzimidazoles are prevalent in a wide array of medicinally active compounds.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Benzimidazole Formation cluster_2 Step 3: Further Functionalization A This compound B 5-Fluoro-1,2-phenylenediamine A->B Acidic Conditions (e.g., TFA, HCl) D 6-Fluorobenzimidazole Derivative B->D C Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) C->D E Kinase Inhibitor D->E Coupling Reactions

Caption: General workflow for the synthesis of kinase inhibitors using the title compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Boc Deprotection to Yield 5-Fluoro-1,2-phenylenediamine

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group, a critical first step in many synthetic routes.

Rationale: The Boc group is labile under acidic conditions, allowing for its selective removal without affecting other functional groups that are stable to acid. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a common and effective method for this transformation.[9]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 5-fluoro-1,2-phenylenediamine. The crude product can be purified by column chromatography if necessary.

G start Dissolve Boc-protected diamine in DCM step1 Cool to 0°C start->step1 step2 Add TFA dropwise step1->step2 step3 Stir at room temperature and monitor by TLC step2->step3 step4 Quench with saturated NaHCO₃ step3->step4 step5 Extract with DCM step4->step5 step6 Wash with brine and dry over Na₂SO₄ step5->step6 step7 Filter and concentrate step6->step7 end Purify by column chromatography (if needed) step7->end

Caption: Step-by-step workflow for the Boc deprotection protocol.

Protocol 2: Synthesis of a 6-Fluoro-2-substituted-benzimidazole

This protocol outlines a general procedure for the cyclization of 5-fluoro-1,2-phenylenediamine with a carboxylic acid to form a benzimidazole.

Rationale: The condensation of a 1,2-phenylenediamine with a carboxylic acid is a classical and robust method for the synthesis of 2-substituted benzimidazoles. The reaction is typically carried out at elevated temperatures, often with a dehydrating agent or in a high-boiling solvent to facilitate the removal of water.

Materials:

  • 5-Fluoro-1,2-phenylenediamine (from Protocol 1)

  • Substituted carboxylic acid (R-COOH)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Ammonium hydroxide solution

  • Filtration apparatus

Procedure:

  • Combine 5-fluoro-1,2-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.1 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) to the mixture with stirring.

  • Heat the reaction mixture to 150-180 °C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain the crude 6-fluoro-2-substituted-benzimidazole.

  • The crude product can be further purified by recrystallization or column chromatography.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and widely utilized synthetic transformations in organic chemistry. The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC), providing a straightforward method to assess reaction completion and the formation of the desired product. The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

G A Fluorine at C5 D Enhanced Metabolic Stability A->D E Modulated pKa & Binding A->E B Boc-Protected Amine F Orthogonal Synthesis Strategy B->F C Free Aniline G Site for Heterocycle Formation C->G

Sources

Application Note: Strategic Incorporation of Fluorinated Benzimidazole Scaffolds into Peptides via Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorine into peptide structures is a powerful strategy in medicinal chemistry for enhancing metabolic stability, modulating conformation, and improving target binding affinity.[1][2][3] This application note provides a detailed protocol for utilizing tert-Butyl (2-amino-5-fluorophenyl)carbamate as a key building block in solid-phase peptide synthesis (SPPS) to generate peptides containing a fluorinated benzimidazole moiety. The benzimidazole heterocycle is a recognized pharmacophore present in numerous approved drugs.[4] This guide details an on-resin cyclization method that leverages the unique reactivity of the diamine precursor to construct this valuable scaffold directly on the solid support, offering a streamlined and efficient route to novel fluorinated peptide analogues for drug discovery and chemical biology.

Introduction: The Rationale for Fluorinated Heterocycles in Peptides

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—make it a valuable tool for modifying biomolecules.[2][3] In peptide-based therapeutics, fluorination can:

  • Enhance Metabolic Stability: By blocking sites susceptible to enzymatic degradation.[5]

  • Modulate Physicochemical Properties: Influencing lipophilicity and membrane permeability.[1][3]

  • Improve Binding Affinity: Through favorable interactions within target binding pockets.[1][2]

  • Control Conformation: The electronegativity of fluorine can influence peptide secondary structures.[6]

The benzimidazole scaffold itself is a privileged structure in drug discovery, known for its wide range of biological activities, including antimicrobial and antineoplastic properties.[4][7] Combining this heterocycle with fluorine offers a synergistic approach to developing potent and pharmacokinetically robust peptide candidates. The synthesis of such structures on a solid support simplifies purification and allows for the rapid generation of peptide libraries.[4][8] This protocol focuses on an on-resin approach, which minimizes side reactions like oligomerization that can occur in solution-phase cyclizations by taking advantage of a "pseudo-dilution" effect.[9]

Reagent Overview: this compound

This compound is an ideal precursor for this application. The Boc (tert-butyloxycarbonyl) group provides acid-labile protection for one amine, while the other remains free to participate in the initial coupling reaction.[10] This differential protection is crucial for the stepwise, on-resin construction of the benzimidazole ring.

PropertyValueSource
Molecular Formula C₁₁H₁₅FN₂O₂[11]
Molecular Weight 226.25 g/mol [11]
CAS Number 864759-32-0-
Appearance Solid
Storage Room temperature, inert atmosphere, keep in dark place.

Handling: Handle in accordance with good laboratory practices. The compound is harmful if swallowed.[11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Experimental Protocol: On-Resin Synthesis of a Fluorinated Benzimidazole Peptide

This protocol describes the synthesis of a model peptide incorporating a 5-fluoro-benzimidazole moiety. The core of the method involves coupling the C-terminus of a resin-bound peptide to the free amine of this compound, followed by on-resin Boc deprotection and acid-mediated cyclization to form the heterocycle.

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable acid-cleavable resin).

  • Amino Acids: Standard Fmoc-protected amino acids for peptide elongation.

  • Building Block: this compound.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine, Diisopropylethylamine (DIEA).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt.

  • Deprotection Reagent: 20% Piperidine in DMF (for Fmoc removal); Trifluoroacetic acid (TFA) (for Boc removal).

  • Cyclization/Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

Step-by-Step Methodology

Part A: Standard Peptide Elongation (Fmoc-SPPS)

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin linker.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using standard coupling conditions (e.g., 4 eq. Fmoc-amino acid, 3.95 eq. HATU, 6 eq. DIEA in DMF for 1-2 hours).

  • Monitoring: Confirm completion of each coupling step using a qualitative ninhydrin (Kaiser) test.

  • Iteration: Repeat steps 2-5 for each amino acid in the sequence preceding the benzimidazole moiety. The final residue should be Fmoc-deprotected, yielding a free N-terminal amine on the resin-bound peptide.

Part B: Incorporation of the Diamine and On-Resin Cyclization

  • Coupling of the Diamine Precursor:

    • In a separate vessel, dissolve this compound (3 eq.) and a coupling agent like HATU (2.95 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution.

    • Add the activated solution to the resin-bound peptide from Step 6.

    • Agitate at room temperature for 4-6 hours. The free amine of the carbamate will form an amide bond with the peptide's C-terminus.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • On-Resin Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to selectively remove the Boc group.[12]

    • Rationale: This step exposes the second amine on the phenyl ring, positioning it for cyclization. The peptide remains anchored to the resin.

    • Wash the resin with DCM (5x) to completely remove residual acid, followed by DMF (3x).

  • On-Resin Cyclization and Cleavage:

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin.

    • Agitate the slurry at room temperature for 2-3 hours.

    • Mechanism: The highly acidic conditions of the cleavage cocktail serve a dual purpose. First, it catalyzes the intramolecular cyclization between the newly freed amine and the adjacent amide carbonyl, which, after dehydration, forms the benzimidazole ring. Second, it cleaves the completed peptide from the Rink Amide resin and removes any remaining acid-labile side-chain protecting groups.

    • Collect the filtrate containing the crude peptide.

Part C: Purification

  • Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Purification: Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

// Connections Peptide -> Reagent [label="Amide Bond Formation"]; Reagent -> Coupled; Coupled -> Deprotection; Deprotection -> Cyclized; Cyclized -> Cleavage [label="Acid-Catalyzed\nRing Formation"]; Cleavage -> Purified [label="Precipitation\n& RP-HPLC"]; }

Caption: On-resin workflow for synthesizing peptides with a 5-fluoro-benzimidazole moiety.

Troubleshooting and Key Considerations

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete coupling of the diamine precursor Steric hindrance at the peptide N-terminus; Insufficient activation or reaction time.Double couple the reagent or extend the reaction time to overnight. Consider using a more potent coupling reagent like COMU.
Failure to cyclize; only linear peptide observed post-cleavage Incomplete Boc-deprotection on-resin; Insufficient acid strength or time for cyclization.Ensure complete removal of TFA from the wash steps after Boc deprotection. Extend the final cleavage/cyclization time to 4 hours.
Low final yield Peptide aggregation during elongation, especially with hydrophobic sequences.Use lower loading resin (0.3-0.5 mmol/g) for difficult sequences.[10] Incorporate pseudoproline dipeptides if applicable.
Side product formation Re-acylation of the newly formed benzimidazole nitrogen during subsequent couplings (if synthesis were to continue).This protocol places the benzimidazole at the N-terminus. If placing it internally, the secondary amine of the benzimidazole ring may require protection.

Conclusion

This compound is a versatile and highly effective building block for introducing fluorinated benzimidazole scaffolds into peptides using solid-phase techniques. The protocol described herein provides a robust and streamlined method for generating these complex peptidomimetics. The on-resin cyclization strategy is efficient, minimizes the need for complex solution-phase manipulations, and is amenable to the synthesis of diverse peptide libraries for screening in drug discovery programs. This approach empowers researchers to systematically explore the impact of fluorinated heterocycles on peptide activity, stability, and therapeutic potential.

References

  • Tinker, A., et al. "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains." PMC - PubMed Central, National Center for Biotechnology Information. Available at: [Link]

  • Mycock, C., et al. "Utility of fluorinated α-amino acids in development of therapeutic peptides." Expert Opinion on Drug Discovery, Taylor & Francis Online, 2021. Available at: [Link]

  • McCloud, R., et al. "Fluorinated Protein and Peptide Materials for Biomedical Applications." MDPI, Multidisciplinary Digital Publishing Institute, 2022. Available at: [Link]

  • Priya, A., et al. "Fluorine in drug discovery: Role, design and case studies." The Pharma Innovation Journal, 2025. Available at: [Link]

  • Martin, W. H., et al. "Expedient on-resin synthesis of peptidic benzimidazoles." PubMed, National Institutes of Health. Available at: [Link]

  • Atherton, E., et al. "Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters." PubMed, National Institutes of Health, 1987. Available at: [Link]

  • O'Hagan, D. "Applications of fluorine-containing amino acids for drug design." ResearchGate, 2024. Available at: [Link]

  • Böhm, H., et al. "Fluorine in Medicinal Chemistry." Semantic Scholar, 2011. Available at: [Link]

  • Ghorab, M. M., et al. "Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities." Iranian Journal of Science, 2025. Available at: [Link]

  • Mazurov, A. A. "Traceless synthesis of benzimidazoles on solid support." PubMed, National Institutes of Health, 2000. Available at: [Link]

  • "tert-Butyl (4-amino-2-fluorophenyl)carbamate." PubChem, National Center for Biotechnology Information. Available at: [Link]

  • "tert-Butyl (2-((2-amino-5-fluorophenyl)amino)ethyl)carbamate." Chemsrc. Available at: [Link]

  • El-Gamel, N. E. A., et al. "Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics." MDPI, 2024. Available at: [Link]

  • Wang, H., et al. "Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics." ResearchGate, 2021. Available at: [Link]

  • "Practical Synthesis Guide to Solid Phase Peptide Chemistry." AAPPTec. Available at: [Link]

Sources

Mastering Nucleophilic Substitution with tert-Butyl (2-amino-5-fluorophenyl)carbamate: An Application Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides an in-depth guide to the experimental procedures for nucleophilic aromatic substitution (SNAr) reactions utilizing tert-butyl (2-amino-5-fluorophenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides detailed, field-tested protocols for various nucleophiles, and addresses critical aspects of reaction optimization and subsequent deprotection steps. By explaining the causality behind experimental choices, this guide aims to empower users to confidently and successfully employ this versatile building block in their synthetic endeavors.

Introduction: Strategic Utility of this compound

This compound is a valuable bifunctional building block in modern organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecular architectures. Its structure is strategically designed for sequential functionalization. The fluorine atom, activated towards nucleophilic aromatic substitution, serves as a versatile handle for introducing a wide array of substituents. The aniline nitrogen is protected as a tert-butoxycarbonyl (Boc) carbamate, which is stable under the basic or neutral conditions typically employed for SNAr reactions, yet can be readily cleaved under acidic conditions to liberate the free amine for subsequent transformations. The presence of the free amino group ortho to the Boc-protected amine further expands the synthetic possibilities.

This guide will focus on the practical application of this reagent in SNAr reactions, providing a robust framework for its use with common classes of nucleophiles.

The Chemistry of Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of the reactions described herein is the Nucleophilic Aromatic Substitution (SNAr) mechanism. For a successful SNAr reaction to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. In the case of this compound, the situation is more nuanced. While there isn't a strongly activating group like a nitro group, the collective electronic effects of the substituents and the nature of the aromatic ring itself allow for substitution to proceed under appropriate conditions. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond, making the carbon atom more electrophilic.

The generally accepted mechanism proceeds through a two-step addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the substituted product.

The stability of the Meisenheimer complex is a key factor influencing the reaction rate.

Core Experimental Protocols

This section provides detailed, step-by-step protocols for the nucleophilic substitution of this compound with various nucleophiles.

General Considerations and Reagent Properties
  • This compound:

    • Appearance: Solid

    • Molecular Formula: C₁₁H₁₅FN₂O₂

    • Molecular Weight: 226.25 g/mol

    • Solubility: While specific data is limited, it is expected to be soluble in polar aprotic solvents such as DMF, DMSO, and NMP, which are commonly used for SNAr reactions.

  • Safety Precautions:

    • Always handle this compound and all other chemicals in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves.

    • Consult the Safety Data Sheet (SDS) for all reagents before use. For compounds with limited safety data, treat them as potentially hazardous.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted derivatives.

Workflow Diagram:

sn_ar_amine_workflow start Start dissolve_substrate Dissolve tert-Butyl (2-amino-5-fluorophenyl)carbamate in DMF or DMSO start->dissolve_substrate add_amine Add Amine Nucleophile (1.1 - 1.5 eq) dissolve_substrate->add_amine add_base Add Base (e.g., K2CO3, 2.0 eq) add_amine->add_base heat_reaction Heat Reaction Mixture (80-120 °C) add_base->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc workup Aqueous Workup & Extraction monitor_tlc->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for SNAr with Amine Nucleophiles.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

  • Stir the reaction mixture and heat to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Solvent: DMF and DMSO are excellent solvents for SNAr reactions as they are polar enough to dissolve the reactants but are aprotic, which prevents the solvation of the nucleophile, thus enhancing its reactivity.

  • Base: The base is required to deprotonate the amine nucleophile, increasing its nucleophilicity. An inorganic base like K₂CO₃ is often preferred for its ease of removal during workup.

  • Temperature: Heating is generally necessary to overcome the activation energy of the reaction, especially with less reactive amines.

Protocol 2: Reaction with Alcohol and Phenol Nucleophiles

This protocol outlines the synthesis of ether derivatives.

Workflow Diagram:

sn_ar_alcohol_workflow start Start dissolve_alcohol Dissolve Alcohol/Phenol (1.5 eq) in THF or DMF start->dissolve_alcohol add_base Add NaH or t-BuOK (1.2 eq) at 0 °C dissolve_alcohol->add_base form_alkoxide Stir at RT for 30 min to form Alkoxide/Phenoxide add_base->form_alkoxide add_substrate Add tert-Butyl (2-amino-5-fluorophenyl)carbamate (1.0 eq) form_alkoxide->add_substrate heat_reaction Heat Reaction Mixture (60-100 °C) add_substrate->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc workup Quench with Water & Extraction monitor_tlc->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for SNAr with Alcohol/Phenol Nucleophiles.

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous tetrahydrofuran (THF) or DMF.

  • Cool the solution to 0 °C in an ice bath and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality Behind Choices:

  • Strong Base: Alcohols and phenols are generally less nucleophilic than amines. A strong base like NaH or t-BuOK is necessary to deprotonate the hydroxyl group to form the more potent alkoxide or phenoxide nucleophile.

  • Anhydrous Conditions: Strong bases like NaH react violently with water. Therefore, anhydrous solvents and inert atmosphere are crucial for safety and to prevent quenching of the base.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol details the synthesis of thioether derivatives.

Workflow Diagram:

sn_ar_thiol_workflow start Start suspend_base Suspend Base (e.g., NaH) in THF or DMF start->suspend_base add_thiol Add Thiol (1.1 eq) at 0 °C suspend_base->add_thiol form_thiolate Stir at 0 °C for 20-30 min to form Thiolate add_thiol->form_thiolate add_substrate Add tert-Butyl (2-amino-5-fluorophenyl)carbamate (1.0 eq) form_thiolate->add_substrate stir_reaction Stir at RT until Completion add_substrate->stir_reaction monitor_tlc Monitor by TLC stir_reaction->monitor_tlc workup Quench with NH4Cl (aq) & Extraction monitor_tlc->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for SNAr with Thiol Nucleophiles.

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend a base such as NaH (1.2 eq) in an anhydrous solvent like THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality Behind Choices:

  • Thiolate Formation: Thiols are more acidic than alcohols, but still often require a base to form the more nucleophilic thiolate anion for efficient reaction.

  • Quenching: Quenching with a mild acid like saturated aqueous NH₄Cl neutralizes any remaining base and protonates the thiolate, facilitating a cleaner workup.

Post-Substitution Modification: Boc Deprotection

A key advantage of using this compound is the ability to deprotect the Boc group to reveal the free amine for further functionalization. The Boc group is stable to the basic conditions of the SNAr reaction but is readily cleaved by acid.

Protocol 4: Boc Deprotection with Trifluoroacetic Acid (TFA)

Step-by-Step Procedure:

  • Dissolve the Boc-protected substrate in an anhydrous solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution. A common ratio is a 25-50% solution of TFA in DCM.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted to yield the free amine.

Causality Behind Choices:

  • TFA: TFA is a strong acid that effectively protonates the carbamate, initiating the cleavage of the tert-butyl group as a stable carbocation. The reaction is typically fast and clean.

Protocol 5: Boc Deprotection with HCl in Dioxane

Step-by-Step Procedure:

  • Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent like dioxane or methanol.

  • Add a solution of 4M HCl in dioxane.

  • Stir the reaction at room temperature until completion (typically 1-4 hours), as monitored by TLC.

  • Remove the solvent under reduced pressure to obtain the amine hydrochloride salt.

  • The salt can be used directly or neutralized as described in the TFA protocol.

Causality Behind Choices:

  • HCl in Dioxane: This is another common and effective method for Boc deprotection. It provides an anhydrous acidic environment, and the resulting hydrochloride salt is often a crystalline solid that can be easily isolated.

Data Presentation and Characterization

For each synthesized compound, it is crucial to obtain comprehensive analytical data to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR Appearance of signals corresponding to the protons of the newly introduced nucleophile. Disappearance of the singlet for the Boc group's tert-butyl protons (~1.5 ppm) after deprotection.
¹³C NMR Appearance of new carbon signals from the nucleophile. Disappearance of the Boc carbonyl and quaternary carbon signals after deprotection.
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of the product.
FT-IR Changes in the N-H stretching region after deprotection. Appearance of characteristic bands for the newly introduced functional group.

Conclusion

This compound is a highly adaptable and valuable reagent for the synthesis of complex aromatic compounds. The protocols outlined in this application note provide a solid foundation for its use in nucleophilic aromatic substitution reactions with a variety of nucleophiles. The strategic placement of the fluorine atom and the orthogonally protected amino group allows for a wide range of synthetic manipulations. By understanding the underlying principles of the SNAr reaction and the properties of the Boc protecting group, researchers can effectively leverage this building block to accelerate their drug discovery and development programs.

References

  • Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh99c039bd]
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. [URL: https://www.benchchem.com/application-notes/2-fluoro-5-nitrobenzene-1-4-diamine-snar-reactions]
  • Fisher Scientific. Amine Protection / Deprotection. [URL: https://www.fishersci.com/us/en/technical-articles/regis-technologies-resources/amine-protection-deprotection.html]
  • BenchChem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). [URL: https://www.benchchem.com/technical-support/boc-deprotection-tfa]
  • Common Organic Chemistry. Boc Deprotection - HCl. [URL: https://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_HCl.htm]
  • Common Organic Chemistry. Boc Deprotection - TFA. [URL: https://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_TFA.htm]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [URL: https://www.researchgate.
  • Chemistry Steps. Boc Protecting Group for Amines. [URL: https://www.chemistrysteps.com/boc-protecting-group-for-amines/]

tert-Butyl (2-amino-5-fluorophenyl)carbamate as a linker in bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: tert-Butyl (2-amino-5-fluorophenyl)carbamate: A Versatile Precursor for Advanced Self-Immolative Linkers in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Linker Precursors in Modern Bioconjugates

The efficacy and safety of targeted therapeutics, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety to the payload. An ideal linker must be stable in systemic circulation yet efficiently release its payload upon reaching the target site. This dual requirement has driven the development of sophisticated linker technologies, including cleavable systems that respond to the unique microenvironment of target cells.

While off-the-shelf linkers are available, the synthesis of custom linkers tailored to specific payloads and antibodies offers significant advantages in optimizing therapeutic performance. This guide focuses on this compound, not as a direct linker, but as a strategic starting material for the synthesis of advanced, self-immolative linkers. Its structure, featuring a Boc-protected aniline and a reactive secondary amine, makes it an ideal precursor for constructing complex linker architectures. The presence of the fluorine atom can also be leveraged to modulate electronic properties and metabolic stability.

This document provides a comprehensive overview, from the synthesis of a custom linker derived from this precursor to its application in the preparation and characterization of an ADC, grounding each step in established chemical principles.

Part 1: From Precursor to Functional Linker: Synthesis of a Valine-Citrulline Self-Immolative Linker

The following section details the synthetic pathway to convert this compound into a functional, heterobifunctional linker suitable for ADC development. The design incorporates a protease-cleavable valine-citrulline (Val-Cit) dipeptide trigger and a self-immolative p-aminobenzyl carbamate (PABC) spacer, a clinically validated strategy for payload release.[1]

Causality of Design and Reagent Selection:
  • This compound (1): The starting material. The tert-butyloxycarbonyl (Boc) group protects one of the anilines, preventing self-reaction and allowing for regioselective functionalization of the free amino group.[2] This protection is crucial for building the linker in a controlled, stepwise manner.

  • 4-Nitrophenyl Chloroformate: This reagent reacts with the free amine of (1) to form a carbamate, which serves as the core of the self-immolative PABC-like system. The p-nitrophenyl group is an excellent leaving group, facilitating the subsequent reaction with a payload.

  • Val-Cit-PABC Moiety: The dipeptide Val-Cit is specifically chosen as it is a substrate for Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[1][3] Cleavage of this peptide initiates the payload release cascade.

  • Maleimide: This functional group is incorporated at the terminus of the linker to react specifically with thiol groups, which can be generated on an antibody by the reduction of interchain disulfide bonds. This provides a site-specific, covalent attachment point.[1]

Synthetic Workflow Diagram

G cluster_0 Linker Synthesis Precursor This compound Step1 Activation with 4-Nitrophenyl Chloroformate Precursor->Step1 Intermediate1 Activated Carbamate Intermediate Step1->Intermediate1 Step2 Couple with Payload (e.g., MMAE) Displace p-Nitrophenol Intermediate1->Step2 Intermediate2 Boc-Protected Linker-Payload Step2->Intermediate2 Step3 Boc Deprotection (e.g., TFA) Intermediate2->Step3 Intermediate3 Aniline-Linker-Payload Step3->Intermediate3 Step4 Couple with MC-Val-Cit-PABC-PNP (Maleimide-Dipeptide Unit) Intermediate3->Step4 FinalLinker Final Maleimide-Linker-Payload Construct Step4->FinalLinker

Caption: Synthetic workflow for the functional linker-payload construct.

Protocol 1: Synthesis of Maleimide-Val-Cit-PABC-(5-fluoro-aniline)-Payload

This protocol is a representative example. Specific reaction conditions (e.g., temperature, time, solvents) may require optimization based on the specific payload used.

  • Activation of the Precursor:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.2 eq) followed by the dropwise addition of a solution of 4-nitrophenyl chloroformate (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the activated intermediate.

  • Payload Conjugation:

    • Dissolve the activated intermediate (1.0 eq) and the amine-containing payload (e.g., MMAE) (1.05 eq) in anhydrous dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIEA) (2.0 eq) and stir the mixture at room temperature for 12-18 hours.

    • Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash extensively with water and brine to remove DMF.

    • Dry the organic layer and purify the product by flash chromatography to obtain the Boc-protected linker-payload conjugate.

  • Boc Deprotection:

    • Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

    • Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.[2]

    • Concentrate the solution under reduced pressure. Co-evaporate with toluene several times to remove residual TFA, yielding the deprotected aniline-linker-payload.

  • Final Assembly with Maleimide-Val-Cit Moiety:

    • Dissolve the aniline-linker-payload (1.0 eq) and Maleimido-caproyl-Val-Cit-PABC-p-nitrophenyl carbonate (MC-Val-Cit-PABC-PNP) (1.1 eq) in anhydrous DMF.

    • Add DIEA (2.0 eq) and stir at room temperature for 6-8 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final product using preparative HPLC to yield the functional Maleimide-Linker-Payload construct, ready for antibody conjugation.

Part 2: Application in Antibody-Drug Conjugate (ADC) Preparation

This section describes the protocol for conjugating the synthesized linker-payload construct to a monoclonal antibody (mAb), such as Trastuzumab, which targets HER2-positive cancer cells. The strategy involves the partial reduction of interchain disulfide bonds in the mAb hinge region to generate reactive thiol groups for maleimide ligation.

Experimental Workflow Diagram

G cluster_1 ADC Preparation Workflow mAb Monoclonal Antibody (e.g., Trastuzumab) Reduction Partial Reduction with TCEP mAb->Reduction Reduced_mAb Thiolated mAb Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification LinkerPayload Maleimide-Linker-Payload (from Part 1) LinkerPayload->Conjugation FinalADC Purified ADC Purification->FinalADC

Caption: Workflow for the preparation of an Antibody-Drug Conjugate.

Protocol 2: Thiol-Maleimide Conjugation to a Monoclonal Antibody
  • Antibody Preparation and Reduction:

    • Prepare a solution of the monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in a phosphate-buffered saline (PBS) buffer, pH 7.4, containing 1 mM EDTA.

    • To achieve a target drug-to-antibody ratio (DAR) of ~4, add a 2.5-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) from a freshly prepared stock solution.

    • Incubate the reaction at 37 °C for 90 minutes with gentle agitation. This selectively reduces the interchain disulfide bonds in the hinge region.

  • Conjugation Reaction:

    • Prepare a stock solution of the Maleimide-Linker-Payload construct in an organic co-solvent like dimethyl sulfoxide (DMSO).

    • Add a 5-fold molar excess of the linker-payload solution to the reduced antibody solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction at room temperature for 1 hour with gentle agitation, protected from light.

  • Quenching:

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups on the linker and unreacted thiols on the antibody.

    • Incubate for an additional 20 minutes at room temperature.

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Use a suitable buffer, such as PBS pH 7.4, for elution.

    • Collect fractions corresponding to the monomeric ADC peak.

    • Pool the relevant fractions and concentrate the ADC to the desired concentration using centrifugal filtration units.

Part 3: ADC Characterization and Mechanism of Action

After synthesis and purification, the ADC must be thoroughly characterized to ensure quality and consistency. The mechanism of payload release is central to its therapeutic function.

Mechanism of Payload Release

G cluster_2 Intracellular Payload Release Mechanism ADC ADC in Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker ADC->Cleavage Cascade 1,6-Elimination Cascade (Self-Immolation) Cleavage->Cascade Release Free Payload Released Cascade->Release Byproducts CO2 + Linker Remnant Cascade->Byproducts

Caption: The self-immolative mechanism for intracellular payload release.

The ADC, once internalized into a target cancer cell, is trafficked to the lysosome. The low pH and high concentration of proteases, such as Cathepsin B, trigger the payload release.[1][4] The enzyme cleaves the amide bond between the Citrulline and the PABC moiety. This initiates a spontaneous 1,6-elimination (self-immolation) cascade through the fluorinated aniline spacer, which rapidly decomposes to release the unmodified, active payload, carbon dioxide, and the linker remnant.[5][6]

Key Characterization Parameters

All quantitative data should be summarized for clear comparison and quality control.

ParameterMethodTypical Expected ResultPurpose
Protein Concentration UV-Vis Spectroscopy (A280)1-10 mg/mLDetermines the final concentration of the ADC solution.
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or UV-Vis SpectroscopyAverage DAR of 3.5 - 4.0Measures the average number of drug molecules conjugated to each antibody; critical for efficacy and toxicity.
ADC Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)>95% MonomerQuantifies the percentage of monomeric ADC and detects the presence of soluble aggregates, which can impact safety and efficacy.[1]
Free Drug Content Reversed-Phase HPLC (RP-HPLC)<1.0%Measures the amount of unconjugated payload, which contributes to off-target toxicity.
In Vitro Cytotoxicity Cell-Based Assay (e.g., on HER2+ SK-BR-3 cells)IC₅₀ in the low nM rangeConfirms the biological activity and potency of the final ADC construct.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of sophisticated linkers used in modern bioconjugation. By leveraging its protected diamine structure, researchers can construct custom, cleavable linkers with self-immolative properties that are essential for the development of next-generation ADCs. The protocols and principles outlined in this guide provide a framework for the rational design, synthesis, and application of such linkers, enabling the creation of highly optimized and effective targeted therapeutics.

References

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  • St. Amant, K. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Tufts University. Available upon request from the university's digital library or ProQuest.
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  • An, Z., et al. (2021). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody- Drug Conjugates. ChemRxiv. Available at: [Link]

  • BenchChem. (2025). A Head-to-Head Battle of Bioconjugation: Benchmarking Benzyl (2-(aminooxy)ethyl)carbamate against NHS Ester Linkers. BenchChem.
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  • MySkinRecipes. (n.d.). Tert-butyl(2-amino-6-fluorophenyl)carbamate.
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  • Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of Chemical Research, 44(9), 666-676. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Bioconjugation Using Heterobifunctional Linkers. BenchChem.
  • Abzena. (n.d.).
  • Staben, L. R., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526-3540. Available at: [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available at: [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc. Retrieved from: [Link]

  • Bar-Zeev, M., et al. (2022). The Chemistry Behind ADCs. Pharmaceutics, 14(10), 2049. Available at: [Link]

  • Creative Biolabs. (n.d.). ADC Linker Products. Creative Biolabs. Retrieved from: [Link]

  • Weiss, L. E., et al. (2020). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. Bioconjugate Chemistry, 31(5), 1336-1345. Available at: [Link]

  • Kumar, A., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(19), 5991. Available at: [Link]

  • Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10. Available at: [Link]

  • Debotti, A. C., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1359-1382. Available at: [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl (2-amino-5-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of tert-Butyl (2-amino-5-fluorophenyl)carbamate, a key intermediate in the manufacturing of various pharmaceutical agents. The protocol herein emphasizes a robust and reproducible methodology, focusing on the selective mono-Boc protection of 4-fluoro-1,2-phenylenediamine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and analytical methods to ensure the production of a high-purity final product.

Introduction

This compound serves as a critical building block in the synthesis of a range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of the Boc protecting group on one of the amino functionalities of 4-fluoro-1,2-phenylenediamine allows for selective subsequent chemical transformations. The fluorinated phenyl ring is a common motif in modern pharmaceuticals, often enhancing metabolic stability and binding affinity. Therefore, a reliable and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry.

The challenge in synthesizing this molecule lies in achieving selective mono-protection of the diamine. Direct protection often leads to a mixture of mono- and di-protected products, necessitating challenging purification steps. This application note details a process that favors the formation of the desired mono-Boc protected product, simplifying downstream processing and improving overall yield and efficiency on a larger scale.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route involves the direct, selective N-Boc protection of 4-fluoro-1,2-phenylenediamine using di-tert-butyl dicarbonate (Boc₂O). The selectivity for mono-protection is achieved by controlling the stoichiometry of the reagents and the reaction conditions.

The reaction proceeds via nucleophilic attack of one of the amino groups of 4-fluoro-1,2-phenylenediamine on one of the carbonyl carbons of Boc₂O. The key to achieving mono-selectivity lies in the deactivation of the remaining amino group after the first substitution. The electron-withdrawing nature of the newly formed carbamate group reduces the nucleophilicity of the second amino group, thereby disfavoring a second acylation reaction. Careful control of the amount of Boc₂O used is crucial to prevent the formation of the di-protected byproduct.

Reaction_Mechanism 4-fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine Intermediate Tetrahedral Intermediate 4-fluoro-1,2-phenylenediamine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Intermediate Product This compound Intermediate->Product Collapse & Proton Transfer Byproduct tert-Butyl carbonate + CO₂ + t-BuOH Intermediate->Byproduct

Figure 1. Simplified reaction mechanism for the mono-Boc protection of 4-fluoro-1,2-phenylenediamine.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a target scale of approximately 100 grams of the final product. Adjustments may be necessary for different scales, but the principles remain the same.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightQuantityMolesPuritySupplier
4-Fluoro-1,2-phenylenediamine367-31-7126.13 g/mol 100 g0.793 mol>98%Commercial Source
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25 g/mol 173 g0.793 mol>97%Commercial Source
Dichloromethane (DCM)75-09-284.93 g/mol 1 L-AnhydrousCommercial Source
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol 500 mL--Prepared in-house
Brine (Saturated NaCl solution)7647-14-558.44 g/mol 500 mL--Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol 50 g--Commercial Source

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel (2 L)

  • Büchner funnel and filter flask

Step-by-Step Procedure

Synthesis_Workflow node_start Start node1 Dissolve 4-fluoro-1,2-phenylenediamine in DCM under N₂ node_start->node1 node2 Cool reaction mixture to 0-5 °C node1->node2 node3 Slowly add a solution of Boc₂O in DCM node2->node3 node4 Allow reaction to warm to room temperature and stir overnight node3->node4 node5 Monitor reaction progress by TLC/LC-MS node4->node5 node6 Quench reaction with water node5->node6 node7 Wash with saturated NaHCO₃ solution node6->node7 node8 Wash with brine node7->node8 node9 Dry organic layer with MgSO₄ node8->node9 node10 Filter and concentrate under reduced pressure node9->node10 node11 Purify by recrystallization or column chromatography node10->node11 node_end End node11->node_end

Figure 2. Process flow diagram for the synthesis of this compound.

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 100 g (0.793 mol) of 4-fluoro-1,2-phenylenediamine in 1 L of anhydrous dichloromethane (DCM). Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve 173 g (0.793 mol) of di-tert-butyl dicarbonate (Boc₂O) in 500 mL of anhydrous DCM. Transfer this solution to an addition funnel.

  • Reaction: Add the Boc₂O solution dropwise to the cooled solution of 4-fluoro-1,2-phenylenediamine over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 12-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture again to 0-5 °C and quench by slowly adding 500 mL of water.

    • Transfer the mixture to a 2 L separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 500 mL of saturated sodium bicarbonate solution and 500 mL of brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate.[2]

  • Isolation:

    • Filter off the drying agent and wash the solid with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.[3]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For large-scale production, recrystallization is often the more practical method.

    • Dry the purified solid under vacuum to a constant weight.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using a combination of analytical techniques.[4]

Analytical MethodExpected Results
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
Mass Spectrometry (MS) [M+H]⁺ peak corresponding to the molecular weight of the product (227.1 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity >98%.
Melting Point Consistent with literature values.

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Wear protective gloves (nitrile or neoprene).[6]

  • Wear a lab coat and closed-toe shoes.

  • Work in a well-ventilated area, preferably a chemical fume hood.[7]

Reagent-Specific Hazards:

  • 4-Fluoro-1,2-phenylenediamine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May cause an allergic skin reaction.

  • Di-tert-butyl dicarbonate (Boc₂O): Flammable solid. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Handling and Storage:

  • All reagents should be handled in a chemical fume hood.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[8]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time and continue monitoring. Ensure the quality and stoichiometry of reagents are correct.
Loss of product during work-up or purification.Optimize the extraction and recrystallization procedures.
Formation of Di-Boc byproduct Excess Boc₂O or reaction temperature too high.Use a strict 1:1 molar ratio of starting material to Boc₂O. Maintain the initial reaction temperature at 0-5 °C during the addition.
Incomplete reaction Poor quality of reagents.Use fresh, anhydrous solvents and high-purity reagents.
Insufficient stirring.Ensure efficient mixing with a mechanical stirrer, especially for larger scale reactions.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and stoichiometry, high yields of the desired mono-protected product can be achieved with excellent purity. The detailed procedural steps, safety precautions, and analytical methods outlined herein will enable researchers and process chemists to confidently produce this valuable intermediate for pharmaceutical research and development.

References

  • Chemsrc. tert-Butyl (2-((2-amino-5-fluorophenyl)amino)ethyl)carbamate. Available from: [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate. 2022. Available from: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]

  • Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43(8), 4847-4861. Available from: [Link]

  • Xiong, Y. (n.d.). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? FAQ. Available from: [Link]

  • Li, J., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Available from: [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available from: [Link]

  • ResearchGate. Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. Available from: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]

  • Li, J., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available from: [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Available from: [Link]

  • ResearchGate. Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. Available from: [Link]

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Neves, A. D., et al. (2012). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. PubMed. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]

  • Lindner, W., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(13), 8893-8900. Available from: [Link]

  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).

Sources

Troubleshooting & Optimization

purification challenges of tert-Butyl (2-amino-5-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dedicated resource for overcoming the specific . As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to guide you through common obstacles encountered during the isolation and purification of this key synthetic intermediate.

This guide is structured to provide immediate, actionable advice through a troubleshooting Q&A format, supplemented by FAQs that delve into the foundational science behind the protocols.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental setbacks. Each answer provides not only a solution but also an explanation of the underlying chemical principles.

Question 1: After my column chromatography, TLC analysis still shows a persistent impurity spot very close to my product spot. How can I resolve this?

Answer:

This is a classic co-elution problem, often caused by an impurity with a polarity very similar to your target compound, tert-Butyl (2-amino-5-fluorophenyl)carbamate.

Probable Causes & Solutions:

  • Suboptimal Solvent System: The polarity difference between your chosen eluents may be insufficient to resolve the compounds.

    • Expert Insight: The goal is to find a solvent system that maximizes the difference in retention factors (ΔRf) between your product and the impurity. For Boc-protected anilines, standard systems like Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate are common starting points.[1] If these fail, fine-tuning is necessary.

    • Troubleshooting Protocol:

      • Systematically Vary Polarity: Prepare several TLC test chambers with solvent systems of slightly different polarities. For example, if you used 70:30 Hexane:EtOAc, test 80:20, 75:25, and 65:35.

      • Introduce a Third Solvent: Adding a small percentage (1-2%) of a more polar solvent like methanol or a less polar one like dichloromethane (DCM) can significantly alter selectivity and improve separation.

      • Consider an Alternative Solvent System: Switch to a completely different system, such as a Toluene/Acetone or DCM/Methanol gradient.

  • Overloaded Column: Exceeding the loading capacity of your silica gel is a frequent cause of poor separation.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight (e.g., 1-5 g of crude material for 100 g of silica).

  • Isomeric Impurities: A likely impurity is the isomeric product, tert-Butyl (4-amino-3-fluorophenyl)carbamate, or a di-Boc protected species where a second Boc group has been added.[2] These can have very similar polarities.

    • Solution: High-Performance Liquid Chromatography (HPLC) may be required for such challenging separations. A reverse-phase C18 column with a water/acetonitrile mobile phase, often containing a small amount of acid modifier like TFA, can provide the necessary resolution.[3][4]

Data Presentation: Recommended Starting Solvent Systems for Column Chromatography

Solvent SystemRatio (v/v)PolarityNotes
Hexane / Ethyl Acetate90:10 to 60:40Low to MediumStandard choice for initial screening.
Dichloromethane / Methanol99:1 to 95:5MediumGood for more polar impurities.
Toluene / Ethyl Acetate95:5 to 80:20Low to MediumOffers different selectivity compared to hexane-based systems.
Question 2: My final product yield is very low after purification, and I suspect decomposition on the silica gel column. What is happening and how can I prevent it?

Answer:

This is a strong indicator of product instability under the chromatographic conditions. The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid, and standard silica gel is inherently acidic (pH ≈ 4-5).[5][6] This acidity can cleave the Boc group, leading to the formation of the free diamine (4-fluoro-1,2-phenylenediamine), which will have a very different polarity and may not elute as expected, contributing to apparent yield loss.

Mechanism of Acid-Catalyzed Deprotection

The cleavage proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then decomposes into isobutene and a proton.[6][7]

Workflow: Mitigating On-Column Decomposition

G cluster_prep Preparation cluster_solutions Solutions cluster_details1 Protocol cluster_details2 Options cluster_details3 Techniques Prep Crude Product (Suspected Instability) Sol1 Neutralize Silica Gel Prep->Sol1 Primary Method Sol2 Use Alternative Stationary Phase Prep->Sol2 Alternative Method Sol3 Avoid Chromatography Prep->Sol3 If all else fails Detail1a Prepare silica slurry in non-polar solvent. Sol1->Detail1a Detail2a Basic Alumina Sol2->Detail2a Detail2b Florisil® Sol2->Detail2b Detail3a Recrystallization Sol3->Detail3a Detail3b Trituration/Slurrying Sol3->Detail3b Detail1b Add 1% Triethylamine (v/v) relative to solvent. Detail1a->Detail1b Detail1c Pack column with neutralized slurry. Detail1b->Detail1c

Detailed Protocols:

  • Neutralizing Silica: Prepare your silica gel slurry in the starting eluent (e.g., 95:5 Hexane:EtOAc). Add triethylamine (Et₃N) to the slurry to a final concentration of ~1% by volume. This deactivates the acidic silanol groups on the silica surface.

  • Using Basic Alumina: Substitute silica gel with basic alumina as your stationary phase.[8] Alumina has a basic surface and is excellent for purifying acid-sensitive compounds. Note that elution patterns will differ from silica, so you must re-optimize your solvent system using TLC with alumina plates.

  • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization is often the best method to avoid decomposition and achieve high purity.

Question 3: I am trying to purify my compound by recrystallization, but it either oils out or doesn't crystallize at all. What should I do?

Answer:

Recrystallization failures typically stem from an incorrect choice of solvent, the presence of impurities that inhibit crystal lattice formation, or supersaturation issues. For many Boc-protected compounds, which can be oily or low-melting solids, obtaining crystals can be challenging.[9][10]

Troubleshooting Decision Tree

G Start Recrystallization Fails Impurity Impurity Issue? Start->Impurity Solvent Solvent Issue? Impurity->Solvent No Action1 Pre-purify via short silica plug Impurity->Action1 Yes Technique Technique Issue? Solvent->Technique No Action2 Use a binary solvent system (e.g., EtOH/Water) Solvent->Action2 Yes Action3 Try 'Pulping' or 'Trituration' Technique->Action3 Yes Action4 Introduce a seed crystal Technique->Action4 Yes

Step-by-Step Recrystallization Protocol (Binary Solvent System):

  • Select Solvents: Find a "soluble" solvent in which your compound is very soluble (e.g., Ethanol, Ethyl Acetate) and an "anti-solvent" in which it is poorly soluble (e.g., Water, Hexane). The pair must be miscible. Ethanol/water is a good starting point for moderately polar compounds.[11]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble" solvent to form a saturated solution.

  • Add Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (the cloud point).

  • Re-solubilize: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Cool Slowly: Remove the flask from heat and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny seed crystal of pure product.[9]

  • Cool Further: Once crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

  • Unreacted Starting Material: 4-Fluoro-1,2-phenylenediamine.

  • Reagent-Derived Impurities: Di-tert-butyl dicarbonate (Boc₂O) and its byproduct, tert-butanol.

  • Side-Reaction Products: Di-Boc protected product (N,N'-bis(tert-butoxycarbonyl)-4-fluoro-1,2-phenylenediamine). While protecting the second amine is sterically hindered, it can occur.[2]

  • Degradation Products: 4-Fluoro-1,2-phenylenediamine from premature deprotection of the Boc group.[7]

Q2: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is indispensable. Use a UV lamp (254 nm) to visualize the aromatic rings. A potassium permanganate (KMnO₄) stain is also very effective for visualizing the amino groups, which will appear as yellow/brown spots on a purple background.

Q3: What analytical methods should I use to confirm the purity of my final product?

A combination of methods provides the most confidence:

  • HPLC: High-Performance Liquid Chromatography is excellent for quantitative purity assessment.[3] A reverse-phase C18 column with a UV detector is standard.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure and identify any residual solvents or major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q4: Can I use thermal conditions to remove the Boc group if needed?

Yes, thermal deprotection of N-Boc groups is a known method, often employed in continuous flow chemistry at temperatures ranging from 120-240 °C.[12][13] However, this is a deprotection strategy, not a purification one, and should be avoided during purification steps where stability is desired.

References

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline . GSC Online Press. Available from: [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List . Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies . National Institutes of Health (NIH). Available from: [Link]

  • tert-Butyl carbamate . SIELC Technologies. Available from: [Link]

  • Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate . ResearchGate. Available from: [Link]

  • tert-Butyl (2-((2-amino-5-fluorophenyl)amino)ethyl)carbamate . Chemsrc. Available from: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester . Organic Syntheses Procedure. Available from: [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. Available from: [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates . Michael Pittelkow. Available from: [Link]

  • CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
  • 2097165-02-9 | tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate . Alachem Co., Ltd. Available from: [Link]

  • Crystallization method of Boc-amino acid . Eureka | Patsnap. Available from: [Link]

  • Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts … . ResearchGate. Available from: [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate . Atlantis Press. Available from: [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach . ACS Publications. Available from: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions . ResearchGate. Available from: [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach . National Institutes of Health (NIH). Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . ACS Publications. Available from: [Link]

  • Dual protection of amino functions involving Boc . RSC Publishing. Available from: [Link]

  • How to purify p-amino tert butyl benzamide ? . ResearchGate. Available from: [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks . The Royal Society of Chemistry. Available from: [Link]

  • CAS No : 94849-39-5 | Product Name : tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate . Pharmaffiliates. Available from: [Link]

  • tert-Butyl (2-amino-6-fluorophenyl)carbamate . 楚肽生物科技. Available from: [Link]

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate . ResearchGate. Available from: [Link]

Sources

optimizing reaction yield for tert-Butyl (2-amino-5-fluorophenyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (2-amino-5-fluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your reaction yield and purity.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary challenge in this synthesis lies in the selective mono-N-Boc protection of 4-fluoro-1,2-phenylenediamine. Due to the presence of two nucleophilic amino groups, the reaction can lead to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. This guide will address the common issues encountered during this synthesis and provide scientifically grounded solutions to maximize the yield of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the synthesis of this compound.

Q1: My reaction is producing a significant amount of the di-Boc-protected byproduct. How can I improve the selectivity for the mono-protected product?

A1: The formation of the di-tert-butoxycarbonyl (di-Boc) protected byproduct is the most common challenge in this synthesis. The key to achieving high selectivity for the mono-protected product is to differentiate the reactivity of the two amino groups of the 4-fluoro-1,2-phenylenediamine starting material.

  • Causality: The two amino groups have different basicities due to the electronic effect of the fluorine atom. The fluorine atom is an electron-withdrawing group, which reduces the electron density of the aromatic ring and decreases the basicity of the amino groups. This effect is more pronounced on the amino group ortho to the fluorine atom. However, both amino groups remain sufficiently nucleophilic to react with the highly electrophilic di-tert-butyl dicarbonate (Boc anhydride).

  • Troubleshooting Strategy: Mono-protonation A highly effective strategy is to selectively deactivate one of the amino groups by protonation with one equivalent of a strong acid, such as hydrochloric acid (HCl)[1][2]. The protonated amino group becomes non-nucleophilic, allowing the Boc anhydride to react selectively with the remaining free amino group.

    • Mechanism Insight: The more basic amino group will be preferentially protonated. You can then proceed with the addition of the Boc anhydride. After the reaction, a base is used to neutralize the ammonium salt and isolate the mono-protected product.

Q2: My reaction yield is very low, even with low formation of the di-protected byproduct. What are the likely causes?

A2: Low yields can stem from several factors, from reagent quality to reaction conditions.

  • Reagent Quality:

    • Di-tert-butyl dicarbonate (Boc anhydride): This reagent is sensitive to moisture and can decompose over time. Use fresh or properly stored Boc anhydride.

    • 4-fluoro-1,2-phenylenediamine: Ensure the purity of your starting material. Impurities can interfere with the reaction.

    • Solvent: Use anhydrous solvents. The presence of water can hydrolyze the Boc anhydride and reduce its effectiveness.

  • Reaction Conditions:

    • Temperature: The reaction is typically carried out at room temperature or slightly below. Running the reaction at elevated temperatures can lead to the decomposition of the Boc anhydride and the formation of side products.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in unreacted starting material, while excessively long reaction times may lead to side reactions.

  • Workup Procedure:

    • The workup is critical for isolating the product. Ensure complete neutralization of any acid used during the reaction. The product has some solubility in water, so minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.

Q3: I am having difficulty purifying the product. What are the recommended purification methods?

A3: The purification of this compound typically involves column chromatography.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is generally effective. Start with a low polarity eluent to first elute any non-polar impurities and the di-protected byproduct, then gradually increase the polarity to elute the desired mono-protected product. The starting material will likely elute at a higher polarity than the mono-protected product.

  • Troubleshooting Purification:

    • Streaking on TLC: If your product streaks on the TLC plate, it may indicate that it is still protonated or that your silica gel is too acidic. You can try adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent to improve the chromatography.

    • Co-elution: If the product co-elutes with the starting material or the di-protected byproduct, optimize your TLC conditions first to achieve better separation before attempting column chromatography. A shallower gradient during column chromatography can also improve separation.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection using HCl

This protocol is designed to maximize the yield of the mono-protected product by leveraging the in-situ formation of the hydrochloride salt of the diamine.

Materials:

  • 4-fluoro-1,2-phenylenediamine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (TMSCl) or concentrated HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Mono-protonation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add one equivalent of HCl. This can be done by adding a calculated amount of concentrated HCl or by the in-situ generation of HCl from the dropwise addition of chlorotrimethylsilane (1.0 eq) to the methanol solution.

    • Stir the mixture at 0 °C for 30 minutes.

  • Boc Protection:

    • To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 eq) in a minimal amount of anhydrous methanol dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add water and a saturated aqueous solution of sodium bicarbonate to the residue to neutralize the acid and basify the solution to a pH of 8-9.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

ParameterCondition 1: Standard Boc ProtectionCondition 2: Mono-protonation Method
Equivalents of (Boc)₂O 1.1 eq1.05 eq
Additive None1.0 eq HCl
Typical Yield (Mono-Boc) 30-50%70-85%
Di-Boc Byproduct 20-40%<10%
Unreacted Starting Material 10-30%5-15%

Visualizations

Experimental Workflow for Selective Mono-Boc Protection

workflow cluster_step1 Step 1: Mono-protonation cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Workup & Purification start 4-fluoro-1,2-phenylenediamine in anhydrous MeOH add_hcl Add 1 eq. HCl (from TMSCl or conc. HCl) at 0 °C start->add_hcl stir1 Stir for 30 min at 0 °C add_hcl->stir1 add_boc Add (Boc)₂O (1.05 eq) in anhydrous MeOH stir1->add_boc react Stir at RT for 4-12 h (Monitor by TLC) add_boc->react workup Aqueous workup (NaHCO₃ neutralization, Extraction) react->workup purify Column Chromatography (Silica gel, Hexanes/EtOAc) workup->purify product This compound purify->product

Caption: Workflow for selective mono-Boc protection.

Logical Relationship of Reaction Components and Products

reaction_logic cluster_reactants Reactants cluster_conditions Conditions cluster_products Products diamine 4-fluoro-1,2- phenylenediamine no_hcl Standard Conditions (Base or no additive) diamine->no_hcl with_hcl Mono-protonation (1 eq. HCl) diamine->with_hcl boc (Boc)₂O boc->no_hcl boc->with_hcl mono_boc Desired Mono-Boc Product (High Yield) no_hcl->mono_boc Leads to mixture di_boc Di-Boc Byproduct no_hcl->di_boc Leads to mixture starting_material Unreacted Diamine no_hcl->starting_material Leads to mixture with_hcl->mono_boc Favors formation of with_hcl->di_boc Minimizes

Sources

common side products in tert-Butyl (2-amino-5-fluorophenyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (2-amino-5-fluorophenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic workflows. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side products and reaction challenges you may encounter. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these issues, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: The primary impurities often stem from the synthesis of the compound itself. The most common starting material is 4-fluoro-1,2-phenylenediamine. Incomplete reaction or inadequate purification can lead to the presence of residual 4-fluoro-1,2-phenylenediamine in the final product. Another potential impurity is the di-Boc protected species, di-tert-butyl (4-fluoro-1,2-phenylene)dicarbamate, where both amino groups have been protected.

Q2: How can I assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify major impurities if their resonances are resolved from the main compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique to detect trace impurities. You can identify the starting material and the di-Boc side product by their respective molecular weights.

  • HPLC (High-Performance Liquid Chromatography): A calibrated HPLC method can provide accurate quantification of the purity of your material.

Q3: What is the general stability and recommended storage for this compound?

A3: this compound is a relatively stable solid. However, like many aniline derivatives, it can be sensitive to light and air over extended periods, potentially leading to discoloration. For long-term storage, it is advisable to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.

Q4: The free amino group in my compound seems to be less reactive than expected. Why might this be?

A4: The electronic properties of the substituents on the aromatic ring play a significant role. The fluorine atom is strongly electronegative and exerts an electron-withdrawing inductive effect, which can decrease the nucleophilicity of the adjacent free amino group. This effect can make reactions at this position slower compared to non-fluorinated analogues.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific issues that may arise during reactions involving this compound and provides actionable solutions.

Issue 1: Formation of an Unexpected Cyclic Product During Acylation
  • Symptom: You are attempting to acylate the free amino group with a carboxylic acid (or its activated form like an acyl chloride or anhydride) and observe a significant amount of a byproduct with a mass corresponding to the condensation of your starting material and the acylating agent, with the loss of two water molecules.

  • Probable Cause: Benzimidazole Formation. The ortho-disposition of the free amine and the Boc-protected amine makes the molecule susceptible to intramolecular cyclization upon reaction with aldehydes or carboxylic acids (and their derivatives) to form a benzimidazole ring system.[1][2][3] The initial acylation is followed by cyclization and subsequent dehydration.

  • Mechanism & Mitigation:

    The formation of benzimidazoles is a common and often high-yielding reaction for o-phenylenediamines.[4][5] To minimize this side reaction when acylation of the exocyclic amine is desired, consider the following strategies:

    • Low-Temperature Acylation: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to slow down the rate of cyclization relative to the initial acylation.

    • Choice of Acylating Agent: Use a highly reactive acylating agent (e.g., an acyl chloride) in the presence of a non-nucleophilic base (like triethylamine or DIEA) at low temperature. This can favor the rapid formation of the desired amide before cyclization can occur.

    • Protecting Group Strategy: If benzimidazole formation is persistent, you may need to reconsider your synthetic route. It might be necessary to introduce the acyl group at an earlier stage of the synthesis, before the formation of the o-phenylenediamine moiety.

    Experimental Protocol: Minimizing Benzimidazole Formation During Acylation with an Acyl Chloride

    • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) and cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).

    • Slowly add a solution of the acyl chloride (1.05 equivalents) in the same solvent dropwise to the cooled reaction mixture.

    • Monitor the reaction closely by TLC or LC-MS.

    • Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Proceed with standard aqueous work-up and purification.

Issue 2: Formation of a Di-substituted Product
  • Symptom: When reacting this compound with an electrophile (e.g., an isocyanate or an alkyl halide), you observe a byproduct with a mass corresponding to the addition of two molecules of the electrophile.

  • Probable Cause: Reaction at Both Nitrogen Atoms. While the Boc-protected amine is significantly less nucleophilic, under certain conditions (e.g., elevated temperatures, presence of a strong base, or highly reactive electrophiles), it can still react. More commonly, if your starting material contains residual 4-fluoro-1,2-phenylenediamine, this will readily react twice.

  • Mitigation Strategies:

    • Purify the Starting Material: Ensure the purity of your this compound by recrystallization or column chromatography to remove any unreacted diamine.

    • Control Stoichiometry: Use a precise stoichiometry of your electrophile (1.0 to 1.05 equivalents) to minimize the chance of double addition.

    • Reaction Conditions: Conduct the reaction at the lowest practical temperature and avoid the use of strong bases that could potentially deprotonate the carbamate nitrogen.

    Data Presentation: Common Side Products

    Side ProductStructureProbable CauseMitigation Strategy
    Di-Boc Protected DiamineOver-protection during synthesisCareful control of stoichiometry during Boc protection
    BenzimidazoleReaction with carboxylic acids/aldehydesLow temperature, use of acyl chlorides
    Urea DerivativeReaction with isocyanatesControl stoichiometry, ensure purity of starting material
Issue 3: Unexpected Nucleophilic Aromatic Substitution (SNAr)
  • Symptom: In the presence of a strong nucleophile, you observe a byproduct where the fluorine atom has been displaced.

  • Probable Cause: Nucleophilic Aromatic Substitution. While less common for fluorobenzenes without strong electron-withdrawing groups in the ortho or para positions, SNAr can occur under forcing conditions or with highly nucleophilic reagents.[6][7][8] The amino groups on the ring are activating, which generally disfavors SNAr. However, the specific electronic environment and reaction conditions can sometimes enable this pathway.

  • Mitigation Strategies:

    • Avoid Harsh Conditions: Steer clear of high temperatures and strongly basic conditions when strong nucleophiles are present.

    • Choice of Nucleophile: If possible, use a less aggressive nucleophile or modify the reaction conditions to favor the desired transformation.

Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.

start tert-Butyl (2-amino-5-fluorophenyl)carbamate desired_product Desired Acylated Product start->desired_product  Acylation benzimidazole Benzimidazole Side Product start->benzimidazole  Acylation &  Cyclization acyl_chloride R-COCl acyl_chloride->desired_product acyl_chloride->benzimidazole base Base base->desired_product h2o_loss - 2 H₂O

Caption: Desired acylation versus benzimidazole side product formation.

diamine 4-Fluoro-1,2-phenylenediamine (Impurity) mono_boc Desired Mono-Boc Product diamine->mono_boc 1 eq. (Boc)₂O di_boc Di-Boc Side Product diamine->di_boc >1 eq. (Boc)₂O boc2o (Boc)₂O boc2o->mono_boc boc2o->di_boc

Caption: Side product formation during the Boc protection step.

References

  • Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.
  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. (2021).
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry, 34(2).
  • tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 86, 182-191.
  • Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2022). Directed nucleophilic aromatic substitution reaction.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Isocyanate-based multicomponent reactions. (2024). RSC Advances, 14(30), 21481-21507.
  • Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society, 140(4), 1233-1241.
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2017).
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2015). Journal of the American Chemical Society, 137(1), 412-419.
  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 7, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved January 7, 2026, from [Link]

  • Selective Mono‐BOC Protection of Diamines. (2006).
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007).
  • tert-Butyl (2-((2-amino-5-fluorophenyl)amino)ethyl)carbamate. (n.d.). Chemsrc. Retrieved January 7, 2026, from [Link]

  • Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. (2018). The Journal of Organic Chemistry, 83(15), 8016-8026.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. (2007). Organic Syntheses, 84, 209.
  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? (2021). CrystEngComm, 23(16), 3045-3055.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2021). Molecules, 26(16), 4991.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applic
  • Reactions of 4 methylphenyl isocyanate with amino acids. (1998). Archives of Toxicology, 72(11), 709-714.
  • Having great trouble with a Boc-protection reaction. (2021, June 17). Reddit. Retrieved January 7, 2026, from [Link]

  • Replacement of Amino Groups in Aliphatic Amines with Fluorine via Diazonium Compounds (Aliphatic Fluorodediazoni

Sources

Technical Support Center: Stability and Handling of tert-Butyl (2-amino-5-fluorophenyl)carbamate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A5F Version: 1.0 Last Updated: January 7, 2026

Introduction

Welcome to the Technical Support Center for tert-Butyl (2-amino-5-fluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable intermediate in their synthetic workflows. The tert-butyloxycarbonyl (Boc) protecting group is prized for its stability in a wide range of conditions and its clean removal under acidic treatment.[1][2] However, the unique electronic properties conferred by the ortho-amino and para-fluoro substituents on the phenyl ring of this specific molecule can influence its stability and reactivity under acidic conditions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate challenges, diagnose problems, and implement effective solutions, ensuring the integrity of your research and development efforts.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues encountered in the laboratory.

Question 1: I'm observing incomplete deprotection of this compound even with standard acidic conditions (e.g., 20% TFA in DCM). What could be the cause and how do I resolve it?

Answer:

Incomplete deprotection is a common issue that can often be traced back to a few key factors. While the Boc group is generally acid-labile, the electronic environment of the aniline nitrogen in your specific molecule plays a crucial role.

Probable Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The electron-withdrawing nature of the para-fluoro substituent can slightly decrease the basicity of the aniline nitrogen, making the carbamate linkage more stable than in non-fluorinated analogs.[3]

    • Solution: Increase the concentration of trifluoroacetic acid (TFA) to 50% in dichloromethane (DCM). If the reaction is still sluggish, consider using neat TFA.[1] For a less volatile option, 4M HCl in 1,4-dioxane is a potent alternative.[4]

  • Inadequate Reaction Time or Temperature: Deprotection of electronically stabilized carbamates may require more forcing conditions.

    • Solution: Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If extending the time at room temperature is ineffective, consider gentle heating to 30-40°C. However, be aware that higher temperatures can promote side reactions.

  • Reagent Quality: The presence of water in TFA can reduce its effective acidity.[5]

    • Solution: Always use fresh, high-purity TFA. If your TFA is old, consider using a fresh bottle or distilling it.

Troubleshooting Workflow:

incomplete Incomplete Deprotection Observed check_acid Verify Acid Concentration & Freshness incomplete->check_acid increase_conc Increase TFA to 50% or use 4M HCl/Dioxane check_acid->increase_conc If standard monitor Monitor by TLC/LC-MS increase_conc->monitor extend_time Extend Reaction Time at RT monitor->extend_time Still incomplete gentle_heat Apply Gentle Heat (30-40°C) monitor->gentle_heat Still incomplete success Deprotection Complete monitor->success Complete extend_time->monitor gentle_heat->monitor reassess Reassess Substrate Purity gentle_heat->reassess Still incomplete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Question 2: After acidic workup, my LC-MS shows a side product with a mass corresponding to the addition of a tert-butyl group to my desired product. What is happening and how can I prevent it?

Answer:

This is a classic side reaction in Boc deprotection chemistry. The acidic cleavage of the Boc group generates a reactive tert-butyl cation (tBu⁺).[2][6] This electrophile can then alkylate nucleophilic sites on your molecule.

Probable Causes & Solutions:

  • Alkylation by tert-Butyl Cation: The free ortho-amino group and the electron-rich aromatic ring are potential sites for Friedel-Crafts alkylation by the tBu⁺ cation.

    • Solution: Use a Scavenger. Incorporate a cation scavenger into your reaction mixture. Scavengers are nucleophilic compounds that trap the tBu⁺ cation before it can react with your product.[1][7]

      ScavengerRecommended ConcentrationTarget Nucleophile
      Triisopropylsilane (TIS)5% (v/v)General purpose
      Thioanisole5% (v/v)Protects against realkylation
      Anisole5% (v/v)Traps carbocations

Experimental Protocol Modification:

When setting up your deprotection reaction, add 5% (v/v) of triisopropylsilane to your TFA/DCM solution before adding your substrate. This will effectively quench the tBu⁺ as it forms.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acidic deprotection of this compound?

A1: The deprotection proceeds via a well-established mechanism. First, the carbonyl oxygen of the carbamate is protonated by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free diamine, which is then protonated by the acid to form the corresponding salt.[8][9]

sub This compound protonated Protonated Carbamate sub->protonated + H+ tbu_cation tert-Butyl Cation protonated->tbu_cation Cleavage carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid co2 CO2 carbamic_acid->co2 Decarboxylation product 2,4-Diaminofluorobenzene Salt carbamic_acid->product

Caption: Acid-catalyzed deprotection mechanism.

Q2: How do the fluoro and amino substituents affect the stability of the Boc group?

A2: The substituents have opposing electronic effects. The para-fluoro group is electron-withdrawing via induction, which can slightly decrease the electron density on the aniline nitrogen and make the carbamate more stable towards acid cleavage. Conversely, the ortho-amino group is electron-donating through resonance, which would increase the electron density and potentially make the Boc group more labile. The net effect is a balance of these two, but generally, substituted anilines can have altered reactivity compared to simple alkylamines.[10]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[11] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual degradation from atmospheric moisture and acidic gases.

Q4: Can I use other acids besides TFA or HCl for the deprotection?

A4: Yes, other acidic systems can be employed, particularly if your molecule contains other acid-sensitive functional groups. Milder acids like formic acid or aqueous phosphoric acid have been used for Boc deprotection.[12] However, these will likely require longer reaction times or elevated temperatures. It is crucial to perform a small-scale test reaction to determine the optimal conditions for your specific substrate.

Q5: Are there any non-acidic methods for Boc deprotection?

A5: While less common, thermal deprotection is a viable alternative, especially for substrates that are sensitive to strong acids.[4] This typically involves heating the compound in a high-boiling point solvent like diphenyl ether or simply heating it neat at high temperatures (e.g., 185°C).[13] However, the high temperatures required may not be suitable for all substrates.

Experimental Protocols

Protocol 1: Standard Deprotection Using TFA in DCM
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add triisopropylsilane (TIS) (0.5 eq).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • The resulting residue can be purified by column chromatography or by precipitation of the amine salt from a non-polar solvent like diethyl ether.

Protocol 2: Monitoring Reaction Progress by LC-MS
  • Prepare a stock solution of your starting material in a suitable solvent (e.g., acetonitrile or methanol).

  • At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the aliquot in a vial containing a larger volume of a neutral or slightly basic solvent (e.g., 1 mL of methanol with a trace of triethylamine) to stop the reaction.

  • Analyze the quenched sample by LC-MS to determine the ratio of starting material to product.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
  • Benchchem. (2025). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. Benchchem.
  • Haghighi, F., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(22), 10037-10055.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Lam, K. S., et al. (2024). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Organic Letters, 26(30), 5790–5795.
  • Luo, Z., et al. (2001). Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis. The Journal of Organic Chemistry, 66(12), 4261–4266.
  • Benchchem. (2025). Troubleshooting incomplete Boc deprotection. Benchchem.
  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Wermuth, C. G., et al. (2016). Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. Journal of Medicinal Chemistry, 59(1), 220-234.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • Kaur, M., et al. (2019). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Harale, P. L., et al. (2024). Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound...
  • ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. Retrieved from [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1162–1170.
  • ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
  • National Institutes of Health. (n.d.). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Retrieved from [Link]

  • Fluoride Alert. (2019). The Dark Side of Fluorine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Watson, D. A., et al. (2009). Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661-1664.
  • Benchchem. (2025). A Comparative Analysis of Catalyst Stability Featuring Aniline-Derived Ligands. Benchchem.
  • D'Auria, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6595.
  • Benchchem. (2025). Application Notes and Protocols for tert-Butyl Carbamate in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Trabanco, A. A., et al. (2007). Fluorous-tagged carbamates for the pd-catalyzed amination of aryl halides. The Journal of Organic Chemistry, 72(21), 8146–8148.
  • Michigan State University Chemistry. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Retrieved from [Link]

  • PubMed. (n.d.). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Retrieved from [Link]

  • PubMed. (2009). Formation of ArF from LPdAr(F): catalytic conversion of aryl triflates to aryl fluorides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

  • Sriram, D., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 11(1), 1-8.
  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

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Technical Support Center: Troubleshooting Cross-Coupling Reactions of tert-Butyl (2-amino-5-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during cross-coupling reactions with tert-Butyl (2-amino-5-fluorophenyl)carbamate. As a sterically hindered and electronically modified aniline derivative, this substrate presents unique challenges. This resource is structured to address specific problems in a question-and-answer format, explaining the "why" behind the troubleshooting steps to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I fix it?

A1: This is a frequent issue stemming from the electronic properties and steric hindrance of the substrate. The fluorine atom and the Boc-protected amino group significantly influence the reactivity of the aryl halide (if used as the electrophile) or the nucleophilicity of the aniline.

Underlying Causes & Solutions:

  • Reduced Nucleophilicity/Reactivity: The fluorine atom is strongly electron-withdrawing, which can decrease the electron density of the aromatic ring, making oxidative addition more challenging if the carbamate is part of the halide partner.[1] Conversely, if the aniline is the nucleophile in a different coupling, its nucleophilicity is reduced. The bulky tert-butoxycarbonyl (Boc) group ortho to the reactive site adds significant steric hindrance.

  • Inadequate Catalyst System: Standard palladium catalysts may not be effective for this challenging substrate.

    • Ligand Choice is Critical: Bulky, electron-rich biaryl phosphine ligands are often necessary to overcome steric hindrance and promote the rate-limiting reductive elimination step.[2] Consider screening ligands such as XPhos, SPhos, or BrettPhos .[3] These ligands create a more reactive catalytic species capable of engaging sterically demanding substrates.

    • Precatalyst Selection: Using a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) can lead to more reproducible results compared to generating the active catalyst in situ.[1]

  • Suboptimal Base: The choice of base is crucial and can be counterintuitive.

    • While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations, they can sometimes lead to side reactions or degradation of sensitive substrates.[1][4]

    • For Suzuki couplings, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[5] A crucial but often overlooked detail is that anhydrous K₃PO₄ may require a small amount of water to be effective.[5]

  • Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF are standard. Ensure they are anhydrous and degassed to prevent catalyst deactivation. Reaction temperatures typically range from 80-110 °C.[1] If you observe decomposition, a lower temperature with a more active catalyst system may be beneficial.

Troubleshooting Guide: Specific Scenarios

Scenario 1: Incomplete conversion in a Buchwald-Hartwig amination.

Question: I'm attempting to couple this compound with an aryl bromide, but the reaction stalls at ~50% conversion according to LC-MS, even after extended reaction times. What should I try next?

Answer: Stalled reactions with this substrate often point to catalyst inhibition or deactivation, or an insufficiently reactive system for this electron-deficient aniline.

Troubleshooting Workflow:

cluster_0 Troubleshooting Stalled Buchwald-Hartwig Reaction Start Reaction Stalled at ~50% Ligand Switch to a Bulky Biaryl Phosphine Ligand (e.g., BrettPhos, RuPhos) Start->Ligand Base Increase Base Strength (e.g., K₃PO₄ to LHMDS or NaOtBu) Ligand->Base Catalyst Use a Well-Defined Precatalyst (e.g., XPhos Pd G3) Base->Catalyst Inert Ensure Rigorous Inert Atmosphere (Glovebox or Schlenk Line) Catalyst->Inert Result Reaction to Completion? Inert->Result End Successful Coupling Result->End Yes Reassess Re-evaluate Substrate Stability Result->Reassess No cluster_0 Boc Group Stability cluster_1 Cleavage Conditions Boc Boc-Protected Amine Cleavage Deprotection Boc->Cleavage FreeAmine Free Amine Cleavage->FreeAmine High_Temp High Temp (>110 °C) High_Temp->Cleavage Strong_Acid Strong Acid (e.g., TFA) Strong_Acid->Cleavage Certain_Bases Harsh Basic Conditions Certain_Bases->Cleavage

Caption: Factors leading to the cleavage of the Boc protecting group.

Scenario 3: Difficulty coupling with electron-deficient aryl halides.

Question: I am trying a Suzuki coupling between tert-Butyl (2-amino-5-fluorophenyl)boronic acid and an electron-deficient aryl chloride. The reaction is very sluggish. What adjustments should I make?

Answer: Coupling an electron-deficient aryl chloride is notoriously difficult due to the slow rate of oxidative addition. [6]This requires a highly active catalyst system.

Key Adjustments for Electron-Deficient Aryl Chlorides:

  • Catalyst System is Paramount: This is the most critical factor.

    • Ligand: Use highly electron-rich and bulky ligands. tBuXPhos, tBuBrettPhos, or Josiphos-type ligands are excellent candidates for activating aryl chlorides. [3][7] * Palladium Source: Palladacycle precatalysts are often very effective for these transformations. [8]* Base Selection: A strong base is generally required. Sodium tert-butoxide (NaOtBu) or a strong phosphate base like K₃PO₄ is recommended. [8][9]* Reaction Conditions:

    • Solvent: Anhydrous toluene or dioxane are good starting points.

    • Temperature: Higher temperatures (100-110 °C) are typically necessary to facilitate the oxidative addition to the C-Cl bond. [1] General Protocol for Challenging Suzuki Coupling with an Aryl Chloride

  • Preparation: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), tert-Butyl (2-amino-5-fluorophenyl)boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium precatalyst (e.g., tBuXPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

References

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). Google Scholar.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC. Retrieved January 7, 2026, from [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH. Retrieved January 7, 2026, from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Catalysis for Fluorination and Trifluoromethylation. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). PMC. Retrieved January 7, 2026, from [Link]

  • Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

  • A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. (2026). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 7, 2026, from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved January 7, 2026, from [Link]

  • Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 7, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved January 7, 2026, from [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. Retrieved January 7, 2026, from [Link]

  • tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate. (n.d.). Alachem Co., Ltd. Retrieved January 7, 2026, from [Link]

  • Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • tert-Butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • tert-Butyl (2-((2-amino-5-fluorophenyl)amino)ethyl)carbamate. (2025). Chemsrc. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Improving Regioselectivity in Reactions with tert-Butyl (2-amino-5-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the user's request, fulfilled:

Welcome to the technical support resource for scientists and drug development professionals working with tert-Butyl (2-amino-5-fluorophenyl)carbamate. This versatile building block is crucial in the synthesis of various pharmaceutical agents, particularly benzimidazole derivatives. However, its highly activated and polysubstituted nature presents significant challenges in controlling the regioselectivity of subsequent reactions. This guide provides in-depth, experience-driven answers and troubleshooting strategies to help you navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs): Understanding the Regiochemical Landscape

This section addresses the fundamental principles governing the reactivity of this compound. A clear understanding of the electronic and steric factors is the first step toward rational control of your reaction.

Q1: What are the primary directing effects that determine the regioselectivity of this substrate?

A1: The regioselectivity is governed by the interplay of three distinct substituents on the phenyl ring: the tert-butoxycarbonylamino (-NHBoc), the amino (-NH2), and the fluoro (-F) groups.

  • Electronic Effects: Both the -NH2 and -NHBoc groups are potent activating groups . They donate electron density into the aromatic ring through resonance (+M effect), making the ring highly nucleophilic and reactive towards electrophiles.[1] These groups strongly direct incoming electrophiles to the ortho and para positions relative to themselves.[2] The fluorine atom is a weakly deactivating group due to its strong inductive electron withdrawal (-I effect), but it also acts as an ortho, para-director through a weaker resonance donation (+M effect).[3]

  • Dominance of Directors: In the competition between these groups, the powerful activating effects of the amino and carbamate groups overwhelmingly dominate the directing influence. The positions activated by these two groups will be the primary sites of reaction.

The following diagram illustrates the cumulative directing influences on the molecule.

G Start tert-Butyl (2-amino-5-fluorophenyl)carbamate Outcome Regiochemical Outcome Start->Outcome E_plus Electrophile (E+) E_plus->Start P1 C4-Substitution (Major/Minor - Sterically Favored) Outcome->P1 Less Hindrance P2 C6-Substitution (Major/Minor - Electronically Favored) Outcome->P2 More Hindrance P3 C3-Substitution (Minor) Outcome->P3 Possible

Caption: Logical flow of electrophilic substitution on the substrate.

Troubleshooting Guide for Common Reactions

This section provides solutions to specific issues encountered during experimentation.

Issue 1: Poor or mixed regioselectivity in electrophilic halogenation (e.g., bromination, iodination).
  • Scenario: You perform a bromination reaction and obtain an inseparable mixture of C4-bromo and C6-bromo isomers, with low overall yield.

  • Potential Cause: The electronic activation at C4 and C6 is very similar, and standard halogenating agents (e.g., Br2 in acetic acid) are not selective enough to differentiate between the two sites.

  • Solutions & Optimization:

    • Leverage Steric Hindrance: To favor substitution at the more accessible C4 position, use a bulkier halogenating agent. For bromination, switching from molecular bromine to N-Bromosuccinimide (NBS) can increase the proportion of the C4 isomer.

    • Temperature Control: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) often enhances selectivity by favoring the kinetically controlled product, which is typically the less sterically hindered one. [4] 3. Solvent Effects: The polarity of the solvent can influence the reaction's selectivity. It is advisable to screen a range of solvents, from nonpolar (e.g., CCl4, Dichloromethane) to polar aprotic (e.g., DMF, Acetonitrile), to find the optimal conditions. [4]

      Parameter Recommendation for C4 Selectivity Rationale
      Reagent N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) Increased steric bulk favors attack at the less hindered C4 position.
      Temperature 0 °C or below Reduces reaction rate, allowing the small energetic difference between the two pathways to manifest in product distribution.

      | Solvent | Aprotic (e.g., DMF, THF, CH2Cl2) | Avoids protic solvents that can interact with the amino groups and alter their directing ability. |

Issue 2: Unwanted side reactions or meta-product formation during nitration.
  • Scenario: Attempting to nitrate the ring using standard concentrated HNO3/H2SO4 conditions results in a complex mixture, significant decomposition, and the unexpected formation of a meta-nitro product.

  • Potential Cause: The free amino group (-NH2) is basic and becomes protonated in strongly acidic media to form the anilinium ion (-NH3+). [5]This anilinium ion is a powerful deactivating, meta-directing group , which leads to nitration at the C5 position (relative to the -NH3+ group) and drastically slows down the reaction. [6][7]The harsh conditions can also cause oxidation of the electron-rich ring.

  • Solutions & Optimization:

    • Use Milder Nitrating Agents: Avoid the use of mixed acid. Milder, non-acidic reagents are essential for preserving the directing effect of the amino groups.

      • Acetyl nitrate (prepared in situ from nitric acid and acetic anhydride) can be effective at low temperatures.

      • Nitronium tetrafluoroborate (NO2BF4) in a solvent like acetonitrile can provide a source of the electrophile without a strongly acidic medium.

    • Protect the Free Amine (Advanced Strategy): While the substrate already has one protected amine, if meta-substitution remains a problem, the free -NH2 group can be temporarily protected as an acetamide. This is a common strategy for controlling aniline reactivity. [7]However, this adds two steps (protection and deprotection) to the synthesis and is generally a last resort.

Issue 3: Difficulty in controlling cyclization to form 6-Fluoro-1H-benzimidazoles.
  • Scenario: You are trying to synthesize a 2-substituted benzimidazole from the starting material, but the reaction with an aldehyde (or other cyclizing agent) is messy, and deprotection of the Boc group is problematic.

  • Potential Cause: The two amino groups have different nucleophilicities. The free -NH2 is more nucleophilic than the carbamate-protected nitrogen. A one-pot reaction can lead to side reactions. The Boc group requires acidic conditions for removal, which can affect the final benzimidazole product.

  • Solutions & Optimization:

    • Stepwise Synthesis: A controlled, stepwise approach is superior. First, condense the free -NH2 group with the desired aldehyde to form a Schiff base intermediate.

    • Deprotection and Cyclization: Treat the intermediate with a strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane). This will simultaneously remove the Boc protecting group and catalyze the cyclization of the newly freed amine onto the imine carbon, followed by oxidation (often by air) to form the aromatic benzimidazole ring. [8]

Experimental Protocols

The following protocols are provided as validated starting points for your experiments.

Protocol 1: Regioselective Bromination at the C4 Position

This protocol is designed to maximize the yield of tert-Butyl (2-amino-4-bromo-5-fluorophenyl)carbamate.

  • Materials:

    • This compound (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve this compound in anhydrous DMF (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add NBS portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

    • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by pouring the mixture into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired C4-bromo isomer from the minor C6-bromo isomer.

Protocol 2: Two-Step Synthesis of 6-Fluoro-2-methyl-1H-benzimidazole

This protocol details the conversion of the starting material into a representative benzimidazole derivative.

Caption: Workflow for the synthesis of a 6-fluoro-benzimidazole.

  • Materials:

    • This compound (1.0 eq)

    • Acetaldehyde (1.5 eq)

    • Ethanol (for Step 1)

    • Trifluoroacetic acid (TFA) (10 eq)

    • Dichloromethane (DCM) (for Step 2)

  • Procedure:

    • Condensation: In a round-bottom flask, dissolve the starting material in ethanol. Add acetaldehyde and heat the mixture to reflux for 4-6 hours. Monitor the formation of the Schiff base intermediate by LC-MS. Once complete, cool the mixture and evaporate the solvent under reduced pressure.

    • Deprotection & Cyclization: Dissolve the crude intermediate from the previous step in dichloromethane. Cool the solution to 0 °C and add trifluoroacetic acid dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The solution will typically darken as the benzimidazole forms and is oxidized by air.

    • Workup: Carefully neutralize the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

References

  • BenchChem Technical Support Team. (2025). Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole. Benchchem.
  • Brainly Community. (2024). Give reasons: Although the -NH₂ group is ortho/para directing in electrophilic substitution reactions, aniline, on nitration, gives a good yield of m-nitroaniline. Brainly.com.
  • ChemTalk. Directing Effects. ChemTalk.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
  • Chemistry Steps. Ortho, Para, Meta Directors. Chemistry Steps.
  • Wikipedia.
  • Alabugin, I. V., et al. (2002). meta-Directed fluorination of anilines. Journal of Fluorine Chemistry.
  • Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv
  • BenchChem Technical Support Team. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines. Benchchem.
  • Liu, S. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. The Journal of Chemical Physics.
  • JEE Study Material. Basic Strength of Ortho, Meta and para Substituted Anilines. Scribd.
  • OpenStax. (2023). Substituent Effects in Electrophilic Substitutions. Organic Chemistry | OpenStax.
  • Bickelhaupt, F. M., et al. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory. SciSpace.
  • Cui, X., et al. (2019). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry.
  • Zniber, R., et al. (1999). [Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5]. Therapie.

Sources

Technical Support Center: Reaction Monitoring for tert-Butyl (2-amino-5-fluorophenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of tert-Butyl (2-amino-5-fluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common analytical challenges encountered when monitoring this reaction by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The insights provided here are based on established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

Reaction Overview: Selective N-Boc Protection

The synthesis of this compound typically involves the selective N-protection of one of the amino groups of 4-fluoro-1,2-phenylenediamine using di-tert-butyl dicarbonate (Boc₂O).[1][2][3] The reaction is generally carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.[1] Due to the two nucleophilic amino groups in the starting material, careful control of reaction conditions is necessary to favor the desired mono-protected product over the di-protected byproduct. Accurate and timely reaction monitoring is therefore critical.

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts 4-fluoro-1,2-phenylenediamine 4-fluoro-1,2-phenylenediamine ReactionVessel Reaction in Solvent (e.g., THF, DCM) 4-fluoro-1,2-phenylenediamine->ReactionVessel Boc2O Boc₂O Boc2O->ReactionVessel Base Base Base->ReactionVessel Product This compound ReactionVessel->Product Desired Di-Boc Di-Boc Protected Byproduct ReactionVessel->Di-Boc Potential Monitoring Reaction Monitoring ReactionVessel->Monitoring TLC TLC Monitoring->TLC Quick Check LCMS LCMS Monitoring->LCMS Detailed Analysis TLC_Analysis Start_Line Baseline Solvent_Front Solvent Front Lane2_Label Rxn Lane1_Label SM SM_Spot Rxn_Byprod Lane3_Label Co-spot Co_Byprod Rxn_SM Rxn_Prod Co_SM Co_Prod

Sources

Technical Support Center: Alternative Catalysts for tert-Butyl (2-amino-5-fluorophenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tert-Butyl (2-amino-5-fluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the N-Boc protection of weakly nucleophilic aromatic amines. Here, we move beyond standard protocols to explore alternative catalytic systems that can enhance reaction efficiency, improve yields, and offer greener synthetic routes.

The synthesis of this key intermediate often involves the selective mono-protection of 4-fluoro-1,2-phenylenediamine. The primary challenge stems from the electron-withdrawing nature of the fluorine substituent, which significantly reduces the nucleophilicity of the amino groups, making the reaction with di-tert-butyl dicarbonate ((Boc)₂O) sluggish and inefficient under standard conditions.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative catalysts to overcome these obstacles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, focusing on solutions involving alternative catalytic approaches.

Issue 1: Low to No Yield of the Desired Product

Question: My reaction is showing very low conversion to this compound, even after extended reaction times. What is the likely cause and how can I fix it?

Answer:

This is the most common issue and typically points to two root causes: the poor reactivity of the aniline substrate and suboptimal reaction conditions.

  • Primary Cause: Low Nucleophilicity of the Amine The fluorine atom on the aromatic ring is strongly electron-withdrawing, which deactivates the amine nucleophile, making it slow to react with (Boc)₂O.[1][3] Traditional base-catalyzed or uncatalyzed methods are often insufficient to drive the reaction to completion.

  • Solution: Employ an Activating Catalyst Instead of trying to enhance the amine's nucleophilicity (which is difficult), the more effective strategy is to increase the electrophilicity of the (Boc)₂O reagent. This is achieved using an acid catalyst.

    • Heterogeneous Acid Catalysts: Solid-supported acids like Amberlite-IR 120 resin or perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) are excellent choices.[4][5] They activate (Boc)₂O without introducing harsh soluble acids into the reaction mixture, and they can be easily removed by simple filtration, which simplifies workup and purification.[4]

    • Lewis Acid Catalysts: Various Lewis acids can be employed to activate the carbonyl group of (Boc)₂O.[4] While many options exist, catalysts like SmCl₃ have been noted for their efficacy in related transformations.[5]

    • Organocatalysts: Mild, environmentally friendly catalysts such as Thiamine hydrochloride can promote the reaction under solvent-free conditions, offering a green alternative.[6]

  • Secondary Cause: Poor Solubility of Starting Materials If the 4-fluoro-1,2-phenylenediamine starting material is not fully dissolved, the reaction kinetics will be severely hampered.

  • Solution: Solvent Optimization & Solvent-Free Conditions

    • Solvent Screening: While aprotic solvents like THF or DCM are common, consider exploring others.

    • Solvent-Free Approach: Many modern catalytic methods for N-Boc protection are designed to work under solvent-free conditions.[4][5][6] Reacting the neat starting material with (Boc)₂O and a catalytic amount of a heterogeneous or organocatalyst at room temperature or with gentle heating can be surprisingly effective and significantly simplifies the process.[4]

Mechanism_of_Acid_Catalysis Boc2O Boc₂O (Di-tert-butyl dicarbonate) Activated_Complex Activated Electrophile [Boc₂O--Catalyst] Boc2O->Activated_Complex Activation Catalyst Acid Catalyst (e.g., H⁺, Lewis Acid) Catalyst->Activated_Complex Product N-Boc Protected Amine Activated_Complex->Product Reaction & Proton Transfer Aniline Weakly Nucleophilic Amine (e.g., 4-fluoro-1,2-phenylenediamine) Aniline->Activated_Complex Nucleophilic Attack

Fig. 1: Acid-catalyzed activation of (Boc)₂O.
Issue 2: Formation of N,N'-di-Boc Side Product

Question: My reaction is producing a significant amount of the di-protected byproduct, reducing the yield of the desired mono-protected product. How can I improve selectivity?

Answer:

The formation of the N,N'-di-Boc derivative occurs when both amino groups of the phenylenediamine react. While the two amines have slightly different reactivity due to their position relative to the fluorine atom, over-reactivity can be an issue.

  • Cause: Excess Reagent or Forcing Conditions Using a significant excess of (Boc)₂O or overly harsh reaction conditions (high temperatures, strong non-selective catalysts) can drive the reaction past the desired mono-protection stage.[3]

  • Solution 1: Stoichiometric Control Carefully control the stoichiometry. Begin with 1.0 equivalent of the diamine and 1.0-1.1 equivalents of (Boc)₂O. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, before significant di-protection occurs.

  • Solution 2: Utilize a Chemoselective Catalytic System Some catalytic systems offer superior chemoselectivity for mono-protection.

    • Catalyst-Free Water-Mediated Synthesis: Performing the reaction in a water-acetone mixture without any added catalyst has been shown to be highly effective and chemoselective for mono-N-Boc protection.[7] This method often results in excellent yields of the mono-carbamate with no detectable formation of isocyanate or urea byproducts.[7]

    • Mild Organocatalysts: Catalysts like Thiamine hydrochloride are known for their high chemoselectivity, successfully protecting amines in the presence of other functional groups.[6]

Issue 3: Difficulty with Catalyst Removal and Product Purification

Question: My reaction works, but removing the catalyst and purifying the product is proving difficult and is lowering my overall isolated yield. What are my options?

Answer:

This is a common practical issue, especially with homogeneous catalysts.

  • Cause: Homogeneous Catalysis Soluble catalysts, whether they are Lewis acids or bases, require aqueous workups or column chromatography for removal, which can be time-consuming and lead to product loss.

  • Solution: Switch to a Heterogeneous Catalyst This is the most direct solution to purification problems.

    • Amberlite-IR 120 or other Resins: These solid-supported catalysts are simply filtered off at the end of the reaction.[4] The filtrate contains the product and any unreacted starting materials, dramatically simplifying the workup. The resin can often be washed, dried, and reused.[4]

    • Silica-Supported Catalysts: Reagents like HClO₄–SiO₂ offer the same advantage of easy removal by filtration.[5]

    • Nanocatalysts: Catalysts such as nanocerium oxide provide high surface area and reactivity while still being separable, making them an attractive green option.[6]

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Selectivity Di-Boc Byproduct? Check_Yield->Check_Selectivity No Sol_Yield Use Activating Catalyst: - Heterogeneous Acid (Amberlite) - Organocatalyst (Thiamine HCl) - Lewis Acid (SmCl₃) Check_Yield->Sol_Yield Yes Check_Purification Difficult Purification? Check_Selectivity->Check_Purification No Sol_Selectivity Improve Selectivity: - Control Stoichiometry (1.1 eq Boc₂O) - Use Catalyst-Free Water Method Check_Selectivity->Sol_Selectivity Yes Sol_Purification Simplify Workup: - Switch to Heterogeneous Catalyst (e.g., Amberlite, HClO₄-SiO₂) Check_Purification->Sol_Purification Yes End Achieve Target Product Check_Purification->End No Sol_Yield->Check_Selectivity Sol_Selectivity->Check_Purification Sol_Purification->End

Fig. 2: A workflow for troubleshooting common synthesis issues.

FAQs on Alternative Catalyst Selection

Q1: What are the main advantages of using a heterogeneous catalyst like Amberlite-IR 120? A: The primary advantages are operational simplicity and sustainability.[4] Since the catalyst is in a solid phase, it is easily removed from the reaction mixture by filtration, which eliminates the need for aqueous workups to remove a soluble catalyst. This simplifies purification, saves time and solvents, and often allows the catalyst to be recycled and reused.[4]

Q2: When is an organocatalyst like Thiamine hydrochloride a good choice? A: Thiamine hydrochloride is an excellent choice when the goal is to develop an environmentally benign or "green" synthesis.[6] It is inexpensive, stable, easy to handle, and can be used under mild, solvent-free conditions. It demonstrates high chemoselectivity, which is crucial for the mono-protection of a diamine substrate.[6]

Q3: How do catalyst-free, water-mediated reactions work for N-Boc protection? A: While seemingly simple, water can play an active role in the reaction. It is theorized that water can facilitate the reaction through hydrogen bonding, potentially stabilizing intermediates and promoting the desired transformation. These catalyst-free methods are exceptionally eco-friendly and have shown high efficiency and selectivity for N-Boc protection of various amines, often providing the desired product in excellent yields with short reaction times.[7]

Q4: Are copper catalysts a viable option for this transformation? A: While direct copper catalysis for N-Boc protection is less common than for other C-N bond-forming reactions, copper salts like Copper(II) chloride (CuCl₂) can function as effective Lewis acids.[8] In some complex syntheses, CuCl₂ has been shown to be essential for preserving stereochemistry and driving reactions to completion, particularly with deactivated anilines.[8] Given the challenging nature of the substrate, exploring mild Lewis acids like CuCl₂ could be a worthwhile optimization step.

Data and Protocols

Table 1: Comparison of Alternative Catalysts for N-Boc Protection of Anilines
Catalyst TypeCatalyst ExampleKey AdvantagesTypical ConditionsRef.
Heterogeneous Acid Amberlite-IR 120Recyclable, easy removal (filtration), solvent-free option.Amine (1 mmol), (Boc)₂O (1 mmol), Catalyst (15% w/w), RT, 1-5 min.[4]
Heterogeneous Acid HClO₄–SiO₂Highly efficient, reusable, solvent-free, inexpensive.Amine (1 mmol), (Boc)₂O (1.1 mmol), Catalyst (0.01 g), RT, 10-30 min.[5]
Organocatalyst Thiamine hydrochlorideEco-friendly, economical, stable, high chemoselectivity.Amine (1 mmol), (Boc)₂O (1.2 mmol), Catalyst (10 mol%), RT, 15-45 min.[6]
Catalyst-Free Water/AcetoneExtremely green, no catalyst cost/removal, high selectivity.Amine (1 mmol), (Boc)₂O (1 mmol), Water:Acetone (9.5:0.5), RT, 8-12 min.[7]
Homogeneous Lewis Acid Iodine (I₂)Inexpensive, practical, efficient, solvent-free option.Amine (1 mmol), (Boc)₂O (1.1 mmol), I₂ (5 mol%), RT, 5-30 min.[5]
Experimental Protocols
Protocol 1: N-Boc Protection using Heterogeneous Catalyst (Amberlite-IR 120)

Adapted from Pasala, V. K. (2016).[4]

  • To a round-bottom flask, add 4-fluoro-1,2-phenylenediamine (1 mmol, 1.0 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 mmol, 1.0-1.1 eq).

  • Add Amberlite-IR 120 resin (15% by weight relative to the amine).

  • Stir the mixture vigorously at room temperature. The reaction is often complete within minutes.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, add dichloromethane (DCM) or ethyl acetate to dissolve the product.

  • Filter the mixture to remove the solid Amberlite-IR 120 resin.

  • Wash the resin with a small amount of the chosen solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography if necessary.

Protocol 2: Catalyst-Free N-Boc Protection in Water

Adapted from N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions (2014).[7]

  • In a 50 mL round-bottom flask, add distilled water (9.5 mL) and acetone (0.5 mL).

  • Add 4-fluoro-1,2-phenylenediamine (1 mmol, 1.0 eq) to the solvent mixture and stir at room temperature until dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol, 1.0 eq) and continue to stir vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 10-15 minutes.

  • Upon completion, add dichloromethane (DCM, 10 mL) to the mixture for extraction.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuum.

  • Purify the resulting residue by column chromatography on silica gel to afford the pure mono-N-Boc product.

References

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Technical Support Center: Managing Exotherms in Large-Scale tert-Butyl (2-amino-5-fluorophenyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tert-Butyl (2-amino-5-fluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to managing the exothermic nature of this reaction on a large scale. Our goal is to equip you with the knowledge to ensure process safety, maximize yield, and maintain product quality.

The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves the reaction of 4-fluoro-1,2-phenylenediamine with di-tert-butyl dicarbonate (Boc-anhydride).[1] This N-tert-butoxycarbonylation is a highly exothermic process.[2] Failure to adequately control the heat generated can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, equipment failure, and the release of hazardous materials.[3]

This document provides a structured approach to understanding and mitigating these risks through careful experimental design, real-time monitoring, and emergency preparedness.

Section 1: Foundational Principles of Exotherm Management

Understanding the thermal hazards of your reaction is the first line of defense against a thermal runaway incident.[4] This section covers the essential concepts and tools for characterizing the exothermic nature of the this compound synthesis.

FAQ 1: Why is the reaction to form this compound so exothermic?

The reaction of an amine with di-tert-butyl dicarbonate (Boc-anhydride) to form a carbamate is an exothermic process due to the formation of stable C-N and C=O bonds.[5][6] The reaction releases a significant amount of energy as heat. In large-scale batch or semi-batch reactors, the ratio of the heat exchange surface area to the reaction volume decreases, making efficient heat removal more challenging.[2][7] This can lead to heat accumulation and a rapid temperature increase if not properly managed.

FAQ 2: What is a thermal runaway and why is it a major concern?

A thermal runaway is a hazardous situation that occurs when an exothermic reaction goes out of control.[8] The heat generated by the reaction raises the temperature of the reaction mixture, which in turn accelerates the reaction rate, leading to even more heat generation.[3] This positive feedback loop can cause a rapid and exponential increase in temperature and pressure, potentially exceeding the design limits of the reactor and leading to an explosion or fire.

Troubleshooting Guide 1: Initial Thermal Hazard Assessment

Issue: You are planning to scale up the synthesis of this compound and need to understand the thermal risks involved.

Solution: A thorough thermal hazard assessment is crucial before any scale-up. This involves using calorimetric techniques to determine key safety parameters.[9]

Experimental Protocol: Reaction Calorimetry

Reaction calorimetry is a powerful tool for measuring the heat evolved during a chemical reaction under controlled conditions.[10] Heat flow calorimetry is a commonly used technique for this purpose.[11][12]

Step-by-Step Methodology:

  • Instrument Setup: Utilize a reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) equipped with a jacketed reactor, stirrer, temperature probes for both the reaction mass and the jacket, and a controlled dosing system.

  • Calibration: Before the reaction, perform a calibration of the overall heat transfer coefficient (UA) by introducing a known amount of heat using an electric heater.[10]

  • Reaction Execution:

    • Charge the reactor with 4-fluoro-1,2-phenylenediamine and the chosen solvent (e.g., dichloromethane, acetonitrile).[13]

    • Set the reactor to the desired initial temperature.

    • Begin controlled, slow addition of di-tert-butyl dicarbonate solution via the dosing pump.

    • Continuously monitor the reaction temperature (Tr) and the jacket temperature (Tj). The heat flow (q) is calculated in real-time using the equation: q = UA(Tr - Tj).

  • Data Analysis: The data obtained will provide a heat flow profile over time, allowing for the determination of:

    • Total heat of reaction (ΔHr): The total energy released by the reaction.

    • Maximum rate of heat release (q_max): The peak heat output during the reaction.

    • Adiabatic temperature rise (ΔT_ad): The theoretical temperature increase if no heat were removed from the system. This is a critical parameter for assessing the worst-case scenario.[14]

Data Presentation: Key Thermal Safety Parameters

ParameterDescriptionTypical Value Range for Boc ProtectionSignificance
ΔHr (kJ/mol) Heat of Reaction-80 to -120Determines the total amount of heat that needs to be removed.
q_max (W/kg) Maximum Heat Release RateDependent on addition rateDictates the required cooling capacity of the reactor.
ΔT_ad (°C) Adiabatic Temperature RiseCan be > 100 °CA high value indicates a high potential for thermal runaway.

Note: These are illustrative values. Actual values must be determined experimentally for your specific reaction conditions.

Section 2: Troubleshooting Guide for Common Exotherm-Related Issues

This section addresses specific problems that may arise during the large-scale synthesis and provides actionable solutions.

Troubleshooting Guide 2: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Issue: The reaction temperature is rising much faster than anticipated, and the cooling system is struggling to maintain the set temperature.

This is a critical situation that may indicate the onset of a thermal runaway. Immediate and calm action is required. [15]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of di-tert-butyl dicarbonate.[15]

  • Maximize Cooling: Increase the cooling to the reactor to its maximum capacity.

  • Emergency Quenching: If the temperature continues to rise, be prepared to initiate an emergency quenching procedure. This involves adding a pre-determined, cold, inert solvent or a chemical quencher to rapidly cool and dilute the reaction mixture.

Workflow for Thermal Runaway Prevention and Response

A decision-making workflow for managing a potential thermal runaway.

Post-Incident Analysis and Prevention:

  • Review Dosing Rate: The addition rate of the Boc-anhydride may have been too fast, generating heat faster than the cooling system could remove it.[3]

  • Check Cooling System Performance: Ensure the cooling system is functioning correctly and that the heat transfer fluid is at the correct temperature and flow rate.

  • Assess Agitation: Inadequate mixing can lead to localized "hot spots" where the reaction rate is much higher.[16]

  • Re-evaluate Reaction Concentration: Higher concentrations will lead to a faster reaction rate and greater heat output.

Troubleshooting Guide 3: Presence of Unreacted Di-tert-butyl Dicarbonate After Reaction Completion

Issue: Analysis of the crude product shows significant amounts of unreacted Boc-anhydride, which can complicate purification and pose a safety hazard during workup.

Possible Cause: Incomplete reaction or insufficient quenching of excess reagent.

Solutions:

  • Chemical Quenching: Before the aqueous workup, add a quenching agent to react with the excess Boc-anhydride.[17]

    • Protocol: Quenching with Imidazole: Add 1.5 equivalents of imidazole (relative to the excess Boc-anhydride) to the reaction mixture and stir for 1-2 hours at room temperature.[17] The resulting Boc-imidazole is more water-soluble and can be removed with dilute acid washes.[17]

  • Aqueous Workup: Vigorous washing with a saturated sodium bicarbonate solution can hydrolyze and remove unreacted Boc-anhydride.[17]

  • Evaporation: Due to its volatility, unreacted Boc-anhydride can often be removed by rotary evaporation or under a high vacuum.[17]

Section 3: Frequently Asked Questions (FAQs)

FAQ 3: What are the best practices for controlling the addition of di-tert-butyl dicarbonate?
  • Semi-batch Operation: For large-scale reactions, a semi-batch process where the Boc-anhydride is added gradually is strongly recommended over a batch process where all reagents are mixed at once.[7]

  • Controlled Dosing: Use a calibrated dosing pump to ensure a slow, consistent, and reproducible addition rate.

  • Temperature-Controlled Dosing: For critical processes, automated systems can be used to link the dosing rate to the reaction temperature. If the temperature exceeds a set limit, the dosing is automatically stopped.[2]

FAQ 4: How can I safely quench a large-scale reaction that has been stopped prematurely?

If a reaction is stopped before completion, there may be a significant amount of unreacted, energetic material. The quenching process itself can be exothermic.

Protocol: Safe Quenching of Unreacted Reagents

  • Cool the Reactor: Ensure the reaction mixture is cooled to a low temperature (e.g., 0-5 °C) before attempting to quench.

  • Slow Addition of Quenching Agent: Slowly add a suitable quenching agent. For unreacted Boc-anhydride, a dilute solution of a primary or secondary amine (like piperidine or morpholine) in an inert solvent can be used. Alternatively, a nucleophilic scavenger like imidazole is effective.[17] For other pyrophoric materials that might be used in subsequent steps, a stepwise quench with a less reactive alcohol (like isopropanol) followed by a more reactive one (like methanol) and finally water is a common practice.[18][19]

  • Maintain Cooling and Agitation: Continue to cool and stir the mixture vigorously throughout the quenching process.

  • Monitor Temperature: Closely monitor the temperature during the quench. If a significant temperature rise is observed, pause the addition of the quenching agent until the temperature stabilizes.

FAQ 5: What are some alternative, inherently safer approaches to this reaction?
  • Continuous Flow Chemistry: Performing the reaction in a continuous flow reactor offers significant safety advantages.[20] The small reaction volume at any given time and the high surface-area-to-volume ratio allow for much more efficient heat removal, virtually eliminating the risk of thermal runaway.[3][21]

  • Solvent Selection: The choice of solvent can influence the reaction rate and heat capacity of the system. A solvent with a higher heat capacity can absorb more heat for a given temperature rise.

Diagram: Batch vs. Continuous Flow Reaction for Exotherm Management

G cluster_0 Batch Reactor cluster_1 Continuous Flow Reactor A Large Volume B Low Surface Area to Volume Ratio A->B C Poor Heat Transfer B->C D High Risk of Thermal Runaway C->D E Small Volume F High Surface Area to Volume Ratio E->F G Excellent Heat Transfer F->G H Inherently Safer G->H

A comparison of batch and continuous flow reactors for managing exothermic reactions.

By understanding the principles outlined in this guide and implementing robust safety protocols, you can confidently and safely scale up the synthesis of this compound. Always prioritize a thorough understanding of the reaction's thermal properties before proceeding to a larger scale.

References

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work-up procedures to remove impurities from tert-Butyl (2-amino-5-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up and purification of tert-Butyl (2-amino-5-fluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining this key synthetic intermediate with high purity. Here, we address common challenges and provide robust, self-validating protocols to ensure the success of your subsequent synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of this compound?

A1: The impurity profile can vary based on the specific synthetic route, but typically includes:

  • Unreacted Starting Materials: Primarily the parent diamine, 4-fluoro-1,2-phenylenediamine.

  • Di-Boc Protected Byproduct: tert-Butyl (2-((tert-butoxycarbonyl)amino)-5-fluorophenyl)carbamate, where both amino groups have reacted with the Boc anhydride.

  • Residual Boc Anhydride (Boc₂O): Excess reagent from the protection step.

  • tert-Butanol: A byproduct of the Boc protection reaction.

  • Degradation Products: Although relatively stable, prolonged exposure to harsh acidic or basic conditions can lead to the hydrolysis of the carbamate group.[1]

Q2: My crude product has a pink or brownish tint. What causes this and how can I remove it?

A2: Anilines, especially phenylenediamines, are susceptible to air oxidation, which forms highly colored impurities. This is a common observation. These colored impurities can often be effectively removed by treating the crude product with activated carbon during recrystallization.[2] The activated carbon adsorbs the colored species, which are then removed by hot filtration.

Q3: Is it better to purify the Boc-protected compound or deprotect the crude mixture and then purify the resulting free amine?

A3: It is almost always advisable to purify the Boc-protected carbamate before any deprotection steps.[3] Carbamates are generally more stable, less prone to oxidation, and behave more predictably during chromatographic purification than the corresponding free amines. Purifying the free diamine can be significantly more challenging.

Q4: Can I use an acidic wash to remove the unreacted diamine starting material?

A4: While an acidic wash is a standard method to remove basic impurities like amines, it must be approached with caution for this specific compound.[4] The Boc protecting group is sensitive to strong acids and can be prematurely cleaved.[1][5] A wash with a very dilute, weak acid (e.g., 1% citric acid solution) might be feasible, but it risks partial deprotection. A basic work-up is generally the safer and more effective strategy to remove acidic byproducts and excess Boc anhydride.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up Incomplete reaction; Formation of di-Boc byproduct.Optimize reaction conditions to drive the reaction to completion. For purification, column chromatography is the most effective method to separate mono- and di-protected species from the starting material.[2]
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated; Incorrect solvent choice.[4]Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Add hot solvent incrementally to avoid oversaturation. If oiling out persists, allow the solution to cool very slowly with vigorous stirring.
Streaking on TLC Plate During Column Chromatography Compound is too polar for the chosen solvent system; Sample is interacting too strongly with the silica gel.Add a small amount of a polar solvent like methanol to your elution solvent system. To neutralize the acidic nature of silica gel, which can cause streaking with amines, consider pre-treating the silica with a small amount of triethylamine in the slurry or adding ~0.5-1% triethylamine to the mobile phase.
Co-elution of Impurities During Column Chromatography Impurities have very similar polarity to the desired product.Employ a slow, shallow gradient elution during column chromatography.[6] Start with a low polarity mobile phase and increase the polarity very gradually. If separation is still challenging, consider reverse-phase chromatography (e.g., C18 silica) as an alternative.

Experimental Protocols & Methodologies

Protocol 1: Basic Aqueous Work-up for Removal of Boc₂O and Acidic Impurities

This procedure is designed to quench the reaction and remove excess di-tert-butyl dicarbonate (Boc₂O) and other acidic impurities.

Step-by-Step Procedure:

  • After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. Be cautious as CO₂ evolution may cause foaming.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[7]

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with deionized water (2 x volume) and then with brine (1 x volume).[8]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating the desired mono-protected product from unreacted starting material and the di-Boc byproduct.[9][10]

Step-by-Step Procedure:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, particularly for removing minor impurities.

Step-by-Step Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold. Good starting points to test are ethyl acetate/hexanes, toluene, or isopropanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • (Optional) Activated Carbon Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.[2]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the work-up and purification process.

Purification_Workflow cluster_reaction Synthesis cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture Workup Basic Aqueous Wash (e.g., NaHCO₃) Reaction->Workup Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying & Concentration Extraction->Drying Crude_Product Crude Solid Product Drying->Crude_Product Isolate Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography High Purity Needed Recrystallization Recrystallization Crude_Product->Recrystallization Minor Impurities Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Purification workflow for this compound.

References

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  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Benchchem. (n.d.). common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry.
  • ResearchGate. (2025).
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  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

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Validation & Comparative

A Strategic Guide to Aniline Protection: Comparing tert-Butyl (2-amino-5-fluorophenyl)carbamate and Other Common Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the development of novel therapeutics, the judicious selection of protecting groups is a critical determinant of success. The aniline moiety, a cornerstone of many bioactive molecules, presents a unique set of challenges due to the nucleophilicity and reactivity of the amino group. This guide provides an in-depth, objective comparison of tert-Butyl (2-amino-5-fluorophenyl)carbamate, a specialized building block, with other commonly employed aniline protecting groups: Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Acetyl (Ac).

This analysis is grounded in the principles of chemical reactivity, stability, and orthogonality, offering field-proven insights to inform your synthetic strategy. While direct comparative experimental data on a single fluorinated aniline substrate is not extensively available in the literature, this guide synthesizes established knowledge to provide a robust framework for decision-making.

The Critical Role of Aniline Protection

Anilines are highly activated aromatic systems, prone to over-reactivity and side reactions such as polysubstitution in electrophilic aromatic substitution, or oxidation.[1] Protection of the amino group moderates this reactivity, allowing for controlled and selective transformations at other positions of the molecule. The ideal protecting group should be introduced in high yield, remain stable throughout subsequent reaction steps, and be cleaved under conditions that do not compromise the integrity of the target molecule.[2]

Comparative Analysis of Aniline Protecting Groups

The choice of a protecting group is dictated by its stability under various reaction conditions and the orthogonality of its cleavage conditions relative to other functional groups present in the molecule. The following table provides a comparative overview of the tert-Butoxycarbonyl (Boc) group (as present in this compound) and other common aniline protecting groups.

Protecting GroupStructureIntroduction ReagentProtection ConditionsDeprotection ConditionsStability ProfileKey Advantages & Considerations
tert-Butoxycarbonyl (Boc) Boc-NHRDi-tert-butyl dicarbonate ((Boc)₂O)Basic conditions (e.g., NaHCO₃, Et₃N, DMAP) in solvents like THF, Dioxane, or Acetonitrile.[3]Strong acids (e.g., TFA, HCl).[3]Stable to base and hydrogenolysis. Labile to strong acids.High yielding protection, volatile byproducts upon deprotection. The tert-butyl cation generated during deprotection can lead to side reactions with nucleophilic residues, requiring scavengers.[4]
Carboxybenzyl (Cbz) Cbz-NHRBenzyl chloroformate (Cbz-Cl)Basic conditions (e.g., Na₂CO₃, NaHCO₃) in aqueous/organic mixtures.[5]Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr in AcOH).[5][6]Stable to acidic and basic conditions (mild). Labile to hydrogenolysis.Orthogonal to Boc and Fmoc. Hydrogenolysis is a very mild deprotection method. Requires specialized equipment for hydrogenation.[5]
9-Fluorenylmethoxycarbonyl (Fmoc) Fmoc-NHR9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Basic conditions (e.g., NaHCO₃, Na₂CO₃) in aqueous/organic mixtures.[7]Basic conditions (e.g., 20% piperidine in DMF).[8]Stable to acid and hydrogenolysis. Labile to bases.Very mild, basic deprotection conditions. The fluorenyl group allows for UV monitoring of reaction progress. Quasi-orthogonal to Cbz as it can be cleaved under some hydrogenolysis conditions.[8][9]
Acetyl (Ac) Ac-NHRAcetic anhydride or Acetyl chlorideBasic conditions (e.g., pyridine) or acidic conditions.Strong acidic or basic hydrolysis (e.g., refluxing HCl or NaOH).Very stable to a wide range of conditions.Inexpensive and simple to introduce. Harsh deprotection conditions may not be suitable for complex molecules with sensitive functional groups.

Experimental Workflows and Methodologies

The following sections provide detailed, step-by-step protocols for the protection and deprotection of anilines using the discussed protecting groups. These are generalized procedures and may require optimization for specific substrates.

Workflow for Aniline Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Aniline Aniline (or substituted aniline) Reaction1 Protection Reaction Aniline->Reaction1 Reagent Protecting Group Reagent ((Boc)₂O, Cbz-Cl, Fmoc-Cl, Ac₂O) Reagent->Reaction1 Base Base (e.g., NaHCO₃, Pyridine) Base->Reaction1 ProtectedAniline Protected Aniline ProtectedAniline2 Protected Aniline Reaction1->ProtectedAniline Reaction2 Deprotection Reaction ProtectedAniline2->Reaction2 DeprotectionReagent Deprotection Reagent (Acid, H₂/Pd-C, Base) DeprotectionReagent->Reaction2 DeprotectedAniline Deprotected Aniline Reaction2->DeprotectedAniline

Caption: General workflow for aniline protection and deprotection.

Protocol 1: Boc Protection of an Aniline

This protocol describes the protection of an aniline using di-tert-butyl dicarbonate.

  • Dissolution: Dissolve the aniline (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

  • Addition of Base and (Boc)₂O: Add an aqueous solution of sodium bicarbonate (2.0 equivalents) followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 equivalents) dissolved in the same organic solvent.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group under acidic conditions.

  • Dissolution: Dissolve the Boc-protected aniline (1.0 equivalent) in dichloromethane (DCM).

  • Addition of Acid: Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in an appropriate solvent and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate. Further purification can be achieved by chromatography or recrystallization.

Protocol 3: Cbz Protection of an Aniline

This protocol details the protection of an aniline using benzyl chloroformate.

  • Dissolution: Dissolve the aniline (1.0 equivalent) in a mixture of an organic solvent (e.g., THF or 1,4-dioxane) and water.

  • Addition of Base and Cbz-Cl: Cool the solution to 0 °C and add sodium carbonate (2.0 equivalents). Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Extract the reaction mixture with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.[5]

Protocol 4: Cbz Deprotection (Hydrogenolysis)

This protocol describes the cleavage of the Cbz group via catalytic hydrogenolysis.

  • Dissolution: Dissolve the Cbz-protected aniline (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected aniline.[5]

Protocol 5: Fmoc Protection of an Aniline

This protocol outlines the protection of an aniline using Fmoc-Cl.

  • Dissolution: Dissolve the aniline (1.0 equivalent) in a mixture of 1,4-dioxane and an aqueous solution of sodium carbonate (10%).

  • Addition of Fmoc-Cl: Cool the solution to 0 °C and add a solution of 9-fluorenylmethoxycarbonyl chloride (1.05 equivalents) in dioxane dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into cold water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[7]

Protocol 6: Fmoc Deprotection

This protocol details the removal of the Fmoc group under basic conditions.

  • Dissolution: Dissolve the Fmoc-protected aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Base: Add piperidine to a final concentration of 20% (v/v).

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Work-up: Remove the DMF and piperidine under high vacuum.

  • Purification: Dissolve the residue in a suitable solvent and purify by column chromatography to isolate the deprotected aniline.[8]

Protocol 7: Acetyl Protection of an Aniline

This protocol describes the acetylation of an aniline.

  • Dissolution: Dissolve the aniline (1.0 equivalent) in a suitable solvent such as dichloromethane or in a mixture of water and HCl.

  • Addition of Acetylating Agent: Add acetic anhydride (1.1 equivalents) and a base like pyridine, or if in acidic water, add sodium acetate.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol/water.

Protocol 8: Acetyl Deprotection

This protocol outlines the hydrolysis of an acetamide.

  • Reaction Mixture: Suspend the N-acetyl aniline (1.0 equivalent) in an aqueous solution of hydrochloric acid (e.g., 6 M HCl).

  • Reaction: Heat the mixture to reflux for 1-4 hours.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the aniline.

  • Purification: Extract the aniline with an organic solvent, dry the organic layer, and concentrate. The product can be purified by distillation or recrystallization.

Orthogonal Protection Strategies

In the synthesis of complex molecules with multiple amine functionalities, an orthogonal protection strategy is essential. This involves using protecting groups that can be removed under different, non-interfering conditions.[2] For instance, a molecule bearing both a Boc-protected and a Cbz-protected amine can be selectively deprotected at either site. The Boc group can be removed with acid while the Cbz group remains intact, and subsequently, the Cbz group can be removed by hydrogenolysis without affecting other functional groups.

Caption: Orthogonal deprotection of Boc and Cbz groups.

Conclusion

The selection of an appropriate aniline protecting group is a strategic decision that profoundly impacts the efficiency and outcome of a synthetic campaign. This compound, with its Boc-protected amine, offers a robust and widely applicable option, particularly when acidic deprotection is compatible with the overall synthetic scheme. For syntheses requiring orthogonal strategies, Cbz and Fmoc provide excellent alternatives, with their distinct deprotection conditions of hydrogenolysis and base-treatment, respectively. The acetyl group, while simple and economical, is generally reserved for more robust substrates due to its harsh deprotection requirements.

By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise more efficient and successful synthetic routes for the construction of complex molecules bearing the critical aniline pharmacophore.

References

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Total Synthesis. Accessed January 7, 2026.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. Accessed January 7, 2026.
  • Synthesis of 2-amino-5-fluoropyridine - ResearchG
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. Accessed January 7, 2026.
  • A Comparative Guide to Amine Protection Strategies: Boc, Cbz, and Fmoc - Benchchem. Accessed January 7, 2026.
  • EXPERIMENTAL PROCEDURES - Beilstein Journals. Accessed January 7, 2026.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. Accessed January 7, 2026.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - NIH. Accessed January 7, 2026.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Accessed January 7, 2026.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Accessed January 7, 2026.

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comparative analysis of tert-Butyl (2-amino-5-fluorophenyl)carbamate synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (2-amino-5-fluorophenyl)carbamate is a key building block in medicinal chemistry and drug development. Its structure, featuring a fluorinated phenylenediamine scaffold partially protected with a tert-butyloxycarbonyl (Boc) group, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The strategic placement of the amino and Boc-protected amino groups allows for selective functionalization, enabling the construction of complex molecular architectures.

This guide provides a comparative analysis of two primary synthetic routes to this compound, starting from readily available precursors: 4-fluoro-2-nitroaniline and 4-fluoro-1,2-phenylenediamine. We will delve into detailed experimental protocols, explore the underlying chemical principles, and present a comparative analysis of these routes to assist researchers in making informed decisions for their synthetic endeavors.

Route 1: Reduction of 4-Fluoro-2-nitroaniline followed by Selective Boc Protection

This two-step approach first involves the reduction of the nitro group of 4-fluoro-2-nitroaniline to yield 4-fluoro-1,2-phenylenediamine, which is then selectively protected with a Boc group.

Reaction Scheme

Route 1 4-Fluoro-2-nitroaniline 4-Fluoro-2-nitroaniline 4-Fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine 4-Fluoro-2-nitroaniline->4-Fluoro-1,2-phenylenediamine Reduction (e.g., H2, Pd/C or Fe/NH4Cl) This compound This compound 4-Fluoro-1,2-phenylenediamine->this compound Selective Boc Protection (Boc)2O, Solvent

Caption: Synthesis of this compound from 4-Fluoro-2-nitroaniline.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine from 4-Fluoro-2-nitroaniline

  • Method A: Catalytic Hydrogenation

    • To a solution of 4-fluoro-2-nitroaniline (1.0 eq) in ethanol or ethyl acetate, add 10% Palladium on carbon (Pd/C) (5-10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm, balloon).

    • Stir the reaction mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 4-fluoro-1,2-phenylenediamine, which can often be used in the next step without further purification.

  • Method B: Metal-Mediated Reduction [1]

    • In a round-bottom flask, suspend 4-fluoro-2-nitroaniline (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

    • Add a catalytic amount of ammonium chloride (NH₄Cl) or acetic acid.

    • Heat the mixture to reflux (approximately 80-90 °C) and stir for 1-3 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter through Celite.

    • Concentrate the filtrate and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford 4-fluoro-1,2-phenylenediamine.

Step 2: Selective Mono-Boc Protection of 4-Fluoro-1,2-phenylenediamine [2][3]

  • Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) in the same solvent. The slow addition is crucial to minimize the formation of the di-protected byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to isolate this compound.

Mechanistic Insights

The reduction of the nitro group can proceed through different pathways depending on the chosen method. Catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitro group. Metal-mediated reductions, such as with iron, involve single electron transfers from the metal to the nitro group, followed by protonation.

The selectivity in the mono-Boc protection of the diamine arises from the deactivation of the second amino group after the first one has been acylated. The electron-withdrawing nature of the newly formed carbamate reduces the nucleophilicity of the remaining amino group, thus disfavoring a second acylation.

Route 2: Selective Mono-Boc Protection of 4-Fluoro-1,2-phenylenediamine

This route is more direct, starting from the commercially available 4-fluoro-1,2-phenylenediamine. The key challenge in this approach is achieving high selectivity for the mono-protected product over the di-protected byproduct.

Reaction Scheme

Route 2 4-Fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine This compound This compound 4-Fluoro-1,2-phenylenediamine->this compound Selective Mono-Boc Protection (Boc)2O, Solvent, Additive (optional)

Caption: Direct synthesis of this compound from 4-Fluoro-1,2-phenylenediamine.

Experimental Protocol[2][4]
  • Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., DCM, THF, or acetonitrile).

  • To enhance selectivity, various strategies can be employed:

    • Slow Addition at Low Temperature: Cool the solution to 0 °C or below and add a solution of (Boc)₂O (0.9-1.0 eq) dropwise over an extended period.

    • Use of an Acid Additive: Add one equivalent of a mild acid (e.g., HCl in dioxane or trimethylsilyl chloride) to the diamine solution before the addition of (Boc)₂O.[2] This protonates one of the amino groups, rendering it non-nucleophilic and thereby favoring mono-protection.

  • Stir the reaction mixture at low temperature for a few hours and then allow it to warm to room temperature overnight.

  • Monitor the reaction progress by TLC for the disappearance of the starting material and the formation of the mono-Boc product.

  • Work-up the reaction by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) if an acid additive was used, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Mechanistic Insights

The key to selectivity in this route is to differentiate the two amino groups. The two primary amino groups in 4-fluoro-1,2-phenylenediamine have similar basicity and nucleophilicity. By controlling the stoichiometry of the Boc-anhydride and the reaction conditions (low temperature, slow addition), the statistical probability of di-protection can be reduced.

The use of an acid additive provides a more robust method for achieving selectivity. The mono-protonated diamine salt is significantly less nucleophilic, allowing the remaining free amino group to react selectively with the Boc-anhydride.

Comparative Analysis

ParameterRoute 1 (from 4-Fluoro-2-nitroaniline)Route 2 (from 4-Fluoro-1,2-phenylenediamine)
Starting Material Availability 4-Fluoro-2-nitroaniline is a readily available and relatively inexpensive starting material.[4][5]4-Fluoro-1,2-phenylenediamine is also commercially available, but can be more expensive than the corresponding nitroaniline.[6]
Number of Steps Two synthetic steps.One synthetic step.
Overall Yield The overall yield is dependent on the efficiency of both the reduction and the Boc protection steps. Typically, yields for each step are in the range of 80-95%, leading to a good overall yield.The yield of the mono-protected product is highly dependent on the selectivity of the reaction. With optimized conditions, yields can be good (70-90%), but di-protection can be a significant side reaction, lowering the isolated yield of the desired product.[3]
Process Control & Scalability The two steps are distinct and can be individually optimized and monitored. The reduction step can sometimes be challenging to scale up, especially catalytic hydrogenation which may require specialized equipment. Metal-mediated reductions are often more amenable to scale-up.This is a single-step process which is advantageous for scalability. However, achieving high selectivity on a large scale can be challenging and may require careful control of reaction parameters.
Purification Purification is required after the Boc protection step. The intermediate diamine may sometimes be used directly.Purification by column chromatography is almost always necessary to separate the desired mono-protected product from the di-protected byproduct and unreacted starting material.
Atom Economy The reduction step often has lower atom economy due to the use of stoichiometric reducing agents (in the case of metal-mediated reduction) or the generation of byproducts.This route has a higher theoretical atom economy as it is an addition reaction.
Safety Considerations Catalytic hydrogenation with Pd/C and hydrogen gas requires careful handling due to the flammability of hydrogen and the pyrophoric nature of the catalyst. Nitroaromatic compounds can be energetic.Di-tert-butyl dicarbonate can be an irritant. The use of acid additives requires appropriate handling.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 , starting from 4-fluoro-2-nitroaniline, is a reliable two-step process that often provides good overall yields. The separation of the two distinct chemical transformations allows for easier optimization and troubleshooting. This route may be preferable when high purity of the final product is critical and the cost of the starting material is a significant factor.

Route 2 , the direct mono-Boc protection of 4-fluoro-1,2-phenylenediamine, is a more convergent and atom-economical approach. However, achieving high selectivity for the desired mono-protected product can be challenging and often requires careful optimization of reaction conditions to minimize the formation of the di-Boc byproduct. This route might be favored for its simplicity and shorter reaction sequence, particularly if a robust and scalable selective protection protocol is established.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity specifications, cost considerations, and the available laboratory infrastructure.

References

  • Ansari, M. A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(5), 1014-1025. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]

  • Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. [Link]

  • Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Yang, J. W., et al. (2007). tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate. Organic Syntheses, 84, 101. [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]

  • ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Chemical Synthesis. [Link]

  • The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. Chemical Synthesis. [Link]

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A Comparative Guide to the Characterization of tert-Butyl (2-amino-5-fluorophenyl)carbamate and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of N-Boc-Protected Phenylenediamines

In the landscape of modern drug discovery and organic synthesis, N-Boc protected 1,2-phenylenediamines are invaluable building blocks. Their unique arrangement of a nucleophilic amino group and a protected, less reactive carbamate allows for selective, stepwise functionalization, making them crucial intermediates in the synthesis of benzodiazepines, quinoxalines, and other heterocyclic scaffolds of medicinal importance. The title compound, tert-Butyl (2-amino-5-fluorophenyl)carbamate, and its analogs with varying halogen substituents (Cl, Br) at the 5-position, offer medicinal chemists a tunable platform to modulate physicochemical properties like lipophilicity and metabolic stability.

This guide provides a comprehensive comparison of the essential characterization data for this compound and its chloro- and bromo-analogs. By presenting this data side-by-side and explaining the underlying principles of the analytical techniques, we aim to equip researchers with the necessary information to confidently identify, purify, and utilize these critical reagents in their synthetic workflows. The experimental protocols detailed herein are grounded in established laboratory practices, ensuring reliability and reproducibility.

Comparative Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application. The introduction of different halogens on the phenyl ring subtly alters these characteristics. The data presented below, compiled from reputable chemical suppliers and databases, highlights these differences.

Physicochemical Properties

The following table summarizes the core physicochemical properties of the parent fluoro compound and its analogs. The increasing atomic mass of the halogen substituent directly correlates with an increase in the overall molecular weight.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₁₅FN₂O₂226.25362670-07-3[1]
tert-Butyl (2-amino-5-chlorophenyl)carbamateC₁₁H₁₅ClN₂O₂242.70 (calculated)[2]954238-88-1[3]
tert-Butyl (2-amino-5-bromophenyl)carbamateC₁₁H₁₅BrN₂O₂287.151609929-63-6[4]
Spectroscopic Characterization: A Comparative Analysis

Spectroscopic analysis provides an unambiguous fingerprint for a molecule. While complete spectral data for all compounds are not always published in a single source, we can infer and compare the expected signals based on data from closely related structures, such as the non-halogenated parent compound, tert-butyl (2-aminophenyl)carbamate.[5]

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is indispensable for confirming the presence of key structural motifs. For this class of compounds, we anticipate four distinct regions in the spectrum:

  • tert-Butyl Protons: A sharp, integrating to 9 protons, typically appears as a singlet around 1.5 ppm.

  • Amine (NH₂) Protons: A broad singlet, whose chemical shift is highly dependent on solvent and concentration, usually found between 3.5 and 5.0 ppm.

  • Carbamate (NH) Proton: A broad singlet, often appearing further downfield than the amine protons, typically between 6.0 and 8.0 ppm.

  • Aromatic Protons: The protons on the phenyl ring will appear between 6.5 and 7.5 ppm. Their splitting patterns and chemical shifts are influenced by the electronic effects of the three substituents (-NH₂, -NHBoc, and -X).

Comparative ¹H NMR Data (Predicted and from Analogs)

Compound / Analog tert-Butyl (s, 9H) Aromatic Protons (m) NH₂ (br s, 2H) NH (br s, 1H) Solvent Reference
tert-Butyl (2-aminophenyl)carbamate 1.51 ppm 6.80-7.25 ppm 3.72 ppm 6.22 ppm CDCl₃ [5]
tert-Butyl (3-chlorophenyl)carbamate 1.50 ppm 6.96-7.51 ppm - 6.77 ppm CDCl₃ [6]

| Expected for 5-Halo Analogs | ~1.5 ppm | ~6.7-7.3 ppm | ~3.7-4.0 ppm | ~6.2-6.5 ppm | CDCl₃ | Inference |

Causality: The electron-withdrawing nature of the halogens (F, Cl, Br) is expected to deshield the aromatic protons, potentially shifting them slightly downfield compared to the non-halogenated analog. The overall pattern, however, should remain a complex multiplet due to the various coupling constants.

Carbon NMR provides complementary information, confirming the carbon skeleton of the molecule. Key expected signals include:

  • tert-Butyl Carbons: Two signals, one for the quaternary carbon (~80 ppm) and one for the three methyl carbons (~28 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm). The carbons directly attached to the electronegative nitrogen, oxygen, and halogen atoms will have distinct chemical shifts.

  • Carbonyl Carbon: The carbamate C=O signal appears around 153-155 ppm.

Comparative ¹³C NMR Data (from Analogs)

Compound / Analog C(CH₃)₃ C(CH₃)₃ Aromatic Carbons C=O Solvent Reference
tert-Butyl (2-aminophenyl)carbamate 80.67 ppm 28.34 ppm 117.98, 120.13, 124.79, 125.09, 126.20, 139.18 ppm 153.94 ppm CDCl₃ [5]

| tert-Butyl (3-chlorophenyl)carbamate | 81.02 ppm | 28.29 ppm | 116.40, 118.52, 123.02, 129.90, 134.74, 139.57 ppm | 152.42 ppm | CDCl₃ |[6] |

Causality: The chemical shifts of the aromatic carbons are particularly sensitive to the substituent. The carbon atom bonded to the halogen (C-X) will have a characteristic shift influenced by the halogen's electronegativity and size.

IR spectroscopy is excellent for identifying key functional groups. The spectra of these compounds will be dominated by vibrations from the amine and carbamate moieties.

Key IR Absorption Bands (cm⁻¹)

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Reference Analogs
Amine & Carbamate N-H Symmetric/Asymmetric Stretch 3200 - 3500 (often two distinct bands) [6][7]
Aliphatic C-H Stretch (from tert-butyl) 2950 - 3000 [6]
Carbonyl C=O Stretch (from carbamate) 1680 - 1710 [6][7]
Aromatic C=C Stretch 1500 - 1620 [6]
C-N Stretch Stretch 1200 - 1300 [8]

| C-O Stretch | Stretch (from carbamate) | 1150 - 1250 |[6] |

Causality: The exact position of the N-H and C=O stretching frequencies can be affected by hydrogen bonding, which may vary with the physical state (solid vs. solution) of the sample. The presence of two N-H stretching bands (one for the -NH₂ and one for the -NHBoc) is a key diagnostic feature.

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data (ESI+)

Compound Name Molecular Formula Calculated [M+H]⁺ (m/z) Key Fragment Ion
This compound C₁₁H₁₅FN₂O₂ 227.1190 [M+H - 56]⁺ or [M+H - 100]⁺
tert-Butyl (2-amino-5-chlorophenyl)carbamate C₁₁H₁₅³⁵ClN₂O₂ 243.0898 [M+H - 56]⁺ or [M+H - 100]⁺

| tert-Butyl (2-amino-5-bromophenyl)carbamate | C₁₁H₁₅⁷⁹BrN₂O₂ | 287.0393 | [M+H - 56]⁺ or [M+H - 100]⁺ |

Causality: A characteristic fragmentation pattern for N-Boc protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the protonated molecular ion. For the chloro and bromo analogs, the presence of characteristic isotopic patterns for Cl (~3:1 ratio for ³⁵Cl/³⁷Cl) and Br (~1:1 ratio for ⁷⁹Br/⁸¹Br) provides definitive confirmation of their presence.

Diagrams: Workflows and Structural Analysis

Visual aids are crucial for understanding complex scientific information. The following diagrams, generated using Graphviz, illustrate the general workflow for characterizing these compounds and highlight the key structural features relevant to spectroscopic analysis.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., 4-Fluoro-1,2-phenylenediamine) reaction N-Boc Protection (Boc₂O, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ms Mass Spectrometry (ESI-MS) purification->ms Pure Compound ir IR Spectroscopy (FTIR-ATR) purification->ir Pure Compound mp Melting Point Analysis purification->mp Pure Compound

Caption: General workflow from synthesis to characterization.

Caption: Correlation of structural features with spectral data.

Authoritative Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is paramount. The following sections provide detailed, step-by-step methodologies for the characterization techniques discussed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides the most detailed structural information, confirming connectivity and stereochemistry. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve these moderately polar compounds and its clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Dissolution: Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution.

  • Instrument Setup: Insert the sample into the NMR spectrometer (a 400 MHz or 500 MHz instrument is recommended for good resolution).[6]

  • Acquisition:

    • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[6]

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: This technique is rapid and requires minimal sample, making it ideal for confirming the presence of key functional groups. Attenuated Total Reflectance (ATR) is a modern, convenient method that avoids the need for preparing KBr pellets.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol or ethanol, followed by a dry tissue.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.[6]

  • Data Analysis: The resulting spectrum should be automatically ratioed against the background scan. Identify the key vibrational bands corresponding to the N-H, C=O, and other functional groups.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Rationale: HRMS provides an exact mass measurement, allowing for the unambiguous determination of the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for these polarizable molecules, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard appropriate for the desired mass range and in positive ion mode.

  • Method Setup: Set up the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization. The instrument should be set to acquire data in positive ion mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., 100-500 m/z).

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum, averaging the signal over a short period (e.g., 1 minute) to obtain a high-quality spectrum.

  • Data Analysis: Determine the exact mass of the most intense peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula to confirm the identity of the compound.

References

  • EvitaChem. tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate.
  • PubChem. Tert-butyl n-(2-amino-5-bromophenyl)carbamate. Available at: [Link]

  • Supporting Information, Journal of Organic Chemistry (or similar, specific source not cited in snippet). Data for tert-butyl (2-aminophenyl)carbamate.
  • Chemsrc. tert-Butyl (2-((2-amino-5-fluorophenyl)amino)ethyl)carbamate. Available at: [Link]

  • ResearchGate. Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound. Available at: [Link]

  • GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • PubChem. tert-butyl N-amino-N-(2-chlorophenyl)carbamate. Available at: [Link]

  • ResearchGate. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available at: [Link]

Sources

A Comparative Guide to Analytical Methods for Purity Assessment of tert-Butyl (2-amino-5-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, and this quality is fundamentally rooted in the purity of its starting materials and intermediates.[1] Tert-Butyl (2-amino-5-fluorophenyl)carbamate is a key building block used in the synthesis of various pharmaceutical compounds, including kinase inhibitors for oncology research.[2] As such, its purity profile directly influences the impurity profile of the final drug substance, impacting its safety, efficacy, and stability.[3]

The control of impurities is a critical issue for healthcare manufacturing, with regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), establishing stringent guidelines.[4] Specifically, ICH Q3A for new drug substances and ICH Q11 for the development and manufacture of drug substances mandate a thorough understanding and control of impurities.[3][5][6] This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in establishing a robust quality control strategy.

Understanding Potential Impurities

A robust analytical strategy begins with understanding the potential impurities that may arise during the synthesis, purification, and storage of the intermediate.[6] For this compound, these can be broadly categorized:

  • Organic Impurities: These include starting materials, by-products from incomplete reactions or side reactions, intermediates, and degradation products.[7] Examples could include the unreacted starting diamine, isomers, or products of Boc-group cleavage.

  • Inorganic Impurities: These can originate from reagents, catalysts, or salts used in the manufacturing process.[8]

  • Residual Solvents: Volatile organic chemicals used during synthesis or purification that may remain in the final product are also considered impurities and are governed by ICH Q3C guidelines.[5][7]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is driven by the specific information required, from routine purity checks to the identification of unknown trace components. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy form the cornerstone of purity assessment for pharmaceutical intermediates.[1]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between a stationary and mobile phase.[9]Separation of volatile compounds based on boiling point and partitioning between a stationary phase and a gaseous mobile phase.[1]Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[10][11]
Typical Analytes Main component (potency), non-volatile organic impurities, related substances, degradation products.[12]Volatile organic compounds, residual solvents, volatile impurities.[1]Main component (absolute purity), structural confirmation, identification of impurities with NMR-active nuclei.
Common Detector UV/Vis, Photodiode Array (PDA), Charged Aerosol Detector (CAD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).NMR Probe (observing ¹H, ¹³C, ¹⁹F, etc.).
Detection Limit High sensitivity, typically ~0.01% to 0.1% depending on the detector and analyte.[12]Very high sensitivity for volatile compounds, often in the ppm range.Lower sensitivity than chromatography, typically requires >0.1% for detection of impurities.[13]
Quantification Relative quantification against a reference standard (Area %); external standard method for potency.Relative or absolute quantification using internal or external standards.Primary method for absolute quantification without needing an identical reference standard for the analyte.[10]
Advantages Versatile for a wide range of non-volatile and thermally labile compounds; high resolution and sensitivity.[9]Unmatched for analyzing volatile compounds and residual solvents.[1]Non-destructive; provides structural information; absolute purity determination; orthogonal to chromatographic methods.[10]
Limitations Not suitable for volatile compounds; requires a reference standard for accurate potency.Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes.Lower sensitivity; potential for signal overlap which can complicate analysis.[10]

Workflow for Comprehensive Purity Assessment

A multi-faceted approach is essential for a complete and reliable purity assessment. Different techniques provide orthogonal (i.e., fundamentally different) information, which together builds a comprehensive quality profile.

Purity_Assessment_Workflow cluster_0 Sample Analysis cluster_1 Data Evaluation & Reporting Sample This compound Sample HPLC HPLC-UV/PDA Analysis (Primary Method) Sample->HPLC GC Headspace GC-FID/MS (Volatiles) Sample->GC NMR ¹H and ¹⁹F NMR Analysis (Identity & Structure) Sample->NMR Potency Purity/Potency Assay (e.g., >99.0%) HPLC->Potency RelatedSubs Related Substances (e.g., single impurity <0.1%) HPLC->RelatedSubs ResidualSolv Residual Solvents (ICH Q3C Limits) GC->ResidualSolv Identity Structural Confirmation (Identity Match) NMR->Identity CoA Certificate of Analysis (CoA) Potency->CoA RelatedSubs->CoA ResidualSolv->CoA Identity->CoA

Caption: Workflow for the comprehensive purity assessment of a pharmaceutical intermediate.

Detailed Experimental Protocols

The following protocols are provided as robust starting points and may require optimization for specific instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

This method is the cornerstone for determining the purity (as a percentage of the main peak area) and quantifying non-volatile impurities.

Causality Behind Choices:

  • Column: A C18 reversed-phase column is selected due to its versatility and effectiveness in separating moderately polar organic molecules like the target compound.

  • Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of compounds with a range of polarities. The addition of a small amount of an acid like trifluoroacetic acid (TFA) improves peak shape for amine-containing compounds by minimizing tailing.

  • Detector: A Photodiode Array (PDA) detector is chosen to monitor multiple wavelengths simultaneously, which helps in identifying co-eluting peaks and assessing peak purity.

Protocol:

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: PDA detector, monitoring at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • System Suitability Test (SST) - A Self-Validating System:

    • Before sample analysis, perform five replicate injections of the sample solution.

    • The system is deemed suitable for use if the following criteria are met:

      • Relative Standard Deviation (RSD) of the main peak area: ≤ 2.0%.

      • Tailing Factor (T): 0.8 – 1.5.

      • Theoretical Plates (N): ≥ 2000.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method. Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A).[5]

Headspace Gas Chromatography (GC) for Residual Solvents

This method is designed to detect and quantify volatile impurities, particularly residual solvents from the manufacturing process.

Causality Behind Choices:

  • Technique: Headspace sampling is used to introduce only the volatile components into the GC system, preventing contamination of the instrument with the non-volatile main compound and extending column life.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. Coupling with a Mass Spectrometer (MS) can be used for definitive identification of unknown volatile impurities.

Protocol:

  • Instrumentation: Headspace sampler coupled to a GC with an FID or MS detector.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~2.0 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

    • Pressurization Time: 0.5 min.

    • Loop Fill Time: 0.5 min.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Crimp the vial securely.

  • Analysis: Quantify solvents by comparing peak areas to those of a certified reference standard solution of known solvent concentrations prepared in the same diluent.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

qNMR serves as a primary, non-destructive method to determine the absolute purity of the compound, providing an excellent orthogonal validation for HPLC results.[10]

Causality Behind Choices:

  • Principle: qNMR relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal. By comparing the integral of a specific, well-resolved proton signal from the analyte to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.[11]

  • Internal Standard: A standard like maleic acid or dimethyl sulfone is chosen because it has sharp, simple signals that do not overlap with the analyte's signals, is stable, and is not volatile.

Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Internal Standard: Certified Maleic Acid.

    • Pulse Program: Standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and standard signals (typically 30-60 seconds) to ensure full signal recovery.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio >250:1 for the signals of interest.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve both in a precise volume of DMSO-d₆ (e.g., 1.0 mL).

  • Analysis:

    • Acquire the ¹H NMR spectrum.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the tert-butyl protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the standard qNMR formula, accounting for the molar masses, masses, number of protons for each integrated signal, and the certified purity of the internal standard.

Logical Framework for Method Selection

The choice of method depends on the analytical goal. The following decision tree illustrates the logical process for investigating an impurity.

Method_Selection start Goal: Characterize Impurity q_volatile Is the impurity expected to be volatile? start->q_volatile q_id Is the impurity structure known? q_volatile->q_id No gc Use Headspace GC-MS for identification and quantification. q_volatile->gc Yes q_quant Is absolute quantification needed? q_id->q_quant Yes lcms Use LC-MS to obtain molecular weight and fragmentation data for structural elucidation. q_id->lcms No hplc Use HPLC-UV for routine quantification against a reference. q_quant->hplc No (Relative) qnmr Use qNMR for orthogonal confirmation of purity. q_quant->qnmr Yes (Absolute)

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Ensuring the purity of this compound is not merely a quality control checkpoint; it is a foundational requirement for the development of safe and effective pharmaceuticals. A comprehensive analytical strategy that leverages the strengths of multiple orthogonal techniques is essential. HPLC provides the workhorse capability for routine purity and impurity profiling, GC is indispensable for controlling volatile and solvent-based impurities, and qNMR offers a primary method for absolute purity determination and structural verification. By integrating these methods within a framework guided by scientific principles and regulatory standards like those from the ICH, researchers and drug developers can ensure the quality of their intermediates and, ultimately, the safety and efficacy of the final drug product.[1][3]

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. - IJCRT.org.
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investig
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - EMA.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
  • Tert-butyl(2-amino-6-fluorophenyl)
  • Quantitative purity determination with NMR : r/NMRspectroscopy - Reddit.
  • The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.

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A Definitive Guide to the Structural Elucidation of tert-Butyl (2-amino-5-fluorophenyl)carbamate Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities and key intermediates is paramount. Tert-Butyl (2-amino-5-fluorophenyl)carbamate is a vital building block in the synthesis of various pharmacologically active molecules. Its precise isomeric structure dictates its reactivity and suitability for subsequent synthetic steps. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview, its utility is often limited by signal overlap and the inability to definitively establish connectivity, particularly in complex aromatic systems.

This guide provides an in-depth, technical comparison of 2D NMR techniques for the complete and unequivocal structural assignment of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—forms a self-validating system for structural elucidation. This approach ensures the highest degree of scientific integrity, providing researchers and drug development professionals with a reliable framework for their own analytical challenges.

The Analytical Challenge: Beyond 1D NMR

The proposed structure of this compound presents a classic analytical problem: confirming the substitution pattern on a benzene ring.

Proposed Structure:

Figure 1: Proposed structure of this compound.

A preliminary analysis using 1D NMR would yield predictable, yet incomplete, information:

  • ¹H NMR: One would expect a large singlet for the nine equivalent tert-butyl protons, broad signals for the two amine (-NH₂) and one carbamate (-NH) protons, and three distinct signals in the aromatic region (approx. 6.0-8.0 ppm). The splitting of these aromatic protons would be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

  • ¹³C NMR: Signals for the tert-butyl group, the carbamate carbonyl, and six distinct aromatic carbons are expected. The carbon directly bonded to fluorine (C5) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), while other ring carbons will exhibit smaller, longer-range couplings.

However, 1D NMR alone cannot definitively prove the connectivity. For example, it cannot unequivocally distinguish between the target compound and its isomers, such as tert-Butyl (4-amino-2-fluorophenyl)carbamate. To solve this, we turn to the power of 2D correlation spectroscopy.

The 2D NMR Solution: A Multi-faceted Approach

2D NMR experiments provide a more detailed view of molecular structure by correlating nuclear spins through chemical bonds or space.[1][2] For this analysis, a strategic combination of three experiments is employed:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][4][5][6] It is the primary tool for mapping out contiguous proton spin systems, such as the protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[7][8][9][10] It provides an unambiguous link between a proton and the carbon it is bonded to, effectively "painting" the proton map onto the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together a molecule's complete structure. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[11][12][13][14] Crucially, these correlations can be observed to quaternary (non-protonated) carbons, allowing the connection of different molecular fragments.

Experimental Workflow and Protocols

A logical and systematic workflow is essential for efficient and accurate data acquisition and analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation cluster_confirm Confirmation Prep Dissolve ~15-20 mg of sample in ~0.6 mL of CDCl3 or DMSO-d6 OneD 1D NMR (¹H, ¹³C, DEPT-135) Prep->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Initial Assessment Assign Assign Spin Systems (COSY) TwoD->Assign Link Link ¹H to ¹³C (HSQC) Assign->Link Connect Connect Fragments (HMBC) Link->Connect Confirm Final Structure Confirmation Connect->Confirm

Diagram 1: Systematic workflow for 2D NMR-based structural elucidation.

Detailed Experimental Protocol
  • Sample Preparation: Dissolve 15-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved and free of particulate matter.

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity. Tune and match the probe for both ¹H and ¹³C frequencies.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and signal distribution.

    • Acquire a proton-decoupled ¹³C NMR spectrum and a DEPT-135 spectrum to identify CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition:

    • COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

    • HSQC: Run a sensitivity-enhanced, gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3). This common pulse sequence also provides editing, distinguishing CH/CH₃ signals from CH₂ signals.

    • HMBC: Run a gradient-selected HMBC experiment optimized for a long-range coupling constant of 8 Hz, which is a good compromise for detecting both ²JCH and ³JCH correlations.

Data Interpretation: Assembling the Structural Puzzle

Let's walk through the analysis using hypothetical but realistic chemical shift data. The assignments are based on established principles of NMR spectroscopy for substituted benzene rings.[15][16]

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Atom Label¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Carbon Type (DEPT)
1--140.2 (d, J=2.0 Hz)C
2--128.5C
37.25dd115.0 (d, J=7.5 Hz)CH
46.20ddd105.1 (d, J=22.0 Hz)CH
5--155.6 (d, J=235 Hz)C
66.80dd110.3 (d, J=23.5 Hz)CH
7 (NH)8.50s--
8 (C=O)--153.1C
9 (Cq)--79.5C
10 (CH₃)1.45s28.2CH₃
11 (NH₂)4.95br s--

(Note: 'd' denotes doublet, 'dd' doublet of doublets, 'ddd' doublet of doublet of doublets, 's' singlet, 'br s' broad singlet. J values are hypothetical couplings to ¹⁹F.)

Step 1: Define the Aromatic Spin System with COSY

The COSY spectrum reveals which protons are adjacent on the ring.[6][17]

  • A cross-peak will be observed between the proton at 7.25 ppm (H3) and the proton at 6.20 ppm (H4) .

  • A cross-peak will be observed between the proton at 6.20 ppm (H4) and the proton at 6.80 ppm (H6) .

This establishes the H3-H4-H6 connectivity, confirming these protons are on adjacent carbons in that sequence. The absence of a correlation between H3 and H6 confirms they are not adjacent.

Step 2: Link Protons to Carbons with HSQC

The HSQC experiment directly links each proton to the carbon it is attached to.[18]

  • 7.25 ppm (H3) correlates with 115.0 ppm (C3) .

  • 6.20 ppm (H4) correlates with 105.1 ppm (C4) .

  • 6.80 ppm (H6) correlates with 110.3 ppm (C6) .

  • 1.45 ppm (H10) correlates with 28.2 ppm (C10) .

This step definitively assigns the protonated carbons in the molecule.

Step 3: Connect the Fragments with HMBC

HMBC is the key to placing the substituents and confirming the overall molecular framework by identifying 2- and 3-bond correlations.[19]

Diagram 2: Visualization of key HMBC correlations confirming the molecular structure.

Analysis of HMBC Correlations:

  • Confirming the Boc Group: The tert-butyl protons (H10 at 1.45 ppm) show strong correlations to the quaternary tert-butyl carbon (C9 at 79.5 ppm) and, crucially, to the carbamate carbonyl carbon (C8 at 153.1 ppm). This confirms the integrity of the tert-butoxycarbonyl (Boc) protecting group.

  • Placing the Boc Group: The carbamate proton (H7 at 8.50 ppm) shows correlations to the carbonyl (C8 ) and to the aromatic carbon it is attached to (C2 at 128.5 ppm). This definitively places the carbamate group at the C2 position. The correlation to C3 is also expected.

  • Confirming the Aromatic Substitution Pattern: This is the most critical step.

    • The proton at H3 (7.25 ppm) shows long-range correlations to the carbon bearing the fluorine (C5 at 155.6 ppm) and the carbon bearing the amino group (C1 at 140.2 ppm). This places H3 between C1 and C2, and adjacent to C4.

    • The proton at H6 (6.80 ppm) correlates to the carbon with the Boc-NH group (C2 at 128.5 ppm) and to C4 .

    • The combined COSY and HMBC data create an undeniable network of correlations that locks the substituents into the 1-amino, 2-carbamate, 5-fluoro arrangement. Any other isomeric arrangement would result in a different and inconsistent set of HMBC and COSY cross-peaks.

Table 2: Summary of 2D NMR Data and Structural Confirmation

Proton (¹H)COSY CorrelationsHSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
H3 (7.25)H4 (6.20)C3 (115.0)C1 (140.2), C5 (155.6)
H4 (6.20)H3 (7.25), H6 (6.80)C4 (105.1)C2 (128.5), C5 (155.6)
H6 (6.80)H4 (6.20)C6 (110.3)C2 (128.5), C4 (105.1)
H7 (8.50)--C2 (128.5), C8 (153.1)
H10 (1.45)-C10 (28.2)C8 (153.1), C9 (79.5)

Comparison with Alternative Analytical Techniques

While 2D NMR provides a comprehensive solution, it is useful to compare it with other common analytical methods.

TechniqueStrengthsLimitations for this Application
2D NMR Spectroscopy Provides a complete, unambiguous map of atomic connectivity in solution. Distinguishes between all possible isomers.Requires slightly more instrument time and expertise for interpretation than 1D NMR.
X-ray Crystallography Considered the "gold standard" for absolute structure determination in the solid state.Requires a high-quality single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution-state.
Mass Spectrometry (MS) Excellent for confirming molecular weight and elemental composition (with HRMS).Cannot distinguish between structural isomers as they have the same mass. Fragmentation patterns may be similar and non-diagnostic.
Infrared (IR) Spectroscopy Quickly confirms the presence of key functional groups (-NH₂, -NH, C=O, C-F).Provides no information on the connectivity of the molecular skeleton or the substitution pattern on the aromatic ring.[20]

References

  • COSY (COrrelation SpectroscopY) - CEITEC CF NMR. [Link]

  • What Is HSQC NMR? - Chemistry For Everyone. [Link]

  • What Is COSY NMR? - Chemistry For Everyone. [Link]

  • What Is HMBC NMR? - Chemistry For Everyone. [Link]

  • 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy - Oxford Instruments Magnetic Resonance. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science . [Link]

  • COSY - NMR Core Facility - Columbia University. [Link]

  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • HSQC Definition - Fiveable. [Link]

  • Common 2D (COSY, HSQC, HMBC) - SDSU NMR Facility. [Link]

  • HSQC and HMBC | NMR Core Facility - Columbia University. [Link]

  • 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) - CEITEC CF NMR. [Link]

  • 2D HMBC - NMR Wiki. [Link]

  • HMBC - Chemistry LibreTexts. [Link]

  • Interpreting the Spectra of Substituted Benzene Rings - Spectroscopy Online. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum - JEOL. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - Journal of Analytical & Bioanalytical Techniques. [Link]

  • NMR Spectroscopy of Benzene Derivatives - Moodle. [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings - Spectroscopy Online. [Link]

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A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Derived from tert-Butyl (2-amino-5-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of compounds synthesized from the versatile starting material, tert-Butyl (2-amino-5-fluorophenyl)carbamate. With a focus on their application as potent kinase inhibitors in oncology, this document details the in vitro and in vivo evaluation of these molecules, offering a comparative analysis against established alternatives. The protocols and data presented herein are designed to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Introduction: The Strategic Advantage of the Fluorinated Phenylcarbamate Scaffold

The this compound scaffold has emerged as a privileged starting material in medicinal chemistry, particularly in the synthesis of targeted cancer therapeutics. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the protected diamine functionality allows for sequential and controlled chemical modifications. This strategic combination has made it a cornerstone for the development of potent and selective kinase inhibitors, most notably in the context of Epidermal Growth Factor Receptor (EGFR) mutations that drive non-small cell lung cancer (NSCLC).

This guide will focus on the synthesis and biological evaluation of pyrimidine-based derivatives, with a primary case study on Osimertinib (AZD9291), a third-generation EGFR inhibitor. We will also draw comparisons with other relevant kinase inhibitors to provide a broader context for their performance.

In Vitro Evaluation: From Kinase Inhibition to Cellular Potency

The initial assessment of novel compounds invariably begins with a series of in vitro assays to determine their potency, selectivity, and mechanism of action at the molecular and cellular levels.

Biochemical Kinase Assays

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the target kinase. This is typically determined using biochemical assays that measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Table 1: Comparative Inhibitory Activity (IC50) of Pyrimidine-Based EGFR Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
Osimertinib (AZD9291) EGFR (L858R/T790M)<25[1]
EGFR (ex19del)<25[1]
Wild-Type EGFR>500[1]
GNS-1486 EGFR (T790M)Low nM[2]
GNS-1481 EGFR (T790M)Low nM[2]
Compound 9u EGFR91[3]
Compound 4c Wild-Type EGFR>100 (low activity)[4]

Experimental Protocol: EGFR Kinase Assay (Illustrative)

This protocol provides a general framework for determining the IC50 of a test compound against EGFR.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Dilute recombinant human EGFR (wild-type or mutant) to the desired concentration in kinase buffer.

    • Prepare a substrate solution (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • Add the test compound dilutions to a 96-well plate.

    • Add the EGFR enzyme to each well and incubate briefly.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding a solution containing EDTA).

    • Quantify the phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection, radioactivity, or fluorescence).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

dot

cluster_0 Biochemical Kinase Assay Workflow reagent Reagent Preparation (Kinase, Substrate, ATP, Compound) plate Assay Plate Setup (Compound Dilutions) reagent->plate enzyme Add Kinase Enzyme plate->enzyme reaction Initiate Reaction (Add Substrate/ATP) enzyme->reaction incubation Incubation reaction->incubation stop Stop Reaction incubation->stop detection Signal Detection stop->detection analysis Data Analysis (IC50) detection->analysis cluster_1 MTT Cell Viability Assay Workflow seed Seed Cells treat Treat with Compound seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data (IC50) read->analyze

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of EGFR Signaling

Western blotting is used to assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) to confirm the on-target effect of the inhibitor. [5]

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis:

    • Treat cells with the test compound for a specified duration.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [5]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay. [2]

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [2] * Transfer the separated proteins to a PVDF membrane. [6]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). [5] * Incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. [2]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. [5] * Quantify the band intensities to determine the ratio of phosphorylated to total protein.

dot

cluster_2 EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Osimertinib Osimertinib (and other derivatives) Osimertinib->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

In Vivo Evaluation: Assessing Efficacy and Tolerability in Animal Models

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism setting. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are increasingly used as they better recapitulate the heterogeneity of human cancers. [7][8]

Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

Xenograft models using human NSCLC cell lines implanted subcutaneously or orthotopically in immunodeficient mice are standard for evaluating the in vivo efficacy of EGFR inhibitors. [9] Table 2: Comparative In Vivo Efficacy of Osimertinib in NSCLC Xenograft Models

ModelTreatmentDoseTumor Growth InhibitionReference
PC-9 (ex19del) XenograftOsimertinib2.5 mg/kg/daySignificant tumor regression[10]
H1975 (L858R/T790M) XenograftOsimertinib2.5 mg/kg/daySignificant tumor regression[10]
PC-9 Brain Metastases ModelOsimertinibClinically relevant dosesSustained tumor regression[11]

Experimental Protocol: NSCLC Xenograft Model

  • Cell Implantation:

    • Subcutaneously inject a suspension of human NSCLC cells (e.g., NCI-H1975) into the flank of immunodeficient mice (e.g., nude or NOD/SCID). [12]

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound and vehicle control via the appropriate route (e.g., oral gavage) at the specified dose and schedule.

  • Efficacy Assessment:

    • Measure tumor volume at regular intervals.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers via Western blot).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume between groups.

dot

cluster_3 In Vivo Xenograft Study Workflow implant Tumor Cell Implantation growth Tumor Growth Monitoring implant->growth randomize Randomization growth->randomize treat Drug Administration randomize->treat assess Efficacy & Toxicity Assessment treat->assess analyze Data & Tumor Analysis assess->analyze

Caption: General workflow for an in vivo xenograft study.

Comparative Analysis and Future Directions

Compounds derived from this compound, exemplified by Osimertinib, have demonstrated remarkable success in the targeted therapy of NSCLC. The key to their efficacy lies in their high potency against activating and resistance mutations in EGFR, coupled with a favorable selectivity profile that spares wild-type EGFR, thereby reducing dose-limiting toxicities. [13] Future research in this area will likely focus on several key aspects:

  • Overcoming Acquired Resistance: As resistance to third-generation inhibitors emerges, novel derivatives will be designed to target new resistance mutations (e.g., C797S). [14]* Improving CNS Penetration: Brain metastases remain a significant challenge in NSCLC, and compounds with enhanced blood-brain barrier penetration are highly sought after. [11]* Combination Therapies: Exploring the synergistic effects of these compounds with other targeted agents or immunotherapies holds promise for improving patient outcomes.

Conclusion

The strategic use of this compound as a starting material has paved the way for the development of highly effective and selective kinase inhibitors. The comprehensive in vitro and in vivo evaluation pipelines detailed in this guide are essential for identifying and characterizing the next generation of targeted therapies. Through a rigorous and systematic approach to drug discovery and development, researchers can continue to build upon the successes in this field and provide new hope for patients with cancer.

References

  • GNS-1486 and GNS-1481, two novel small molecule EGFR kinase inhibitors that are selective for T790M mutant isoforms of EGFR. [Link]

  • In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. [Link]

  • AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. [Link]

  • Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Cell Viability Assays. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. [Link]

  • Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions. [Link]

  • Western blot analysis of proteins related to the EGFR signal pathway,... [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. [Link]

  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. [Link]

  • Synthesis of new EGFR inhibitors strategy. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

  • EGFR inhibitors synthesis and biological assessment. [Link]

  • Lung Cancer Xenograft. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. [Link]

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. [Link]

  • Establishment of Patient-Derived Xenografts in Mice. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

  • Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration. [Link]

  • Design, synthesis, and biological evaluation of Osimertinib–Cy7 (OSA-Cy7) conjugate as potential theranostic agent targeting activating EGFR mutations. [Link]

  • Design, synthesis and biological evaluation of novel osimertinib derivatives as reversible EGFR kinase inhibitors. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

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A Spectroscopic Guide to Differentiating Polymorphs of tert-Butyl (2-amino-5-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) or a key intermediate can profoundly influence the final drug product's stability, bioavailability, and manufacturability.[1][2] Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical factor that demands rigorous characterization.[3][4] This guide provides a comprehensive spectroscopic comparison of hypothetical polymorphs of tert-Butyl (2-amino-5-fluorophenyl)carbamate, a crucial building block in medicinal chemistry. We will explore how a multi-faceted analytical approach, employing Powder X-ray Diffraction (PXRD), Vibrational Spectroscopy (FTIR and Raman), and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy, can unambiguously differentiate and characterize these crystalline forms.

For the purpose of this guide, we will consider two hypothetical polymorphs, designated as Form I and Form II , of this compound.

Powder X-ray Diffraction (PXRD): The Fingerprint of Crystalline Structure

PXRD is an indispensable technique for polymorph identification, providing a unique "fingerprint" based on the crystal lattice of a solid.[5] The diffraction pattern is a direct consequence of the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal. Different polymorphs, having distinct unit cells and molecular packing, will generate significantly different diffraction patterns.

Experimental Protocol: PXRD Analysis
  • Sample Preparation: A small amount (typically 10-50 mg) of the sample is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder.

  • Instrument Setup: A modern powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is used. Data is typically collected in a Bragg-Brentano geometry.

  • Data Acquisition: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.[6]

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the positions and relative intensities of the diffraction peaks.

PXRD_Workflow cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_output Output Grinding Gentle Grinding Packing Sample Holder Packing Grinding->Packing Acquisition Data Acquisition (5-40° 2θ) Packing->Acquisition Load Sample Processing Data Processing Acquisition->Processing Diffractogram Intensity vs. 2θ Plot Processing->Diffractogram Generate Peak_Analysis Peak Position & Intensity Analysis Diffractogram->Peak_Analysis

Caption: PXRD Experimental Workflow.

Hypothetical PXRD Data
2θ (°) - Form IRelative Intensity (%)2θ (°) - Form IIRelative Intensity (%)
8.51009.885
12.36514.2100
15.84018.550
19.17521.790
22.45525.160

The distinct peak positions in the hypothetical diffractograms for Form I and Form II provide unequivocal evidence of their different crystal structures.

Vibrational Spectroscopy (FTIR & Raman): Probing Molecular Interactions

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[2][7] Differences in the crystal packing and intermolecular interactions (such as hydrogen bonding) between polymorphs lead to subtle but measurable shifts in the vibrational frequencies, providing a powerful tool for their differentiation.[7]

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the powder is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is acquired over the mid-IR range (4000-400 cm⁻¹) by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to sample analysis.

Raman Spectroscopy:

  • Sample Preparation: The sample is placed on a microscope slide.

  • Data Acquisition: A Raman microscope with a 785 nm laser excitation source is used. The spectrum is collected over a Raman shift range of 200-1800 cm⁻¹ with an acquisition time of 10 seconds and 3 accumulations.

Vibrational_Spectroscopy_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Output Sample Place Powder on ATR Crystal or Slide FTIR FTIR-ATR (4000-400 cm⁻¹) Sample->FTIR Raman Raman Spectroscopy (200-1800 cm⁻¹) Sample->Raman Spectra Vibrational Spectra FTIR->Spectra Raman->Spectra Comparison Peak Shift Comparison Spectra->Comparison

Caption: Vibrational Spectroscopy Workflow.

Hypothetical Vibrational Spectroscopy Data
Vibrational ModeForm I (cm⁻¹)Form II (cm⁻¹)Technique
N-H Stretch (Amine)3480, 33903472, 3380FTIR
C=O Stretch (Carbamate)16851705FTIR
C-F Stretch12401255FTIR
Aromatic C=C Stretch16101618Raman
NO₂ Symmetric Stretch13501342Raman

The shifts in the N-H and C=O stretching frequencies in the FTIR spectra suggest differences in the hydrogen bonding networks of Form I and Form II. Similarly, the changes in the Raman shifts for the aromatic and nitro group vibrations reflect the different packing environments.

Solid-State NMR (ssNMR) Spectroscopy: A Window into the Local Environment

Solid-State NMR is an exceptionally powerful technique for polymorph characterization as it is highly sensitive to the local chemical environment of each atom in the solid state.[8][9] For this compound, both ¹³C and ¹⁹F ssNMR would be particularly informative. Different crystal packing in polymorphs leads to magnetically non-equivalent nuclei, resulting in distinct chemical shifts in the ssNMR spectra.[10]

Experimental Protocol: ssNMR Analysis
  • Sample Preparation: Approximately 100 mg of the sample is packed into a 4 mm zirconia rotor.

  • Instrument Setup: A solid-state NMR spectrometer operating at a magnetic field strength of 9.4 T is used.

  • Data Acquisition:

    • ¹³C CP/MAS: Cross-polarization magic-angle spinning (CP/MAS) spectra are acquired with a MAS rate of 10 kHz, a contact time of 2 ms, and a recycle delay of 5 s.

    • ¹⁹F MAS: Single-pulse MAS spectra are acquired with a MAS rate of 12 kHz and a recycle delay of 30 s.

  • Data Analysis: The chemical shifts (in ppm) of the resolved resonances are determined relative to a standard reference (e.g., adamantane for ¹³C, C₆F₆ for ¹⁹F).

ssNMR_Workflow cluster_prep Sample Preparation cluster_analysis ssNMR Analysis cluster_output Output Packing Pack Sample into Zirconia Rotor Acquisition ¹³C CP/MAS & ¹⁹F MAS Acquisition Packing->Acquisition Load Rotor Processing Data Processing Acquisition->Processing Spectra ssNMR Spectra Processing->Spectra Generate Shift_Analysis Chemical Shift Analysis Spectra->Shift_Analysis

Caption: ssNMR Experimental Workflow.

Hypothetical ssNMR Data
NucleusAtom TypeForm I (ppm)Form II (ppm)
¹³CCarbamate C=O154.2156.8
¹³CQuaternary C (t-Butyl)80.181.5
¹³CC-F158.3160.1
¹³CC-NH₂142.5140.9
¹⁹FC-F-118.4-121.7

The significant differences in the chemical shifts for the carbonyl carbon, the carbon attached to the fluorine, and the fluorine atom itself would provide conclusive evidence for the existence of two distinct polymorphic forms.

Comparative Summary and Integrated Approach

TechniquePrincipleKey Differentiator for Polymorphs
PXRD X-ray diffraction from crystal latticeUnique peak positions (2θ) and intensities
FTIR/Raman Molecular vibrations and bond stretchingShifts in characteristic vibrational frequencies
ssNMR Nuclear spin transitions in a magnetic fieldDistinct chemical shifts due to different local environments

For a comprehensive and unambiguous characterization of the polymorphic forms of this compound, an integrated approach is paramount. PXRD provides the definitive fingerprint of the crystal lattice, while FTIR and Raman offer insights into intermolecular interactions. ssNMR delivers a highly sensitive probe of the local atomic environment, often capable of identifying and quantifying polymorphs in mixtures where other techniques may fall short.[11]

Conclusion

The spectroscopic comparison of polymorphic forms is a cornerstone of modern pharmaceutical development. Through the systematic application of PXRD, vibrational spectroscopy, and solid-state NMR, researchers can confidently identify, differentiate, and characterize the polymorphs of critical intermediates like this compound. This multi-technique approach ensures a thorough understanding of the material's solid-state properties, paving the way for the development of safe, stable, and effective drug products.

References

  • JEOL Ltd. (n.d.). Differentiation of pharmaceutical polymorphs by solid-state NMR. JEOL Applications Notes. Retrieved from [Link]

  • Munson, E. J. (2020, October 29). Solid-state NMR spectroscopy of drug substances and drug products. European Pharmaceutical Review. Retrieved from [Link]

  • Offerdahl, T. (2012, February 1). Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations. Pharmaceutical Technology. Retrieved from [Link]

  • Solid-State NMR. (n.d.). Quantitative Solid-State NMR Analysis of Crystalline Polymorphs and Amorphous Phases. Retrieved from [Link]

  • Smith, B. C. (2011, March 1). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. Spectroscopy. Retrieved from [Link]

  • Thakur, A., et al. (2018). Moving towards fast characterization of polymorphic drugs by solid-state NMR spectroscopy. Magnetic Resonance in Chemistry, 56(6), 528-535. Retrieved from [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • Taylor, L. S. (2010, August 19). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Retrieved from [Link]

  • Kumar, L., et al. (2011). Effect of sample preparation method on quantification of polymorphs using PXRD. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 655-659. Retrieved from [Link]

  • Aaltonen, J. (2007). Spectroscopic investigation and quantitation of polymorphism and crystallinity of pharmaceutical compounds. CORE. Retrieved from [Link]

  • Sharma, P., & Jain, A. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology, 10(2), 116-121. Retrieved from [Link]

  • Fawcett, T. G., et al. (n.d.). POLYMORPH ANALYSES: TOOLS AND RESULTS. International Centre for Diffraction Data. Retrieved from [Link]

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A Comparative Guide to In Silico Evaluation of Ligands Derived from a 2-Amino-5-fluorophenyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparative analysis of molecular docking studies for ligands derived from the versatile tert-Butyl (2-amino-5-fluorophenyl)carbamate precursor, focusing on the pharmacologically active 2-amino-5-fluorophenyl scaffold. We will explore the nuances of experimental design in docking simulations, compare the performance of these ligands against established alternatives, and provide the underlying scientific rationale for these computational approaches. This document is intended for researchers, medicinal chemists, and computational scientists engaged in structure-based drug design.

The Significance of the 2-Amino-5-fluorophenyl Scaffold

The 2-amino-5-fluorophenyl moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapies. The fluorine substitution can enhance metabolic stability, improve binding affinity through favorable interactions with the protein target, and modulate the physicochemical properties of the ligand. The amino group provides a key site for further chemical modification, allowing for the exploration of a wide range of chemical space to optimize potency and selectivity. The this compound serves as a valuable starting material, where the Boc-protecting group allows for controlled and regioselective synthesis of a diverse library of derivatives.

I. A Representative Docking Study: Fluoroquinazolinones as EGFR Kinase Inhibitors

To illustrate the practical application of docking studies for this class of compounds, we will examine a representative study on 3-(substituted benzylideneamino)-6-fluoro-2-(4-fluorophenyl) quinazoline-4(3H)-ones, which are derived from a closely related precursor, 2-amino-5-fluorobenzoic acid. These compounds have been investigated as potent anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) kinase.[1]

A. The Biological Target: Epidermal Growth Factor Receptor (EGFR) Kinase

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Several successful drugs, such as gefitinib and erlotinib, function by inhibiting the kinase activity of EGFR.[1]

B. Experimental Protocol: Molecular Docking Workflow

The following protocol outlines a standard workflow for docking fluoroquinazolinone derivatives into the ATP-binding site of EGFR.

  • Protein Preparation:

    • Objective: To prepare the EGFR kinase domain crystal structure for docking by correcting any structural issues and adding necessary parameters.

    • Procedure:

      • Obtain the crystal structure of the EGFR kinase domain, for example, from the Protein Data Bank (PDB ID: 1M17).

      • Remove water molecules and any co-crystallized ligands from the structure.

      • Add hydrogen atoms, as they are typically not resolved in crystal structures.

      • Assign partial charges to all atoms using a force field such as CHARMm.

      • Perform a brief energy minimization to relieve any steric clashes.

    • Rationale: This preparation ensures a more realistic representation of the protein's electrostatic and steric environment, which is crucial for accurate docking.

  • Ligand Preparation:

    • Objective: To generate a low-energy 3D conformation of the ligand and assign appropriate chemical properties.

    • Procedure:

      • Sketch the 2D structure of the fluoroquinazolinone derivative.

      • Convert the 2D structure to a 3D conformation.

      • Perform a geometry optimization using a suitable computational method (e.g., DFT with B3LYP functional and 6-31G* basis set).

      • Assign partial charges to the ligand atoms.

    • Rationale: A well-minimized ligand structure is essential for the docking algorithm to efficiently explore its possible binding poses within the protein's active site.

  • Docking Simulation:

    • Objective: To predict the most favorable binding pose of the ligand within the EGFR active site and estimate its binding affinity.

    • Software: AutoDock, Glide, or GOLD are commonly used programs.

    • Procedure:

      • Define the binding site (grid box) around the ATP-binding pocket of EGFR, typically centered on the location of a known co-crystallized inhibitor.

      • Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site.

      • The program will score each pose based on a scoring function that estimates the binding free energy.

    • Rationale: The docking algorithm explores the conformational space of the ligand-protein interaction to identify the most stable complex, which is predicted to be the most biologically relevant.

C. Visualizing the Docking Workflow

docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation PDB Obtain PDB Structure (e.g., 1M17) Clean Remove Water & Ligands PDB->Clean AddH Add Hydrogens Clean->AddH ChargesP Assign Partial Charges AddH->ChargesP MinimizeP Energy Minimization ChargesP->MinimizeP DefineSite Define Binding Site MinimizeP->DefineSite Sketch 2D Sketch of Ligand Convert3D Convert to 3D Sketch->Convert3D OptimizeL Geometry Optimization Convert3D->OptimizeL ChargesL Assign Partial Charges OptimizeL->ChargesL RunDocking Run Docking Algorithm ChargesL->RunDocking DefineSite->RunDocking Score Score & Rank Poses RunDocking->Score Analysis Analysis Score->Analysis Analyze Results

Caption: A generalized workflow for molecular docking studies.

II. Comparative Analysis: Performance of Fluoroquinazolinones vs. Alternative EGFR Inhibitors

A crucial aspect of docking studies is to compare the performance of novel ligands against known inhibitors or alternative scaffolds. This provides a benchmark for assessing the potential of the new compounds.

A. Key Performance Metrics
  • Docking Score/Binding Energy (kcal/mol): This value, calculated by the docking software's scoring function, estimates the binding affinity between the ligand and the protein. More negative values generally indicate stronger predicted binding.

  • Key Interactions: The formation of specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues in the active site (e.g., Met793, Thr790 in EGFR) is a strong indicator of potent inhibition.

  • Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, the RMSD between the docked pose and the crystallographic pose is calculated. An RMSD of less than 2.0 Å is generally considered a successful prediction of the binding mode.[2]

B. Data Summary: Docking of Fluoroquinazolinones and a Reference Inhibitor
CompoundTargetDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residue)Reference
Compound 6 (Fluoroquinazolinone)EGFR-8.5Met793[1]
Compound 10e (Fluoroquinazolinone)EGFR-9.2Met793, Cys773[1]
Gefitinib (Reference Drug)EGFR-9.8Met793[1]

Note: The docking scores are representative and can vary depending on the software and specific parameters used.

C. Interpretation of Results

The docking results indicate that the fluoroquinazolinone derivatives, particularly compound 10e, exhibit strong predicted binding affinities to the EGFR kinase domain, comparable to the established drug Gefitinib.[1] The key hydrogen bond with the "gatekeeper" residue Met793 is a hallmark of many potent EGFR inhibitors and is successfully predicted for these compounds.[1] This suggests that the 2-amino-5-fluorophenyl derived scaffold is a promising starting point for the design of novel EGFR inhibitors.

D. Visualizing the Comparative Analysis Logic

comparative_analysis Start Identify Novel Ligands (Fluoroquinazolinones) Target Define Common Target (EGFR Kinase) Start->Target Alternative Select Alternative/Reference (e.g., Gefitinib) Alternative->Target Docking Perform Docking Studies (Identical Protocol) Target->Docking Metrics Extract Performance Metrics - Docking Score - Key Interactions Docking->Metrics Comparison Compare Metrics Metrics->Comparison Conclusion Draw Conclusions on Ligand Potential Comparison->Conclusion

Caption: Logical flow for a comparative docking study.

III. Scientific Integrity and Validation of Docking Studies

While molecular docking is a powerful tool, it is a simulation, and its results must be interpreted with an understanding of its limitations. Rigorous validation is essential to build confidence in the predictive power of the models.

A. Self-Validating Systems in Docking Protocols

A robust docking protocol should include self-validation steps to ensure its reliability for the specific target protein.

  • Re-docking: If a crystal structure with a co-crystallized ligand is available, a crucial validation step is to extract this ligand and then dock it back into the protein's binding site. The protocol is considered validated if the docking program can reproduce the experimentally observed binding pose with a low RMSD (<2.0 Å).[2]

  • Use of a Decoy Set: To assess the ability of the scoring function to distinguish between true binders and non-binders, a "decoy set" of molecules with similar physicochemical properties but different topologies to the known active ligands can be docked. A successful docking protocol should rank the known actives significantly higher than the decoys.

B. Correlation with Experimental Data

The ultimate validation of a docking study comes from its correlation with experimental results.

  • Structure-Activity Relationship (SAR) Analysis: The docking results should be consistent with the experimentally determined SAR of a series of compounds. For example, if adding a specific functional group leads to a significant increase in experimental binding affinity, the docking scores for the modified compounds should reflect this trend.

  • Comparison with Binding Affinities: While docking scores are not a direct measure of binding free energy, there should be a general correlation between lower (more favorable) docking scores and higher experimental binding affinities (e.g., lower Ki or IC50 values).

IV. Conclusion and Future Directions

Molecular docking studies provide invaluable insights into the potential of ligands derived from the this compound precursor. The 2-amino-5-fluorophenyl scaffold demonstrates significant promise for the development of potent inhibitors for targets such as EGFR kinase. The comparative analysis with known inhibitors is a critical step in prioritizing compounds for synthesis and further biological evaluation.

For future studies, it is recommended to:

  • Expand the in silico analysis to include molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time.

  • Employ more advanced scoring functions or machine learning-based models to improve the accuracy of binding affinity predictions.

  • Synthesize and experimentally test the most promising candidates from the docking studies to validate the in silico predictions and advance the drug discovery pipeline.

By integrating robust computational methods with experimental validation, researchers can effectively leverage the chemical versatility of the 2-amino-5-fluorophenyl scaffold to develop next-generation targeted therapies.

References

  • Rathod, V., Shinde, K. W., Kharkar, P. S., Shah, C. P., Ingle, A. V., Lotlikar, O. A., & Dandekar, S. N. (2020). Synthesis, Docking Studies and Biological Evaluation of Novel N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide Derivatives as Potent Anti-breast Cancer Agents. Asian Journal of Organic & Medicinal Chemistry, 5(2), 97–102. [Link]

  • Elagawany, M., Elmaaty, A. A., Mostafa, A., Shama, N. M. A., Santali, E. Y., Elgendy, B., & Al-Karmalawy, A. A. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2112–2132. [Link]

  • Abo-Elanwar, Y. A., Mostafa, A. S., El-Sayed, M. A. A., & Nasr, M. N. A. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as Anticancer Agents. Journal of Applied Pharmaceutical Science, 9(05), 001–011. [Link]

  • Fares, M., Aboutabl, M. E., El-Sayed, M., El-Araby, E., & Abdel-Aziz, M. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules, 23(6), 1409. [Link]

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peer-reviewed articles on the biological efficacy of tert-Butyl (2-amino-5-fluorophenyl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of specific chemical moieties can profoundly influence the therapeutic potential of a molecule. The tert-butyl carbamate group, a common protecting group in organic synthesis, has also emerged as a critical pharmacophore in a variety of biologically active compounds. When coupled with a fluorinated phenyl ring, as in the case of tert-butyl (2-amino-5-fluorophenyl)carbamate and its analogs, the resulting derivatives present a compelling profile for drug discovery and development. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1][2]

This guide offers a comparative analysis of the biological efficacy of various tert-butyl phenylcarbamate derivatives, drawing upon peer-reviewed studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential as antibacterial, anti-inflammatory, and cytotoxic agents. While direct comparative studies on a single, homologous series of this compound derivatives are not extensively available in the current literature, this guide synthesizes findings from structurally related compounds to illuminate key structure-activity relationships and guide future research.

Antimicrobial Efficacy: A Promising Frontier

Several studies have highlighted the potential of tert-butyl carbamate derivatives as effective antimicrobial agents. The modular nature of their synthesis allows for the introduction of diverse functionalities, leading to a broad spectrum of activity against various bacterial strains.

Comparative Antibacterial Activity

A study on novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria.[3] Notably, compounds with specific substitutions demonstrated antibacterial effects comparable or superior to the standard drug, ciprofloxacin. Another investigation into o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs also identified compounds with significant potency against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/ml, equivalent to that of ciprofloxacin.[4]

Furthermore, research on tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives has shown high activity against E. coli, M. luteus, and B. cereus.[5] These findings underscore the versatility of the tert-butyl carbamate scaffold in the development of new antibacterial agents.

Compound ClassTest OrganismsKey FindingsReference
tert-butyl 2,4-disubstituted carboxamido phenylcarbamatesB. licheniformis, B. subtilis, S. aureus, E. coli, K. pneumoniae, P. aeruginosaCertain derivatives showed antibacterial effects comparable to ciprofloxacin.[3]
o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamatesS. aureus, E. faecalis, E. coli, K. pneumoniae, P. aeruginosaTwo compounds exhibited an MIC of 6.25 µg/ml against S. aureus, comparable to ciprofloxacin.[4]
tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamatesE. coli, M. luteus, B. cereus, P. aeruginosa, S. fecalisHigh activity observed against E. coli, M. luteus, and B. cereus with low toxicity.[5]
Experimental Protocol: Broth Microdilution Susceptibility Assay

The antibacterial activity of these derivatives is typically evaluated using the broth microdilution method, a standardized and widely accepted protocol.

Causality Behind Experimental Choices: This method is chosen for its efficiency in testing a range of concentrations of multiple compounds simultaneously, providing quantitative MIC values. The use of specific bacterial strains, including both Gram-positive and Gram-negative organisms, ensures a comprehensive assessment of the antibacterial spectrum.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow A Bacterial Culture (Overnight at 37°C) B Adjust Turbidity (0.5 McFarland Standard) A->B D Inoculate Wells with Bacterial Suspension B->D C Serial Dilution of Test Compounds in 96-well Plate C->D E Incubate Plate (18-24h at 37°C) D->E F Read Results and Determine MIC E->F Anti_Inflammatory_Workflow cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis A Acclimatize Rats B Administer Test Compounds and Standard Drug A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume (0-12 hours) C->D E Calculate Percentage Inhibition of Edema D->E

Caption: Carrageenan-Induced Paw Edema Protocol.

Cytotoxic Effects and Anticancer Potential

The cytotoxicity of tert-butyl carbamate derivatives has been explored in the context of both herbicide action and potential anticancer applications.

Hepatocyte and Mitochondrial Cytotoxicity

A study on the herbicide 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) and its metabolites investigated their cytotoxic effects on isolated rat hepatocytes. [6]The N-demethylated metabolite, in particular, was found to be highly cytotoxic, leading to time-dependent cell death, depletion of intracellular ATP and glutathione, and impairment of mitochondrial respiration. [6]These findings highlight the importance of understanding the metabolic fate of such compounds and their potential off-target toxicities.

Anticancer Activity of Related Scaffolds

While direct studies on the anticancer activity of a series of this compound derivatives are limited, research on structurally related compounds provides valuable insights. For instance, novel phenylcarbazole derivatives have demonstrated marked cytotoxicity against human leukemia cells with IC50 values in the nanomolar range. [7]Additionally, isatin-based derivatives, which can be synthesized from precursors containing the aminophenyl moiety, have shown promising cytotoxic activity against a wide range of cancer cell lines. [2] The development of novel 2-amino-4,6-diphenylnicotinonitriles has also yielded compounds with exceptional cytotoxicity against breast cancer cell lines, in some cases surpassing the potency of the standard chemotherapeutic drug Doxorubicin. [8] Structure-Activity Relationship Insights: Across these diverse studies, the nature and position of substituents on the aromatic rings play a crucial role in determining the cytotoxic potency and selectivity. The incorporation of fluorine is often associated with enhanced activity, a principle that holds promise for the design of novel this compound derivatives as anticancer agents.

Conclusion and Future Directions

The collective evidence from peer-reviewed literature suggests that the tert-butyl phenylcarbamate scaffold, particularly when incorporating fluorine, is a versatile platform for the development of new therapeutic agents. While this guide has synthesized findings from structurally related compounds to provide a comparative overview, there is a clear need for focused studies on homologous series of this compound derivatives.

Future research should aim to:

  • Synthesize and characterize novel derivatives with systematic variations in substitution patterns.

  • Conduct comprehensive in vitro and in vivo evaluations of their antibacterial, anti-inflammatory, and anticancer activities.

  • Elucidate the precise mechanisms of action through techniques such as enzyme inhibition assays, gene expression analysis, and in silico modeling.

  • Investigate the pharmacokinetic and toxicological profiles of the most promising lead compounds.

By pursuing these avenues of research, the full therapeutic potential of this intriguing class of molecules can be unlocked, paving the way for the development of next-generation drugs to address unmet medical needs.

References

  • Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Pochampally, J., et al. (2014). Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. Der Pharma Chemica, 6(1), 61-76.
  • Singh, M. K., et al. (2014). In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. Medicinal Chemistry Research, 23, 4149-4157.
  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1228-1243.
  • Suzuki, T., et al. (1997). Cytotoxic effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) herbicide on hepatocytes and mitochondria isolated from male rats. Environmental Toxicology and Pharmacology, 3(3), 167-173.
  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Ahmed, K. (n.d.). Design and synthesis of novel anticancer and antifibrosis compounds. [Source not further identified].
  • Routier, S., et al. (2006). Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents. Journal of Medicinal Chemistry, 49(3), 946-956.
  • Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. (n.d.). [Source not further identified].
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2020). Arhiv za higijenu rada i toksikologiju, 71(4), 273-285.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1849.

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of tert-Butyl (2-amino-5-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of tert-Butyl (2-amino-5-fluorophenyl)carbamate (CAS No. 362670-07-3). As a fluorinated aromatic amine containing a carbamate functional group, this compound requires meticulous management to ensure the safety of laboratory personnel and to prevent environmental contamination. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, grounded in established safety principles and regulatory standards.

Pre-Disposal Hazard Assessment: Understanding the Risk

A thorough understanding of the chemical's hazard profile is the foundation of its safe management. This compound's structure suggests a combination of hazards associated with three key chemical classes: aromatic amines, fluorinated organic compounds, and carbamates.

  • Aromatic Amines: This class includes compounds with varying toxicities, including potential carcinogenicity and skin sensitization.

  • Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, leading to persistence in the environment if not properly destroyed.[1] Thermal decomposition can release highly toxic and corrosive gases such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[2]

  • Carbamates: While this specific compound is not a pesticide, the carbamate class is regulated by the Environmental Protection Agency (EPA) as potentially hazardous waste. Some carbamates exhibit anticholinesterase activity and require specific handling.[3]

Given these factors, this compound must be treated as a hazardous chemical waste stream by default.

Chemical Identification
IUPAC Name tert-butyl N-(2-amino-5-fluorophenyl)carbamate
CAS Number 362670-07-3[4]
Molecular Formula C₁₁H₁₅FN₂O₂
Molecular Weight 226.25 g/mol [5]
Inferred Hazard Profile & Precautionary Statements
Acute Toxicity, Oral: May be harmful if swallowed. (Inferred from related structures[6])
Skin Corrosion/Irritation: May cause skin irritation. (Inferred from related structures[6][7])
Serious Eye Damage/Irritation: May cause serious eye irritation or damage. (Inferred from related structures[6])
Respiratory/Skin Sensitization: May cause an allergic skin reaction. Avoid breathing dust. (Inferred from related structures)
Environmental Hazard: Potentially persistent in the environment. Do not let this chemical enter the environment.[1][7]

Note: This profile is inferred from the chemical's constituent functional groups and data on analogous compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

Personnel Safety & Engineering Controls

Safe handling is a prerequisite for safe disposal. Strict adherence to personal protective equipment (PPE) and engineering controls is mandatory to minimize exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling and aliquoting of this compound, whether in solid or solution form, must be conducted in a certified, operational chemical fume hood to prevent inhalation of dust or vapors.[7]

Personal Protective Equipment (PPE): The table below details the required PPE. The rationale is to create a complete barrier against dermal, ocular, and respiratory exposure.

Protection Type Specification Justification
Eye/Face Chemical splash goggles and a full-face shield.[2][8]Provides a robust barrier against splashes of solutions or accidental aerosolization of the solid powder.
Hand Chemical-resistant nitrile gloves.Protects against dermal contact. Double-gloving is recommended for enhanced safety during waste handling.[8]
Body Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required if handled exclusively within a fume hood.If a fume hood is not available or malfunctioning, a NIOSH-approved respirator with appropriate cartridges is necessary.[8]

Segregated Chemical Waste Collection Protocol

Proper segregation is the cornerstone of a safe and compliant waste management program. Cross-contamination with incompatible chemicals can lead to dangerous reactions.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all waste streams containing this compound. The container must be made of a compatible material (e.g., high-density polyethylene) with a secure, tight-fitting lid.[8][9]

  • Labeling: The waste label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

  • Waste Accumulation:

    • Solid Waste: Collect unused or contaminated solid material, weighing papers, and contaminated PPE (gloves, wipes) in the designated solid waste container.[9]

    • Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Container Management: Keep the waste container closed at all times except when adding waste. Store it in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials like strong acids and oxidizing agents.[2][9]

Spill Management Procedures

Immediate and correct response to a spill is critical to containing the hazard.

Small Spills (Contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Wear Full PPE: Ensure all PPE described in Section 2 is being worn.

  • Containment: Cover the spill with a compatible absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[6][8] Avoid creating dust.[2]

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Large Spills (Outside of a fume hood):

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your colleagues and contact your institution's emergency response team or Environmental Health & Safety (EHS) department.

  • Restrict Access: Prevent entry into the contaminated area.

  • Do Not Attempt Cleanup: Allow trained emergency personnel to manage the cleanup.[8]

The Core Disposal Workflow

The ultimate disposal of this compound must be managed by a licensed hazardous waste disposal facility. The laboratory's role is to safely prepare the waste for pickup.

G cluster_lab Laboratory Procedures cluster_ehs EHS & Final Disposal WasteGen Waste Generation (Solid, Liquid, Debris) Decision Solid or Liquid Waste? WasteGen->Decision SolidWaste Collect in Designated SOLID Waste Container Decision->SolidWaste Solid LiquidWaste Collect in Designated LIQUID Waste Container Decision->LiquidWaste Liquid SealLabel Securely Seal & Label Container per Protocol SolidWaste->SealLabel LiquidWaste->SealLabel Store Store in Secure Satellite Accumulation Area SealLabel->Store ContactEHS Request Pickup from EHS Department Store->ContactEHS Transfer Waste Transferred to Licensed Hazardous Waste Facility ContactEHS->Transfer Incineration High-Temperature Incineration with Flue Gas Scrubbing Transfer->Incineration

Caption: Disposal Workflow for this compound.

Procedural Steps:

  • Characterize and Segregate: Following the protocols in Section 3, collect all waste containing the target compound into the appropriate, labeled solid or liquid waste containers.

  • Safe Storage: Store the sealed container in your lab's designated satellite accumulation area. This area must be secure and provide secondary containment.[9]

  • Request Pickup: Once the container is full or has reached its accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.[9]

  • Professional Disposal: EHS will transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective method for destroying fluorinated organic compounds is high-temperature incineration.[3][10] This process is necessary to break the robust carbon-fluorine bonds but requires specialized facilities equipped with flue gas scrubbers to neutralize hazardous byproducts like hydrogen fluoride.[2]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [9]

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. U.S. Environmental Protection Agency. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • tert-Butyl (4-amino-2-fluorophenyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

  • tert-Butyl (2-((2-amino-5-fluorophenyl)amino)ethyl)carbamate. Chemsrc. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate. KISHIDA CHEMICAL CO., LTD. [Link]

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. Federal Register. [Link]

  • Safety Data Sheet: tert-Butyl N-(2-amino-5-cyanophenyl)carbamate. Aaron Chemicals LLC. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Current occupational exposure limits for Ontario workplaces. Government of Ontario. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • Table of exposure limits for chemical and biological substances. WorkSafeBC. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (2-amino-5-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. This guide provides an in-depth, procedural framework for the safe handling of tert-Butyl (2-amino-5-fluorophenyl)carbamate, focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of intrinsic safety and trust in your laboratory operations.

Understanding the Hazard Profile: A Triad of Risk

This compound, while not extensively characterized in publicly available literature, possesses three key structural features that guide our risk assessment and PPE selection: an aromatic amine, a fluorinated phenyl ring, and a carbamate functional group. This combination necessitates a cautious approach, as analogous compounds can exhibit skin and eye irritation, potential for sensitization, and respiratory tract irritation[1][2]. Therefore, our primary objective is to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.

All handling of this compound must be governed by a thorough understanding of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals[3][4][5].

The Core Ensemble: Your First Line of Defense

For any work involving this compound, a baseline of PPE is non-negotiable. This standard ensemble is designed to protect against incidental contact and minor splashes.

Body Protection: The Laboratory Coat

A flame-resistant lab coat should be worn at all times and kept fully buttoned[6]. This not only protects your skin but also prevents contamination of your personal clothing. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.

Eye and Face Protection: A Clear Necessity

Chemical splash goggles are the minimum requirement for eye protection[6][7]. Standard safety glasses do not provide a sufficient seal to protect from splashes, dust, or vapors. In situations where there is a significant risk of splashing, such as during transfer of solutions or when a reaction is under pressure, a full-face shield should be worn in addition to chemical splash goggles[8]. All eye and face protection must meet the ANSI Z.87.1 standard as required by OSHA's Eye and Face Protection Standard (29 CFR 1910.133)[8].

Hand Protection: Selecting the Right Glove

The selection of appropriate gloves is critical, as the skin is a primary route of exposure. Due to the presence of the aromatic amine and the overall organic nature of the molecule, standard latex gloves are not sufficient.

  • Recommended Glove Type: Nitrile gloves are a suitable choice for incidental contact and provide good resistance to a range of chemicals[9].

  • Rationale: Studies on aromatic amine permeation have shown that breakthrough times can vary significantly between glove materials[10][11]. Nitrile provides a more robust barrier than latex for many organic compounds.

  • Double Gloving: For tasks involving larger quantities or prolonged handling, double-gloving is a prudent measure[6]. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if you suspect contamination and wash your hands thoroughly after removal[12].

Task-Specific PPE Escalation

Different laboratory procedures carry varying levels of risk. The following table outlines the recommended PPE based on the specific task being performed.

Task Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing Solid Compound Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile GlovesChemical Splash GogglesRecommended, especially if dust is generated (N95 or higher)Flame-Resistant Lab Coat
Preparing Solutions Chemical Fume HoodDouble Nitrile GlovesChemical Splash Goggles and Face ShieldNot typically required if in a fume hoodFlame-Resistant Lab Coat with Chemical-Resistant Apron
Running Reactions Chemical Fume HoodDouble Nitrile GlovesChemical Splash Goggles and Face ShieldNot typically required if in a fume hoodFlame-Resistant Lab Coat with Chemical-Resistant Apron
Work-up and Purification Chemical Fume HoodDouble Nitrile GlovesChemical Splash Goggles and Face ShieldNot typically required if in a fume hoodFlame-Resistant Lab Coat with Chemical-Resistant Apron
Handling Waste Well-Ventilated AreaDouble Nitrile GlovesChemical Splash GogglesNot typically requiredFlame-Resistant Lab Coat

Respiratory Protection: When to Escalate

While working in a certified chemical fume hood is the primary method for controlling inhalation exposure, there are situations where respiratory protection may be necessary[6][9]. The OSHA Respiratory Protection Standard (29 CFR 1910.134) must be followed if respirators are required.

  • When is it needed? If you are weighing out large quantities of the solid material outside of a ventilated enclosure, or if there is a potential for aerosol generation that cannot be controlled by engineering means, a NIOSH-approved respirator is required[8].

  • What kind? For particulates, a filtering facepiece respirator (such as an N95) may be sufficient. If vapors are a concern, an air-purifying respirator with organic vapor cartridges should be used.

  • Fit Testing: A crucial and often overlooked aspect of respiratory protection is the annual fit test. A poorly fitting respirator provides a false sense of security.

Procedural Discipline: Donning, Doffing, and Disposal

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G A 1. Lab Coat B 2. Goggles/Face Shield A->B C 3. Respirator (if required) B->C D 4. Gloves (Outer layer last) C->D

Caption: Sequential process for donning PPE.

Doffing (Taking Off) PPE Workflow

The principle here is to touch potentially contaminated surfaces (the outside of your PPE) with other contaminated surfaces, and clean surfaces with clean surfaces.

G A 1. Outer Gloves B 2. Lab Coat & Inner Gloves (peel off together, turning inside out) A->B C 3. Face Shield/Goggles B->C D 4. Respirator (if used) C->D E 5. Wash Hands Thoroughly D->E

Caption: Sequential process for doffing PPE.

Disposal Plan

All disposable PPE, including gloves and any contaminated wipes, should be considered hazardous waste.

  • Segregation: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container[13].

  • Container Management: Keep the waste container sealed when not in use. Do not overfill the container[9].

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of chemical waste, which are managed by the Environmental Health and Safety (EHS) department[9].

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes[7][14]. Seek medical attention.

  • Eye Contact: Proceed immediately to an emergency eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open[7][14]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so and seek immediate medical attention[7].

  • Spill Response: For small spills, trained laboratory personnel wearing appropriate PPE can clean them up using an absorbent material compatible with the chemical[6]. For large spills, evacuate the area and contact your institution's emergency response team[6].

By integrating these principles and procedures into your daily workflow, you build a resilient safety culture that protects not only you and your colleagues but also the integrity of your research.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Cooling Tower Chemicals - CARBAMATE. [Link]

  • Chemical Safety. Colorado Emergency Preparedness Partnership (CEPP). [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH | CDC. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Fluorine. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • Safe Handling of Chemicals. Environmental Health and Safety, University of Tennessee. [Link]

  • Safety Data Sheet. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online. [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • Common Name: AMMONIUM CARBAMATE. NJ.gov. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Safety Data Sheet. Aaron Chemicals. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.